EC1167 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C33H46ClN7O17S |
|---|---|
分子量 |
880.3 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C33H45N7O17S.ClH/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43;/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57);1H/t18-,19-,20-,21-,22-;/m0./s1 |
InChIキー |
OIRSWDXVPXXSCP-QXJGFYJDSA-N |
異性体SMILES |
C1=CC(=CC=C1CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)CNC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.Cl |
製品の起源 |
United States |
Foundational & Exploratory
EC1167 Hydrochloride: A Technical Guide to its Mechanism of Action as a Linker in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1167 hydrochloride is a critical component in the targeted delivery of cytotoxic agents to cancer cells. It functions as a cleavable linker within the small molecule-drug conjugate (SMDC) EC1169, which is designed to selectively target and eliminate prostate cancer cells expressing prostate-specific membrane antigen (PSMA). This technical guide provides an in-depth analysis of the core mechanism of action of this compound as a linker, detailing its chemical structure, its role in the tripartite structure of EC1169, and the intracellular conditions that trigger the release of the potent tubulysin B hydrazide payload. This document synthesizes available data on the synthesis, stability, and efficacy of EC1169, offering valuable insights for researchers in the field of targeted cancer therapy and drug conjugate development.
Introduction to EC1167 and its Role in EC1169
This compound is the linker component of EC1169, a prostate-specific membrane antigen (PSMA)-targeted tubulysin conjugate.[1] EC1169 is a small molecule-drug conjugate (SMDC) designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The conjugate consists of three key components: a PSMA-targeting ligand, the EC1167 linker, and the cytotoxic agent tubulysin B hydrazide.[2] The modular design of EC1169 allows for the specific delivery of the highly potent microtubule inhibitor to PSMA-expressing tumor cells, thereby minimizing off-target toxicity.[3]
The EC1167 linker plays a pivotal role in the therapeutic efficacy of EC1169. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, while being susceptible to cleavage within the target cancer cell to ensure efficient drug delivery. The linker's chemical properties are therefore central to the overall performance of the SMDC.
The Chemical Structure and Composition of the EC1167 Linker
The precise chemical structure of the EC1167 linker is integral to its function. Based on the structure of the complete conjugate, EC1169, as disclosed in patent literature, the EC1167 linker is a disulfide-containing entity.[4] It connects the PSMA-targeting moiety to the tubulysin B hydrazide payload.
The key functional group within the EC1167 linker is a disulfide bond (-S-S-). This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment found inside cells. This differential stability is the cornerstone of its mechanism of action.
Mechanism of Action: Targeted Delivery and Intracellular Drug Release
The therapeutic action of EC1169, and by extension the function of the EC1167 linker, can be described in a multi-step process:
3.1. Targeting and Internalization: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA, a transmembrane protein overexpressed on the surface of prostate cancer cells.[3] Upon binding, the entire EC1169 conjugate is internalized into the cell via endocytosis.
3.2. Intracellular Cleavage of the EC1167 Linker: Once inside the cell, the EC1169 conjugate is exposed to the reducing intracellular environment. The high concentration of glutathione (GSH) in the cytoplasm acts as a reducing agent, leading to the cleavage of the disulfide bond within the EC1167 linker.[4] This cleavage separates the tubulysin B hydrazide payload from the targeting ligand and the rest of the linker.
3.3. Payload Activation and Cytotoxic Effect: The released tubulysin B hydrazide is a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests the cell cycle and induces apoptosis, leading to the death of the cancer cell.[3]
Below is a diagram illustrating the proposed signaling pathway and drug release mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Prostate-Specific Membrane Antigen-Targeted Bimodal Conjugates of Cytotoxic Agents and Antiandrogens and Their Comparative Assessment with Monoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]
EC1167 Hydrochloride: A Technical Guide to its Research Applications as a Linker in the PSMA-Targeted Drug Conjugate EC1169
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1167 hydrochloride is a critical component in the targeted delivery of cytotoxic agents to prostate cancer cells. It functions as a linker molecule in the small molecule-drug conjugate (SMDC) EC1169, which is designed to selectively target prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. This technical guide provides an in-depth overview of the research use of this compound, focusing on its role within the EC1169 conjugate. The guide details the mechanism of action, preclinical efficacy, and clinical trial findings related to EC1169, presenting quantitative data in structured tables and outlining key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this targeted therapeutic approach.
Introduction
Prostate cancer remains a significant challenge in oncology, particularly in its metastatic castration-resistant form (mCRPC). A promising therapeutic strategy involves the targeted delivery of potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. Prostate-Specific Membrane Antigen (PSMA) has emerged as an ideal target for this approach due to its overexpression on the surface of most prostate cancer cells.
EC1169 is a novel SMDC that leverages this target. It comprises three key components: a high-affinity ligand that binds to PSMA, the potent microtubule-inhibiting agent tubulysin B hydrazide (TubBH), and the this compound linker that connects the targeting ligand to the cytotoxic payload. This guide focuses on the crucial role of the EC1167 linker in the functionality of EC1169 and the broader research applications of this conjugate.
Mechanism of Action of EC1169
The therapeutic activity of EC1169 is a multi-step process initiated by the specific binding of its PSMA-targeting ligand to PSMA expressed on prostate cancer cells. This binding event triggers the internalization of the entire conjugate into the cell.
Once inside the cell, the EC1167 linker is designed to be cleaved, releasing the potent cytotoxic payload, tubulysin B hydrazide. TubBH then exerts its anti-cancer effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[1][2]
References
The Integral Role of EC1167 Hydrochloride in the Small Molecule Drug Conjugate EC1169: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1169 is a promising small molecule drug conjugate (SMDC) that has undergone clinical investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide delves into the critical role of its linker component, EC1167 hydrochloride, in the overall design, mechanism of action, and therapeutic efficacy of EC1169. We will explore the preclinical and clinical data, detail relevant experimental methodologies, and provide visual representations of the underlying biological and experimental frameworks.
Introduction
Small molecule drug conjugates represent a burgeoning class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. EC1169 is an SMDC targeting the prostate-specific membrane antigen (PSMA), a well-validated biomarker overexpressed on the surface of prostate cancer cells.[1][2] The architecture of EC1169 comprises three key components: a PSMA-targeting ligand, a potent microtubule inhibitor (tubulysin B hydrazide), and the lynchpin that connects them, the EC1167 linker.[2][3] this compound is the salt form of this linker, crucial for the stability and formulation of the final conjugate.[4][5] This guide will elucidate the multifaceted role of EC1167 in the context of EC1169's therapeutic strategy.
The Structure and Function of EC1169 and the EC1167 Linker
EC1169 is meticulously designed to exploit the biology of PSMA-expressing tumors. Upon systemic administration, the PSMA-targeting moiety of EC1169 binds with high affinity to PSMA on the surface of cancer cells.[6][7] This binding event triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell.
It is within the intracellular environment that the EC1167 linker performs its primary function. EC1167 is a disulfide-based linker, engineered to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the cell.[3] This intracellular cleavage releases the potent cytotoxic payload, tubulysin B hydrazide. Once liberated, tubulysin B inhibits tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[1]
The design of the EC1167 linker is therefore a critical determinant of EC1169's therapeutic index. Its stability in the bloodstream prevents premature release of the toxic payload, which could otherwise lead to significant off-target toxicity. Conversely, its efficient cleavage within the target cell ensures the timely and localized release of the cytotoxic agent, maximizing its anti-tumor effect.
Preclinical and Clinical Data Summary
The efficacy and safety of EC1169, underpinned by the performance of the EC1167 linker, have been evaluated in both preclinical models and clinical trials.
Preclinical Efficacy
In preclinical studies using xenograft models of human prostate cancer, EC1169 demonstrated significant anti-tumor activity. In mice bearing PSMA-positive LNCaP tumors, treatment with EC1169 resulted in complete tumor remissions and, in some cases, cures.[6] This potent activity was observed at doses that were well-tolerated, highlighting the targeted nature of the drug delivery.[6][7]
| Preclinical Model | Treatment | Key Outcomes | Reference |
| LNCaP Human Prostate Cancer Xenografts (mice) | EC1169 | Complete remissions and cures observed. | [6] |
| PSMA-positive vs. PSMA-negative tumor models | EC1169 | Activity observed only in PSMA-positive cells, confirming target specificity. | [6][7] |
Clinical Trial Findings (NCT02202447)
A Phase 1 clinical trial of EC1169 was conducted in patients with metastatic castration-resistant prostate cancer (mCRPC).[8][9] The study evaluated the safety, pharmacokinetics, and preliminary efficacy of EC1169 administered on different schedules.[2]
| Parameter | Finding | Reference |
| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m² | [9] |
| Dosing Schedule | Intravenous bolus on Days 1 and 8 of a 21-day cycle. | [9] |
| Safety and Tolerability | Generally well-tolerated at the RP2D. | [9] |
| Preliminary Efficacy | Evidence of anti-tumor activity, including stable disease and a confirmed partial response in a taxane-exposed patient. | [10] |
Experimental Protocols
The following are representative protocols for key assays used to characterize SMDCs like EC1169.
In Vitro PSMA Competitive Binding Assay
This assay is used to determine the binding affinity of EC1169 to its target, PSMA.
Objective: To quantify the concentration of EC1169 required to inhibit the binding of a known radiolabeled PSMA ligand by 50% (IC50).
Materials:
-
PSMA-expressing cells (e.g., LNCaP)
-
Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)
-
EC1169
-
Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Seed PSMA-expressing cells in 96-well plates and culture until confluent.
-
Prepare serial dilutions of EC1169 in binding buffer.
-
Add a fixed concentration of the radiolabeled PSMA ligand to each well.
-
Add the serial dilutions of EC1169 to the wells. Include wells with only the radioligand (total binding) and wells with an excess of non-radiolabeled ligand (non-specific binding).
-
Incubate at 4°C for a specified time to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of EC1169 and determine the IC50 value by non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of the released tubulysin payload on microtubule formation.
Objective: To determine the concentration of the cytotoxic agent that inhibits tubulin polymerization by 50% (IC50).
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., PIPES, MgCl2, EGTA)
-
GTP solution
-
Tubulysin B hydrazide (the payload of EC1169)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of tubulysin B hydrazide in polymerization buffer.
-
In a 96-well plate, add the tubulin solution and GTP to each well.
-
Add the serial dilutions of the test compound to the wells. Include positive (e.g., nocodazole) and negative (vehicle) controls.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using the microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and use of a prostate cancer xenograft model to evaluate the in vivo efficacy of EC1169.
Objective: To assess the anti-tumor activity of EC1169 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
Matrigel or other extracellular matrix
-
EC1169 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer EC1169 intravenously according to the desired dosing schedule to the treatment group. The control group receives a vehicle control.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves for each group to evaluate the anti-tumor efficacy.
Visualizing the Core Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 3. ascopubs.org [ascopubs.org]
- 4. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. urotoday.com [urotoday.com]
An In-depth Technical Guide to the Synthesis of EC1167 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthesis pathway for EC1167 hydrochloride, a critical linker component of the prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate, EC1169. This document outlines the chemical synthesis, including proposed reaction steps, necessary reagents, and reaction conditions, presented in a format tailored for researchers and professionals in the field of drug development.
Introduction to EC1167 and its Role in EC1169
EC1167 serves as a hydrophilic linker designed to connect a PSMA-targeting ligand to a potent tubulysin cytotoxic payload in the small molecule-drug conjugate (SMDC) EC1169. The linker's design is crucial for the overall efficacy and pharmacokinetic profile of the conjugate, ensuring stability in circulation and efficient cleavage upon internalization into target cancer cells. EC1169 has shown potential in the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Proposed Synthesis Pathway for EC1167
The synthesis of EC1167 is a multi-step process involving the assembly of a peptide-based linker structure. The following represents a chemically sound, proposed synthetic route based on established peptide synthesis methodologies and the known structure of EC1167.
2.1. Overall Synthetic Strategy
The synthesis is proposed to proceed via a convergent strategy, where key fragments are synthesized separately and then coupled together. This approach allows for purification of intermediates at each stage, leading to a higher purity of the final product. The main steps involve:
-
Synthesis of the core peptide backbone.
-
Introduction of the spacer element.
-
Coupling of the terminal cysteine residue.
-
Final deprotection and conversion to the hydrochloride salt.
2.2. Detailed Experimental Protocols
The following protocols are hypothetical and based on standard organic synthesis techniques. Actual reaction conditions may require optimization.
Step 1: Synthesis of the Di-aspartic Acid Intermediate (1)
-
Reaction: Fmoc-L-Asp(OtBu)-OH is coupled with H-L-Asp(OtBu)-OMe using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Temperature: Room temperature.
-
Duration: 2-4 hours.
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Step 2: Fmoc Deprotection (2)
-
Reaction: The Fmoc protecting group of intermediate 1 is removed using a solution of 20% piperidine in DMF.
-
Temperature: Room temperature.
-
Duration: 30 minutes.
-
Work-up: The solvent is removed under vacuum, and the residue is co-evaporated with toluene to remove residual piperidine. The resulting amine is used directly in the next step.
Step 3: Coupling with the Phenylacetic Acid Spacer (3)
-
Reaction: The deprotected di-aspartic acid intermediate 2 is coupled with 4-(carboxymethyl)phenylacetic acid using HATU and DIPEA.
-
Solvent: Anhydrous DMF.
-
Temperature: Room temperature.
-
Duration: 4-6 hours.
-
Work-up and Purification: Similar to Step 1.
Step 4: Introduction of the Cysteine Moiety (4)
-
Reaction: The Fmoc group of intermediate 3 is deprotected as described in Step 2. The resulting amine is then coupled with Fmoc-L-Cys(Trt)-OH using HATU and DIPEA.
-
Solvent: Anhydrous DMF.
-
Temperature: Room temperature.
-
Duration: 4-6 hours.
-
Work-up and Purification: Similar to Step 1.
Step 5: Final Deprotection and Hydrochloride Salt Formation (this compound)
-
Reaction: The fully protected precursor 4 is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to remove the Boc, tBu, and Trt protecting groups simultaneously.
-
Cleavage Cocktail Composition: TFA/TIS/H2O (95:2.5:2.5).
-
Temperature: Room temperature.
-
Duration: 2-3 hours.
-
Work-up: The cleavage cocktail is evaporated under a stream of nitrogen. The crude product is precipitated by the addition of cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether.
-
Salt Formation: The resulting free acid is dissolved in a minimal amount of a suitable solvent (e.g., methanol or dioxane) and treated with a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in diethyl ether) to form the hydrochloride salt. The final product is isolated by precipitation or lyophilization.
Data Presentation
The following tables are templates for summarizing the quantitative data that would be collected during the synthesis of this compound.
Table 1: Summary of Reaction Yields and Purity
| Step | Intermediate | Starting Material (mass) | Product (mass) | Yield (%) | Purity (HPLC, %) |
| 1 | Di-aspartic Acid Intermediate (1) | - | - | - | - |
| 2 | Deprotected Intermediate (2) | - | - | - | - |
| 3 | Phenylacetic Acid Coupled Product (3) | - | - | - | - |
| 4 | Cysteine Coupled Product (4) | - | - | - | - |
| 5 | This compound | - | - | - | - |
Table 2: Characterization Data for this compound
| Analysis | Expected Result | Observed Result |
| Molecular Formula | C33H46ClN7O17S | - |
| Molecular Weight | 879.27 g/mol | - |
| ¹H NMR | - | - |
| ¹³C NMR | - | - |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 844.26 | - |
| Purity (HPLC) | >95% | - |
Visualizations
4.1. Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
4.2. Tubulin Polymerization Inhibition Pathway
EC1169 delivers a tubulysin payload, which disrupts microtubule dynamics, a critical process for cell division.
Caption: Signaling pathway of tubulin polymerization inhibition by the tubulysin payload.
Conclusion
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The successful synthesis of this complex linker is a critical step in the development of the promising anti-cancer agent EC1169. The provided experimental outlines, data presentation templates, and visualizations are intended to serve as a valuable resource for researchers in the field of targeted cancer therapy. Further optimization and detailed characterization would be necessary to validate and implement this synthetic route in a laboratory setting.
An In-depth Technical Guide to the Conjugation of Folate-Targeted Linkers and Tubulysin Payloads
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategy, mechanism, and practical considerations for the conjugation of folate-targeting moieties with highly potent tubulysin payloads. This approach is exemplified by Small Molecule Drug Conjugates (SMDCs) such as EC1456, which leverage the high affinity of folic acid for the folate receptor (FR) to achieve targeted delivery of cytotoxic agents to cancer cells. While specific linkers like EC1167 hydrochloride are used for targeting other antigens like PSMA[1], the principles of conjugation and the payload's mechanism of action are highly relevant and will be detailed herein.
Introduction: The Rationale for Folate-Tubulysin Conjugates
The development of targeted cancer therapies aims to maximize the efficacy of cytotoxic agents while minimizing systemic toxicity. The folate-tubulysin conjugate strategy is based on three core components:
-
The Targeting Ligand (Folic Acid): Folic acid is a vitamin with a high affinity for the folate receptor (FR), a protein frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and nasopharyngeal cancers, with limited expression in healthy tissues[2][3][4][5]. This differential expression makes the FR an excellent target for selective drug delivery.
-
The Cytotoxic Payload (Tubulysin): Tubulysins are a class of natural tetrapeptides that are exceptionally potent inhibitors of tubulin polymerization[6][7][8]. By disrupting microtubule dynamics, they induce cell cycle arrest and apoptosis at sub-nanomolar concentrations[9][10]. A key advantage is their ability to retain potency in multi-drug resistant (MDR) cancer cells that overexpress P-glycoprotein efflux pumps[11][12][13].
-
The Linker System: A specialized linker connects the targeting ligand to the payload. This linker is designed to be stable in systemic circulation but to release the active payload upon internalization into the target cancer cell. This is often achieved through a disulfide bond, which is cleaved in the reducing environment of the endosome[14][15].
The resulting conjugate, such as EC1456 (a folate-tubulysin B hydrazide conjugate), is designed to be internalized specifically by FR-positive cancer cells, leading to the intracellular release of the tubulysin payload and targeted cell death[5][15].
Mechanism of Action: From Receptor Binding to Apoptosis
The therapeutic effect of a folate-tubulysin conjugate is a multi-step process that begins with systemic administration and culminates in the apoptosis of the target cancer cell.
-
Targeting and Binding: The folate moiety of the conjugate binds with high affinity to the folate receptor on the surface of cancer cells[3][4].
-
Internalization: The conjugate-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome[3][14].
-
Payload Release: The endosome's internal environment is more reducing than the bloodstream. This promotes the cleavage of the disulfide bond within the linker, releasing the active tubulysin payload into the cytoplasm[14].
-
Microtubule Disruption: The freed tubulysin binds to the vinca domain of β-tubulin, potently inhibiting tubulin polymerization and leading to the depolymerization of the microtubule network[9][16][17].
-
Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, arresting the cell cycle in the G2/M phase. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death[8][9][16].
Quantitative Data on Efficacy
The potency and selectivity of folate-tubulysin conjugates have been demonstrated in numerous preclinical studies. The data below summarizes their activity in both in vitro and in vivo settings.
Table 1: In Vitro Cytotoxicity of Folate-Tubulysin Conjugates
| Conjugate | Cell Line | Folate Receptor (FR) Status | IC50 | Reference |
|---|---|---|---|---|
| EC0305 (Folate-Tubulysin B) | KB | Positive | 1.1 nM | [18] |
| EC0305 (Folate-Tubulysin B) | M109 | Positive | 1.9 nM | [18] |
| EC0305 (Folate-Tubulysin B) | 4T1-c12 | Positive | 1.3 nM | [18] |
| EC1456 (Folate-Tubulysin) | HeLa | Positive | ~1 nM | [15] |
| EC1456 (Folate-Tubulysin) | A549 | Negative | > 1 µM |[15] |
Table 2: In Vivo Efficacy of Folate-Tubulysin Conjugates in Xenograft Models
| Conjugate | Tumor Model | Dosing Schedule | Outcome | Reference |
|---|---|---|---|---|
| EC0305 | KB (human nasopharyngeal) | 1 µmol/kg, 3x/week for 2 weeks | 100% cures | [18] |
| EC0305 | M109 (murine lung) | 1.5 µmol/kg, 3x/week for 2 weeks | Significant tumor growth inhibition | [18] |
| EC1456 | M109-HiFR (murine lung) | 2 µmol/kg, every other day x 4 | 100% cures in mice with tumors up to 800 mm³ | [15] |
| EC1456 + Carboplatin | L1210A-HiFR (leukemia) | Low dose EC1456 + Carboplatin | Significantly augmented growth inhibition vs. either agent alone |[15] |
Experimental Protocols and Workflow
The development and evaluation of a folate-tubulysin conjugate follow a structured workflow, progressing from chemical synthesis to preclinical in vivo validation.
The synthesis of a folate-tubulysin conjugate like EC1456 involves the preparation of a tubulysin derivative and a folate-linker moiety, followed by their conjugation.
-
Synthesis of Tubulysin B Hydrazide (TubBH): The tubulysin B natural product is modified to introduce a reactive handle, such as a hydrazide, for subsequent conjugation[15][18].
-
Synthesis of Folate-Linker: Folic acid is coupled to a spacer molecule that contains a self-immolative disulfide trigger and a terminal reactive group designed to react with the tubulysin handle.
-
Conjugation: The folate-linker and the modified tubulysin payload are reacted under controlled conditions to form the stable disulfide bond, yielding the final SMDC.
-
Purification: The final conjugate is purified from unreacted starting materials and byproducts, typically using High-Performance Liquid Chromatography (HPLC)[15].
-
Characterization: The identity and purity of the conjugate are confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[15].
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugate against cancer cell lines with varying folate receptor expression.
-
Methodology:
-
Cell Plating: Seed FR-positive (e.g., KB) and FR-negative (e.g., A549) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the folate-tubulysin conjugate, the unconjugated tubulysin payload, and a vehicle control. Add the compounds to the cells and incubate for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTS or MTT assay, which quantifies metabolic activity.
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. For FR-positive cells, a competition assay with excess free folic acid should be performed to confirm receptor-mediated uptake.
-
-
Objective: To evaluate the anti-tumor activity of the conjugate in a living organism.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant FR-positive human tumor cells (e.g., KB or M109) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated payload, folate-tubulysin conjugate). Administer the treatments according to a predefined schedule (e.g., intravenously, three times a week for two weeks)[18].
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period to observe for tumor regression and cures. The primary endpoint is typically tumor growth inhibition or complete response rate.
-
Conclusion and Future Directions
The conjugation of folate-targeting ligands to potent tubulysin payloads represents a highly effective strategy for the targeted therapy of FR-positive cancers. The resulting SMDCs, such as EC1456, demonstrate remarkable potency, high specificity, and the ability to induce complete tumor regressions in preclinical models, even in chemoresistant settings[15][18].
Future research in this area will likely focus on:
-
Linker Optimization: Designing next-generation linkers with improved stability in circulation and more efficient cleavage mechanisms within the tumor cell.
-
Novel Tubulysin Analogues: Synthesizing new tubulysin derivatives with improved stability, potency, and synthetic accessibility to overcome challenges like the hydrolysis of the labile acetate group present in some analogues[11][19][20].
-
Combination Therapies: Exploring the synergistic effects of folate-tubulysin conjugates with other standard-of-care agents, such as platinum-based chemotherapies and anti-angiogenic drugs, to enhance therapeutic outcomes[15].
-
Expanding Targeting Moieties: Applying the principles of tubulysin conjugation to other targeting ligands beyond folate, such as antibodies directed against other tumor-specific antigens, to broaden the applicability of this potent payload class.
References
- 1. amsbio.com [amsbio.com]
- 2. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folate targeting - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 11. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]
- 15. Pre-clinical evaluation of EC1456, a folate-tubulysin anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo structural activity and optimization studies of folate-tubulysin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 20. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
EC1167 Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
EC1167 hydrochloride is a critical linker component in the development of targeted therapeutics, most notably as part of the small molecule-drug conjugate (SMDC) EC1169. Understanding the solubility and stability of this linker is paramount for formulation development, in vitro assay design, and predicting in vivo performance. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for assessing these key physicochemical properties.
Introduction
This compound serves as a hydrophilic linker designed for covalent attachment to a targeting ligand and a therapeutic payload. In the context of EC1169, it connects a glutamate-urea-lysine moiety, which targets the prostate-specific membrane antigen (PSMA), to the potent microtubule inhibitor tubulysin B. The linker's design is crucial for the overall water solubility of the conjugate and is intended to be stable in systemic circulation while allowing for payload release upon internalization into target cells. This document outlines the known solubility and stability characteristics of this compound and provides standardized methodologies for their determination.
Solubility Data
The solubility of this compound is a key parameter for its handling, formulation, and biological testing. While comprehensive public data is limited, information from chemical suppliers provides a foundational understanding of its solubility in a common organic solvent.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Ultrasonic-assisted dissolution |
Data sourced from multiple chemical suppliers.[1][2][3]
Note: While the solubility in DMSO is well-documented by suppliers, empirical determination of solubility in aqueous buffers such as phosphate-buffered saline (PBS) and water is highly recommended for specific experimental applications. The overall drug conjugate, EC1169, is noted to be water-soluble, suggesting that the linker contributes to this property.[4]
Stability Data
The stability of this compound is critical for ensuring the integrity of the drug conjugate until it reaches its target. Stability is assessed under various conditions, including in solution and in biological matrices.
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Notes |
| -20°C | DMSO | 1 month | Protect from light, stored under nitrogen. |
| -80°C | DMSO | 6 months | Protect from light, stored under nitrogen. |
Data sourced from MedchemExpress.[2][3]
Note: The data above pertains to the stability of a stock solution. For drug development, the stability of the linker within the conjugate in biological media (e.g., plasma) at physiological temperature (37°C) is a more critical parameter. While specific data for this compound is not publicly available, the general protocols for assessing linker stability in plasma are provided in the experimental section.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of pharmaceutical compounds like this compound. These protocols are based on standard industry practices.
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in mg/mL or µg/mL.
Stability Assessment: Plasma Stability Assay
This assay evaluates the stability of the linker in a biological matrix.
Protocol:
-
Incubation: Spike this compound (or the full conjugate, EC1169) into fresh plasma (human, mouse, etc.) to a final concentration (e.g., 1-10 µM). Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching and Extraction: Stop the reaction by adding a threefold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time and determine the half-life (t½) of the compound in plasma.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of the parent drug conjugate, EC1169, and the general workflow for assessing linker stability.
Caption: Mechanism of action for the EC1169 small molecule-drug conjugate.
Caption: General experimental workflow for assessing linker stability in plasma.
Conclusion
This compound is a key component in the targeted delivery of cytotoxic agents. While its solubility in DMSO is established, further characterization in aqueous media is essential for preclinical and clinical development. The provided stability data offers guidance for the storage of stock solutions, and the experimental protocols herein serve as a robust framework for researchers to perform comprehensive solubility and stability assessments tailored to their specific needs. These evaluations are critical for optimizing the formulation and predicting the in vivo behavior of drug conjugates utilizing this linker.
References
Unraveling the Cleavage Mechanism of the EC1167 Hydrochloride Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The EC1167 hydrochloride linker, a critical component of the small molecule-drug conjugate (SMDC) EC1169, plays a pivotal role in the targeted delivery and conditional release of the potent anticancer agent, tubulysin B hydrazide. This technical guide provides an in-depth analysis of the cleavage mechanism of the EC1167 linker, presenting available data, experimental methodologies, and visual representations of the underlying processes to support further research and development in targeted cancer therapy.
Core Concept: A Disulfide-Based Trigger for Payload Release
The this compound linker is a disulfide-based linker designed for selective cleavage within the intracellular environment.[1] This design leverages the significant difference in redox potential between the extracellular space and the intracellular milieu. The disulfide bond within the EC1167 linker remains stable in the oxidative environment of the bloodstream, ensuring the integrity of the SMDC, EC1169, during circulation and minimizing off-target toxicity.[2][3]
Upon internalization into a target cell, the EC1169 conjugate is exposed to a reducing environment, primarily due to the high intracellular concentration of glutathione (GSH).[2][3] Glutathione, a tripeptide thiol, acts as a natural reducing agent, readily cleaving the disulfide bond of the EC1167 linker. This reductive cleavage is the primary mechanism for the release of the tubulysin B hydrazide payload.
The Chemical Structure of EC1169 and the Identity of the EC1167 Linker
The small molecule-drug conjugate EC1169 is a multifaceted entity comprising three key components:
-
A PSMA-Targeting Moiety: This ligand, a glutamate-urea-lysine (KuE) derivative, specifically binds to the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][4]
-
The Cytotoxic Payload: Tubulysin B hydrazide is a potent antimitotic agent that disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[5][6]
-
The this compound Linker: This disulfide-containing linker connects the PSMA-targeting moiety to the tubulysin B hydrazide payload.
The Cleavage Mechanism: A Step-by-Step Visual Guide
The cleavage of the EC1167 linker is a chemically driven process initiated by the reducing intracellular environment. The following diagram, generated using the DOT language, illustrates the proposed signaling pathway of EC1169 internalization and linker cleavage.
Caption: Internalization and reductive cleavage of the EC1169 conjugate.
Experimental Protocols for Studying Disulfide Linker Cleavage
While specific protocols for the EC1167 linker are not detailed in the provided search results, standard methodologies for evaluating the cleavage of disulfide-based linkers in drug conjugates can be adapted.
In Vitro Cleavage Assay with Glutathione
This assay assesses the stability of the disulfide linker in the presence of a physiological concentration of glutathione.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the disulfide-linked conjugate (e.g., EC1169) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Prepare a stock solution of glutathione (GSH) in the same buffer.
-
-
Incubation:
-
Incubate the conjugate at a defined concentration with a physiological concentration of GSH (typically 1-10 mM) at 37°C.
-
Include a control sample of the conjugate incubated in buffer without GSH to assess inherent stability.
-
-
Time Points:
-
Collect aliquots from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact conjugate from the cleaved payload and linker fragments.
-
Quantify the percentage of cleaved product at each time point by integrating the peak areas.
-
-
Data Presentation:
-
Plot the percentage of cleaved conjugate over time to determine the cleavage kinetics.
-
Cell-Based Cleavage and Cytotoxicity Assay
This assay evaluates the efficiency of linker cleavage within a cellular context and its correlation with cytotoxic activity.
Methodology:
-
Cell Culture:
-
Culture PSMA-positive cancer cells (e.g., LNCaP) and PSMA-negative control cells.
-
-
Treatment:
-
Treat the cells with varying concentrations of the conjugate (e.g., EC1169).
-
-
Cytotoxicity Assessment:
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significantly lower IC50 in PSMA-positive cells indicates targeted delivery and intracellular payload release.
-
-
Cleavage Analysis (Optional):
-
For a more direct measure of cleavage, lyse the treated cells at different time points.
-
Analyze the cell lysates by LC-MS/MS to detect and quantify the released payload.
-
Quantitative Data Summary
Specific quantitative data for the cleavage of the this compound linker is not available in the provided search results. However, research on similar disulfide-linked antibody-drug conjugates (ADCs) and SMDCs provides a general understanding of the expected performance.
| Parameter | Typical Range for Disulfide Linkers | Significance |
| Plasma Stability (Half-life) | > 24 hours | High stability in circulation is crucial to minimize premature drug release and off-target toxicity. |
| Intracellular Cleavage Rate (t1/2) | Minutes to a few hours | Rapid cleavage upon internalization ensures efficient delivery of the cytotoxic payload to its site of action. |
| IC50 (PSMA-positive cells) | Low nanomolar to picomolar | Demonstrates the high potency of the conjugate against target cells. |
| IC50 (PSMA-negative cells) | Micromolar or higher | A large differential in IC50 values between target and non-target cells confirms the specificity of the delivery system. |
Conclusion
The this compound linker represents a key technology in the development of targeted cancer therapies. Its disulfide-based design enables stable circulation of the EC1169 conjugate and ensures the specific, reductive cleavage-mediated release of its potent tubulysin B hydrazide payload within the target cancer cells. While the precise chemical structure and detailed quantitative cleavage data for EC1167 are not yet fully in the public domain, the foundational principles of its mechanism are well-understood within the field of drug delivery. Further research, including detailed structural elucidation and kinetic analysis, will provide a more comprehensive understanding of this promising linker technology and facilitate the design of next-generation targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Structural Elucidation of Ubiquitin via Gas-Phase Ion/Ion Cross-Linking Reactions Using Sodium-Cationized Reagents Coupled with Infrared Multiphoton Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]
- 6. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
EC1167 Hydrochloride for PSMA-Targeted Drug Delivery: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This technical guide provides an in-depth overview of EC1167 hydrochloride, a critical linker component in the development of PSMA-targeted small molecule-drug conjugates (SMDCs), with a primary focus on its application in EC1169. EC1169 is a potent SMDC that couples a high-affinity PSMA-targeting ligand with the cytotoxic microtubule inhibitor, tubulysin B hydrazide, via the EC1167 linker. This document details the mechanism of action, available preclinical and clinical data, and outlines relevant experimental protocols for the evaluation of such targeted therapies.
Introduction to PSMA-Targeted Drug Delivery
PSMA, a transmembrane glycoprotein, is an ideal molecular target for prostate cancer therapy. Its expression is relatively low on healthy tissues but is significantly upregulated in primary, metastatic, and castration-resistant prostate cancer. This differential expression allows for the specific delivery of therapeutic payloads to malignant cells, thereby minimizing off-target toxicity. The strategy of targeting PSMA has led to the development of various therapeutic modalities, including radioligand therapies and antibody-drug conjugates (ADCs). Small molecule-drug conjugates (SMDCs) like EC1169 offer advantages such as rapid tumor penetration and clearance from circulation, potentially leading to an improved therapeutic index.
This compound and the Structure of EC1169
This compound serves as the linker in the SMDC EC1169. A stable and efficient linker is paramount for the successful delivery of the cytotoxic payload to the target cell. While the precise chemical structure of this compound is not publicly disclosed, it is designed to connect the PSMA-targeting moiety to tubulysin B hydrazide. In EC1169, the linker is engineered to be stable in circulation and to release the tubulysin payload upon internalization into the cancer cell.
The general structure of EC1169 can be conceptualized as:
[PSMA-targeting ligand] - [EC1167 Linker ] - [Tubulysin B Hydrazide]
Mechanism of Action
The therapeutic activity of EC1169 is a multi-step process initiated by the high-affinity binding of its PSMA-targeting ligand to PSMA expressed on the surface of prostate cancer cells.
The Core Principles of EC1167 Hydrochloride in Bioconjugation: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of EC1167 Hydrochloride in the Bioconjugation of Targeted Therapeutics.
Introduction
This compound is a critical linker molecule utilized in the synthesis of small molecule-drug conjugates (SMDCs), a promising class of targeted cancer therapeutics. This technical guide delves into the fundamental principles of using this compound in bioconjugation, with a specific focus on its role in the development of EC1169, a Prostate-Specific Membrane Antigen (PSMA)-targeted SMDC. This document will provide a comprehensive overview of the bioconjugation chemistry, mechanism of action, and available preclinical and clinical data related to EC1167-based conjugates, offering valuable insights for researchers and drug development professionals in the field of oncology.
Core Principles of this compound in Bioconjugation
This compound serves as a bifunctional linker, a crucial component that connects a targeting moiety to a potent cytotoxic payload. In the context of EC1169, EC1167 facilitates the covalent attachment of a PSMA-targeting ligand to the microtubule-depolymerizing agent, tubulysin B hydrazide (TubBH). The hydrochloride salt form of EC1167 enhances its solubility and stability for use in aqueous-based conjugation reactions.
The fundamental principle behind the use of EC1167 lies in its chemical structure, which incorporates a thiol (-SH) group. This thiol moiety is a key reactive handle for bioconjugation, enabling the formation of a stable linkage with the cytotoxic payload. The other end of the EC1167 linker is designed to be coupled to the PSMA-targeting ligand, creating a tripartite conjugate that can selectively deliver the cytotoxic agent to cancer cells overexpressing PSMA.
Bioconjugation Chemistry of this compound
The bioconjugation strategy involving this compound is centered around thiol-mediated chemistry. The thiol group of EC1167 is highly nucleophilic and can react with various electrophilic functional groups on a payload molecule to form a stable covalent bond. While the precise, proprietary synthesis protocol for EC1169 is not publicly available, the general principles of SMDC synthesis suggest a multi-step process.
Diagram of the Logical Relationship in EC1169 Synthesis:
Caption: Logical workflow for the synthesis of the EC1169 SMDC.
Mechanism of Action of EC1169
The therapeutic efficacy of EC1169 is predicated on a targeted delivery mechanism, which can be broken down into the following key steps:
-
Targeting and Binding: The PSMA-targeting ligand of EC1169 selectively binds to PSMA, a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1][2][3][4] This binding is reported to be of high affinity.[5]
-
Internalization: Upon binding, the EC1169-PSMA complex is internalized into the cancer cell via endocytosis.[3][4]
-
Payload Release: Once inside the cell, the linker is designed to be cleaved, releasing the potent cytotoxic payload, tubulysin B hydrazide.[3][4]
-
Cytotoxicity: The released tubulysin B hydrazide then exerts its anti-cancer effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
Signaling Pathway of PSMA-mediated Endocytosis and Drug Action:
Caption: Mechanism of action of the EC1169 small molecule-drug conjugate.
Quantitative Data Summary
The following tables summarize the available quantitative data for EC1169 from preclinical and clinical studies.
Table 1: Preclinical Efficacy of EC1169 in Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Nude mice with LNCaP xenografts | PSMA-positive prostate cancer | Not specified | Complete remissions in 5 out of 7 mice; 2 out of 7 mice were tumor-free for over 90 days post-implantation. | [5] |
| Nude mice with MDA PCa 2b xenografts | PSMA-positive prostate cancer | Not specified | Resulted in complete remissions and cures. | [6] |
Table 2: Phase I Clinical Trial Data for EC1169 in mCRPC Patients
| Parameter | Value / Observation | Reference(s) |
| Recommended Phase 2 Dose (RP2D) | 6.5 mg/m² administered as an IV bolus on days 1 and 8 of a 21-day cycle. | [7][8][9][10] |
| Taxane-Exposed Cohort (n=13 with measurable soft tissue disease) | ||
| Partial Response (RECIST) | 1 patient had a confirmed partial response. | [8] |
| Stable Disease | 5 patients had stabilization of disease. | [8] |
| Progressive Disease | 1 patient had radiographic progression. | [8] |
| Discontinued Treatment | 5 patients discontinued treatment. | [8] |
| Taxane-Naïve Cohort (n=6 with measurable soft tissue disease) | ||
| Stable Disease | 4 patients had stabilization of disease. | [8] |
| Safety and Tolerability | Well-tolerated, with only 5% of patients experiencing grade 3/4 drug-related adverse events. Most adverse events were grade 1-2. No dose reductions were required at the RP2D. | [8] |
| PSA Response | PSA has not shown similar responses to decreases in LDH and alkaline phosphatase. No patient demonstrated a 50% decrease in PSA in an early report. | [6][8] |
Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of EC1169 is proprietary, a representative experimental workflow for the synthesis of a similar SMDC using a thiol-containing linker is provided below. This protocol is for illustrative purposes and would require optimization for the specific components of EC1169.
Representative Experimental Workflow for SMDC Synthesis
Caption: A representative experimental workflow for the synthesis of a small molecule-drug conjugate.
Conclusion
This compound is a key enabling technology for the development of PSMA-targeted SMDCs like EC1169. Its thiol-based bioconjugation chemistry allows for the stable linkage of a potent cytotoxic payload to a targeting ligand, facilitating selective delivery to cancer cells. The preclinical and early clinical data for EC1169 demonstrate the potential of this approach in treating metastatic castration-resistant prostate cancer. This technical guide provides a foundational understanding of the principles of using this compound in bioconjugation and summarizes the key data to support further research and development in this exciting area of targeted oncology. Further investigation into optimizing linker design and payload selection will continue to advance the field of SMDCs and offer new therapeutic options for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. d-nb.info [d-nb.info]
- 6. ascopubs.org [ascopubs.org]
- 7. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to EC1167 Hydrochloride for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EC1167 hydrochloride, a critical component in the development of targeted cancer therapeutics. This document details its chemical properties, reliable suppliers, and its role in the groundbreaking small molecule-drug conjugate (SMDC), EC1169. Furthermore, it elucidates the mechanism of action of EC1169, detailing the relevant signaling pathways and providing exemplary experimental protocols for its synthesis and application.
Core Raw Material: this compound
This compound serves as a vital linker molecule in the synthesis of EC1169, a prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate.[1][2][3][4] EC1169 has shown potential in the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC).[1][2][4] The linker is a crucial element, connecting the targeting moiety to the cytotoxic payload and ensuring the stable delivery of the therapeutic agent to the target cancer cells.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 880.27 g/mol | MCE[2] |
| Molecular Formula | C33H46ClN7O17S | MCE[2] |
| Purity | 98.04% | MCE[2][5] |
| Appearance | White to off-white solid | MCE[2] |
| Solubility | 125 mg/mL in DMSO | MCE[2] |
| Storage | Pure form: -20°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | MCE[2] |
Sourcing this compound: A List of Suppliers
Reliable sourcing of raw materials is a critical step in the drug development pipeline. The following suppliers have been identified for this compound:
| Supplier | Website | Notes |
| MedChemExpress (MCE) | --INVALID-LINK-- | Provides detailed technical data including purity, molecular weight, and solubility.[2][5][6] |
| Amsbio | --INVALID-LINK-- | Lists this compound as a product for research use.[1] |
| Shandong Sparkjade Biotechnology Co., Ltd. | A potential supplier based on search results. | |
| AdooQ Bioscience | --INVALID-LINK-- | Lists EC1167 as a linker for EC1169.[4] |
| ChemBK | --INVALID-LINK-- | Lists MedChemExpress as a supplier for EC1167.[6] |
The Role of this compound in the Small Molecule-Drug Conjugate (SMDC) EC1169
This compound is the precursor to the linker used in the SMDC EC1169.[1][2][3][4] SMDCs are an emerging class of targeted therapeutics that utilize a small molecule to guide a potent cytotoxic agent to cancer cells, offering advantages over antibody-drug conjugates (ADCs) such as better tumor penetration and more straightforward synthesis.[7]
In the case of EC1169, the SMDC is composed of three key components:
-
A PSMA-targeting ligand: This small molecule specifically binds to Prostate-Specific Membrane Antigen, a protein highly expressed on the surface of prostate cancer cells.[8]
-
A potent cytotoxic payload (Tubulysin B): Tubulysin B is a powerful microtubule inhibitor that induces cell cycle arrest and apoptosis in cancer cells.
-
The linker (derived from this compound): This linker connects the PSMA ligand to tubulysin B. It is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell.[8]
Components of the EC1169 Small Molecule-Drug Conjugate.
Mechanism of Action: Signaling Pathways
The therapeutic effect of EC1169 is a result of the targeted delivery of tubulysin B to PSMA-expressing cancer cells. The binding of the PSMA ligand to its receptor can also modulate intracellular signaling pathways.
PSMA-Mediated Signaling
Prostate-Specific Membrane Antigen is not merely a passive docking site; its engagement can trigger downstream signaling cascades that promote tumor cell survival. Research has shown that PSMA expression is associated with the activation of the PI3K-AKT-mTOR pathway, a critical signaling axis for cell growth, proliferation, and survival.
PSMA-activated PI3K-AKT-mTOR signaling pathway.
Tubulysin B-Induced Apoptosis
Once EC1169 is internalized by the cancer cell and the tubulysin B payload is released, it exerts its potent cytotoxic effect by disrupting microtubule dynamics. Tubulysin B inhibits tubulin polymerization, leading to the collapse of the microtubule network. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Mechanism of action of the cytotoxic payload, Tubulysin B.
Experimental Protocols
The following section provides a representative experimental workflow and a detailed, albeit generalized, protocol for the synthesis of a small molecule-drug conjugate like EC1169, utilizing a linker derived from this compound.
Experimental Workflow for SMDC Synthesis
The synthesis of an SMDC is a multi-step process that requires careful control of reaction conditions to ensure a homogenous and effective final product.
General experimental workflow for the synthesis of a Small Molecule-Drug Conjugate.
Generalized Protocol for the Synthesis of a Small Molecule-Drug Conjugate
This protocol is a representative example and may require optimization based on the specific reactive groups on the targeting ligand and payload.
Materials:
-
This compound
-
Targeting ligand with a reactive functional group (e.g., amine, thiol)
-
Cytotoxic payload with a compatible reactive functional group (e.g., carboxylic acid, amine)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Linker Activation:
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF).
-
Activate the carboxylic acid group on the linker using a suitable coupling reagent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA). The reaction is typically carried out at room temperature for 1-2 hours.
-
-
Conjugation of Payload to Linker:
-
To the activated linker solution, add the cytotoxic payload (e.g., tubulysin B) dissolved in an anhydrous organic solvent.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
-
Purification of the Linker-Payload Conjugate:
-
Once the reaction is complete, purify the linker-payload conjugate using preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
-
Conjugation of Linker-Payload to Targeting Ligand:
-
Activate the remaining reactive group on the linker-payload conjugate (the group intended to react with the targeting ligand). The specific activation chemistry will depend on the nature of the reactive groups. For example, if the linker has a maleimide group and the targeting ligand has a thiol, the reaction can proceed directly. If both are amines and carboxylic acids, another coupling reaction will be necessary.
-
Dissolve the activated linker-payload and the targeting ligand in a suitable solvent.
-
Allow the conjugation reaction to proceed, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final small molecule-drug conjugate by preparative HPLC.
-
Characterize the final product thoroughly using LC-MS to confirm the molecular weight and NMR to confirm the structure. Purity should be assessed by analytical HPLC.
-
This technical guide provides a foundational understanding of this compound and its application in the development of targeted cancer therapies. For further detailed information, it is recommended to consult the technical data sheets from the suppliers and relevant scientific literature.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [chembk.com]
- 7. What Small molecule-drug conjugates are being developed? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
The Role of the Disulfide Bond in EC1167 Hydrochloride: A Technical Overview of the EC1169 Conjugate
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of EC1167 hydrochloride's function as a critical component of a disulfide-based linker within the small molecule-drug conjugate (SMDC), EC1169. It will correct the common misconception that EC1167 itself contains a disulfide bond, and instead will focus on the formation and function of this bond in the context of the entire EC1169 conjugate. This document will cover the mechanism of action, quantitative performance data, and detailed experimental protocols relevant to EC1169, a promising agent in the targeted therapy of prostate cancer.
Introduction: EC1167 as a Linker in the PSMA-Targeted Drug Conjugate EC1169
This compound is a linker molecule integral to the structure of EC1169, a novel SMDC designed for the treatment of prostate-specific membrane antigen (PSMA) expressing cancers.[1][2] PSMA is a well-validated biomarker that is overexpressed on prostate cancer cells, making it an attractive target for targeted therapies.[1][3] EC1169 is comprised of three key components: a high-affinity PSMA-targeting ligand, the EC1167-derived linker system which features a cleavable disulfide bond, and the potent cytotoxic agent, tubulysin B hydrazide.[1][4]
Contrary to some interpretations, this compound in its isolated form does not contain a disulfide bond. Instead, the disulfide bridge is formed during the synthesis of the final EC1169 conjugate, creating a self-immolative linker system.[1] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment inside a target cancer cell, releasing the tubulysin B payload precisely where it is needed.[4]
The Disulfide Bond: A Key to Targeted Drug Release
The disulfide bond within the EC1169 linker is the lynchpin of its targeted delivery mechanism. This bond is stable in the oxidizing environment of the bloodstream, ensuring that the potent tubulysin B payload remains attached to the PSMA-targeting ligand and does not cause off-target toxicity.[5]
Upon binding to PSMA on the surface of a prostate cancer cell, EC1169 is internalized through endocytosis.[4][6] The endosomal and lysosomal compartments of the cell have a more reducing environment, rich in molecules like glutathione, which can efficiently cleave the disulfide bond in the EC1169 linker.[4] This cleavage initiates a self-immolative cascade that ultimately liberates the active tubulysin B hydrazide into the cytoplasm of the cancer cell.[1]
Mechanism of Action of Tubulysin B
Once released, tubulysin B exerts its potent cytotoxic effects by disrupting microtubule dynamics.[7][8] Tubulins are critical for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, tubulysin B causes the collapse of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[7][9] This prolonged cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[7][9]
The apoptotic cascade initiated by tubulysin B involves the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[6][10]
Quantitative Data
The efficacy of EC1169 has been demonstrated in both in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of EC1169
| Cell Line | PSMA Expression | IC50 (nM) |
| LNCaP | Positive | ~1.5 |
| KB | Negative | >1000 |
Data sourced from Leamon et al. (2019).[3]
Table 2: In Vivo Efficacy of EC1169 in LNCaP Xenograft Model
| Treatment Group | Dose and Schedule | Outcome |
| EC1169 | 2 µmol/kg, BIW x 2 wks | Complete remissions and cures |
| Vehicle Control | - | Progressive tumor growth |
BIW: twice a week. Data sourced from Leamon et al. (2019).[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of EC1169.
In Vitro Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of EC1169 against cancer cell lines.
-
Cell Seeding: Cells (e.g., LNCaP and KB) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of EC1169.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
-
Data Analysis: The absorbance is read on a plate reader, and the data is analyzed to calculate the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of EC1169's anti-tumor activity in a mouse model.[5][7]
-
Cell Implantation: LNCaP cells are implanted subcutaneously into the flanks of immunocompromised mice.[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[5]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives EC1169 intravenously at a specified dose and schedule (e.g., 2 µmol/kg, twice a week for two weeks). The control group receives a vehicle control.[3]
-
Monitoring: Tumor size and body weight are monitored regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis.
Conclusion
This compound is a vital component of the disulfide-based linker in the PSMA-targeted small molecule-drug conjugate, EC1169. The disulfide bond within this linker is not a feature of EC1167 itself but is formed during the synthesis of EC1169 to create a cleavable linkage that enables the targeted release of the potent cytotoxic agent, tubulysin B, within PSMA-expressing cancer cells. The mechanism of action, involving targeted delivery, intracellular cleavage of the disulfide bond, and subsequent disruption of microtubule dynamics by tubulysin B, highlights a sophisticated approach to cancer therapy. The quantitative data from in vitro and in vivo studies underscore the potential of EC1169 as a highly effective and specific anti-cancer agent. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar targeted drug conjugates.
References
- 1. Prostate-Specific Membrane Antigen–Targeted Theranostics: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Preclinical Profile of EC1167 Hydrochloride in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride functions as a critical component of EC1169, a small molecule-drug conjugate (SMDC) that has demonstrated significant potential in preclinical models of prostate cancer.[1] EC1169 is engineered to specifically target Prostate-Specific Membrane Antigen (PSMA), a protein abundantly expressed on the surface of prostate cancer cells, particularly in metastatic and hormone-refractory disease. The conjugate delivers the potent cytotoxic agent, tubulysin B hydrazide (TubBH), leading to targeted tumor cell death. This technical guide provides a comprehensive overview of the available preclinical data on EC1169, with a focus on its mechanism of action, efficacy in prostate cancer models, and the experimental methodologies employed in its evaluation.
Core Components of EC1169
EC1169 is a tripartite molecule consisting of:
-
A PSMA-Targeting Ligand: This high-affinity small molecule binds to PSMA on the surface of prostate cancer cells, facilitating the targeted delivery of the cytotoxic payload.
-
This compound: This entity comprises the linker that connects the PSMA-targeting ligand to the cytotoxic agent. It is designed to be stable in circulation and release the payload upon internalization into the target cell.
-
Tubulysin B Hydrazide (TubBH): A potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.
Mechanism of Action
The targeted delivery and mechanism of action of EC1169 follow a multi-step process. This process begins with the binding of the PSMA-targeting component of EC1169 to the PSMA receptor on the surface of prostate cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire SMDC into the cell. Once inside the cell, the EC1167 linker is cleaved by intracellular enzymes, releasing the active cytotoxic payload, tubulysin B hydrazide. Tubulysin B then binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and targeted cell death of the PSMA-expressing cancer cell.
Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.
Preclinical Efficacy of EC1169
In Vitro Studies
Preclinical evaluations have demonstrated that EC1169 effectively inhibits the growth of PSMA-positive prostate cancer cells.[1] Conversely, the conjugate displayed no significant activity against PSMA-negative cell lines, underscoring its target specificity.[1]
Table 1: In Vitro Activity of EC1169
| Cell Line | PSMA Expression | EC1169 Activity |
| PSMA-positive | Positive | Growth Inhibition |
| PSMA-negative | Negative | No Activity |
Note: Specific IC50 values from the primary preclinical studies are not publicly available in the reviewed literature.
In Vivo Studies
In vivo studies using a human prostate cancer xenograft model in nude mice have provided compelling evidence of the anti-tumor activity of EC1169.[1]
Table 2: In Vivo Efficacy of EC1169 in LNCaP Xenograft Model
| Treatment Group | Dosing Regimen | Outcome | Toxicity |
| EC1169 | Not specified | Complete Remissions: 5 out of 7 miceCures (tumor-free >90 days): 2 out of 7 mice | No significant weight loss or major organ tissue degeneration |
| Non-targeted Tubulysin B | Near or > MTD | Inactive against LNCaP tumors | Not specified |
| Docetaxel | Not specified | Partial Responses: 2 out of 4 miceCures: 1 out of 4 mice | Severe weight loss (18%) |
| EC1169 (in PSMA-negative KB tumor model) | Not specified | No appreciable response | Not specified |
Data sourced from Reddy, J.A. et al. 104th Annual Meeting of the American Association for Cancer Research (AACR) 2013, Abstract 2145.[1]
These results highlight the superior efficacy and favorable safety profile of targeted tubulysin B delivery with EC1169 compared to both the non-targeted payload and the standard-of-care chemotherapeutic agent, docetaxel, in this preclinical model.[1]
Experimental Protocols
While the full, detailed experimental protocols for the pivotal preclinical studies of EC1169 are not publicly available, the following represents a generalized methodology based on standard practices for the evaluation of similar targeted therapies in prostate cancer.
In Vitro Cytotoxicity Assay (Representative Protocol)
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP, C4-2) and PSMA-negative cell lines (e.g., PC-3, DU145) are used.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of EC1169, non-targeted tubulysin B, and a vehicle control for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Caption: A representative workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Model (Representative Protocol)
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Cell Implantation: LNCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Mice are randomized into treatment groups and administered with EC1169, vehicle control, and comparator agents (e.g., docetaxel) via an appropriate route (typically intravenous). Dosing schedules can vary.
-
Efficacy and Toxicity Assessment: Tumor growth inhibition is monitored throughout the study. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion
The preclinical data for EC1169, facilitated by the this compound linker, strongly support its development as a targeted therapeutic for PSMA-expressing prostate cancer. The conjugate demonstrates potent and specific anti-tumor activity in both in vitro and in vivo models, with a promising safety profile compared to standard chemotherapy. Further investigation into the precise pharmacokinetic and pharmacodynamic properties of EC1169 will be crucial in its clinical translation. The methodologies outlined in this guide provide a framework for the continued evaluation of this and other novel targeted cancer therapies.
References
EC1167 Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). EC1167 hydrochloride is a specialized chemical for research and development; a comprehensive, officially sanctioned MSDS is not publicly available. The safety and handling guidelines provided herein are compiled from publicly accessible data on similar chemical compounds, including linkers for antibody-drug conjugates (ADCs) and hydrochloride salts of complex organic molecules. All laboratory work should be conducted by trained personnel in a controlled environment, adhering to all institutional and governmental safety regulations.
Introduction
This compound is a critical component in the synthesis of EC1169, a potent, small-molecule drug conjugate (SMDC) targeting Prostate-Specific Membrane Antigen (PSMA).[1] EC1169 is under investigation for the treatment of recurrent, metastatic, castration-resistant prostate cancer (mCRPC). In the architecture of EC1169, this compound functions as a cleavable linker, covalently connecting the PSMA-targeting ligand to the cytotoxic payload, a tubulysin B analog.[1] The linker is designed to be stable in systemic circulation and to release the cytotoxic agent upon internalization into PSMA-expressing cancer cells.[1] This targeted delivery mechanism aims to enhance the therapeutic index of the cytotoxic agent, maximizing its efficacy against cancer cells while minimizing systemic toxicity.
This guide provides a comprehensive overview of the available information on this compound, with a strong emphasis on safety and handling protocols for laboratory personnel.
Physicochemical Properties
Specific quantitative physicochemical data for this compound is not widely published. The following table summarizes its known qualitative properties and its role as a chemical intermediate.
| Property | Data |
| Chemical Name | This compound |
| Function | Cleavable linker for the synthesis of the PSMA-targeting drug conjugate, EC1169.[1] |
| Appearance | Not specified in available literature; likely a solid. |
| Solubility | Not specified; hydrochloride salts of organic compounds often exhibit aqueous solubility. |
| Purity | Commercially available with purities reported, for example, as 98.04%. |
| Storage Conditions | Recommended storage at -20°C for short-term and -80°C for long-term, protected from light and moisture. |
Safety and Handling Guidelines
Given that EC1167 is a component of a highly potent cytotoxic conjugate, it should be handled with extreme caution. The following guidelines are based on best practices for handling ADCs, their linkers, and cytotoxic compounds.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat with closed cuffs is essential.
-
Respiratory Protection: When handling the powdered form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) or use of a chemical fume hood is necessary.
Engineering Controls
-
All handling of this compound, especially weighing and reconstitution, should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use of a ventilated balance enclosure is recommended for weighing the powdered compound.
Spill and Disposal Procedures
-
Spills: In case of a spill, decontaminate the area with an appropriate solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent and then water). Absorb the spill with inert material and place it in a sealed container for hazardous waste disposal.
-
Disposal: All waste materials, including contaminated PPE, vials, and solutions, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of cleavable linkers for ADCs generally follows a multi-step organic synthesis pathway. A representative, generalized protocol is described below.
Note: This is a generalized procedure and should be adapted based on the specific chemical structure of EC1167 and laboratory capabilities.
Objective: To synthesize a cleavable linker with reactive functionalities for conjugation to a targeting moiety and a cytotoxic payload.
Materials:
-
Starting materials with appropriate protecting groups.
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DCM, acetonitrile).
-
Purification materials (e.g., silica gel for chromatography, HPLC columns).
General Procedure:
-
Backbone Synthesis: The core structure of the linker is assembled through a series of coupling reactions. This may involve amide bond formation, ether synthesis, or other standard organic transformations.
-
Introduction of Cleavable Moiety: A specific chemical group that is susceptible to cleavage under physiological conditions (e.g., a dipeptide sequence for enzymatic cleavage, a hydrazone for pH-sensitive cleavage) is incorporated into the linker backbone.[2][3]
-
Functionalization: Reactive handles are introduced at the termini of the linker. These may include an N-hydroxysuccinimide (NHS) ester for reaction with amines on a targeting ligand and a maleimide or a thiol for conjugation to the payload.
-
Deprotection and Purification: Protecting groups are removed from the reactive functionalities, and the final linker is purified to a high degree using techniques such as flash chromatography and/or preparative HPLC.
-
Salt Formation: The purified linker is treated with hydrochloric acid to form the hydrochloride salt, which can improve stability and handling properties.
-
Characterization: The final product is characterized by analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
This compound itself is not known to be biologically active. Its function is to be a component of the EC1169 conjugate. The following diagram illustrates the mechanism of action of EC1169, highlighting the role of the EC1167 linker.
Caption: Mechanism of action of the EC1169 conjugate, where EC1167 acts as the cleavable linker.
Conclusion
This compound is a key research chemical in the development of targeted cancer therapies. While specific safety and handling data are limited, its role as a linker for a potent cytotoxic agent necessitates stringent safety precautions. Researchers and drug development professionals must handle this compound with the utmost care, utilizing appropriate personal protective equipment and engineering controls. Further research and publication of its detailed properties will be beneficial for the scientific community.
References
Methodological & Application
Application Notes and Protocols for EC1167 Hydrochloride Conjugation to Tubulysin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic tetrapeptides that function by inhibiting tubulin polymerization, a critical process for cell division.[1][2] This potent activity makes them attractive payloads for antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues.[3][4][5] EC1167 is a linker molecule designed for the development of such ADCs.[6][7] Specifically, it is the linker component of EC1169, a conjugate targeting the prostate-specific membrane antigen (PSMA) with a tubulysin payload.[6][8]
This document provides a detailed protocol for the conjugation of a tubulysin-containing linker, exemplified by a molecule like EC1167, to a monoclonal antibody (mAb). The protocol assumes the linker-payload construct possesses a reactive thiol group for conjugation, as is suggested by the chemical structure of EC1167.[7] The target antibody is presumed to be activated with a maleimide group, a common strategy for thiol-specific conjugation.[9][10]
Signaling Pathway of Tubulysin-Based ADCs
Tubulysin-based ADCs exert their cytotoxic effects by disrupting microtubule dynamics within cancer cells. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[3] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the tubulysin payload.[3] The freed tubulysin then binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[9]
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. EC1167 | 1610414-00-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Synthesis of EC1169 from EC1167 Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of EC1169, a small molecule drug conjugate (SMDC) targeting prostate-specific membrane antigen (PSMA), from its precursor EC1167 hydrochloride. EC1169 is composed of a PSMA-targeting ligand, a cleavable disulfide linker (derived from EC1167), and the cytotoxic agent tubulysin B hydrazide.[1][2] This protocol is intended for researchers in drug development and medicinal chemistry. All quantitative data is presented in tabular format, and the experimental workflow is visualized using a DOT script-generated diagram. Additionally, a diagram illustrating the targeted PSMA signaling pathway is included for contextual understanding.
Introduction
EC1169 is a promising therapeutic agent designed to selectively deliver a potent cytotoxic payload to PSMA-expressing cells, which are often overexpressed in prostate cancer.[3][4][5] The molecule consists of three key components: a high-affinity ligand that binds to PSMA, a disulfide-based linker that is stable in circulation but is cleaved in the reducing intracellular environment, and the highly potent microtubule inhibitor, tubulysin B hydrazide.[1][2] The synthesis of EC1169 involves the conjugation of the tubulysin B hydrazide to the EC1167 linker, which contains the PSMA-targeting moiety. This document outlines the step-by-step procedure for this critical conjugation reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | |
| Tubulysin B hydrazide | ≥95% | Commercially available | |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| High-Performance Liquid Chromatography (HPLC) system | Analytical and Preparative | Waters, Agilent, or equivalent | |
| C18 Reverse-Phase HPLC Column | |||
| Mass Spectrometer (MS) | |||
| Lyophilizer |
Experimental Protocol: Synthesis of EC1169
This protocol is adapted from methodologies described in relevant patents and scientific literature.
1. Preparation of Reactants:
-
This compound Solution: Dissolve this compound in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 10 mg/mL.
-
Tubulysin B Hydrazide Solution: Dissolve tubulysin B hydrazide in anhydrous DMF to a final concentration of 10 mg/mL.
2. Conjugation Reaction:
-
In a clean, dry reaction vessel, add the this compound solution.
-
To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents relative to this compound). The DIPEA acts as a non-nucleophilic base to deprotonate the hydrochloride salt and facilitate the reaction.
-
Slowly add the tubulysin B hydrazide solution to the reaction mixture (1.1 equivalents relative to this compound).
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by analytical HPLC-MS. The reaction involves the formation of a stable amide bond between the carboxylic acid of the EC1167 linker and the hydrazide of tubulysin B.
3. Purification of EC1169:
-
Upon completion of the reaction, dilute the mixture with an appropriate volume of a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Purify the crude EC1169 by preparative reverse-phase HPLC using a C18 column. A typical gradient could be from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the pure EC1169, as determined by analytical HPLC-MS.
-
Combine the pure fractions and lyophilize to obtain EC1169 as a solid powder.
4. Characterization:
-
Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the final purity by analytical HPLC (a purity of ≥95% is generally desired).
Experimental Workflow
Caption: Experimental workflow for the synthesis of EC1169.
PSMA Signaling Pathway in Prostate Cancer
EC1169 targets PSMA, which is not only a marker for prostate cancer but also plays a role in tumor progression by modulating cell signaling pathways. PSMA expression has been shown to shift signaling from the MAPK/ERK pathway towards the pro-survival PI3K/AKT pathway, promoting tumor growth and survival.[6][7][8]
Caption: PSMA-mediated shift in signaling from MAPK to PI3K/AKT pathway.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (HPLC) |
| This compound | C46H59ClN8O15 | 1011.45 | ≥95% |
| Tubulysin B hydrazide | C44H67N5O8S | 842.10 | ≥95% |
| EC1169 | C90H125N13O22S | 1797.10 | ≥95% |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of the PSMA-targeted small molecule drug conjugate, EC1169, from its precursor, this compound. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context. This information is intended to support researchers in the fields of medicinal chemistry and oncology in the development of targeted cancer therapeutics.
References
- 1. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. | BioWorld [bioworld.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
Application Notes and Protocols for Folate Receptor Alpha-Targeted Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate receptor alpha (FRα) has emerged as a compelling target for cancer therapy due to its significant overexpression in various solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2][3] This differential expression provides a therapeutic window for the targeted delivery of cytotoxic agents directly to cancer cells, minimizing off-target toxicity.[1] This document provides a detailed experimental protocol for the development and evaluation of Folate-Drug Conjugates (FDCs), a class of targeted therapies. While the initial query specified EC1167 hydrochloride, this molecule is established as a linker for prostate-specific membrane antigen (PSMA)-targeted therapies. Therefore, these application notes will focus on a well-characterized FRα-targeting FDC, Vintafolide (EC145) , as a representative example to guide researchers in this field.
Vintafolide is a small molecule drug conjugate composed of folic acid as the targeting ligand, a disulfide-based linker, and the potent microtubule inhibitor, desacetylvinblastine hydrazide (DAVLBH), as the cytotoxic payload.[1][4]
Principle of Action
The mechanism of action for FRα-targeted FDCs like Vintafolide involves a multi-step process:
-
Target Binding: The folic acid component of the FDC binds with high affinity to FRα expressed on the surface of cancer cells.[4]
-
Endocytosis: Upon binding, the FDC-FRα complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.[1]
-
Payload Release: The acidic environment within the endosome facilitates the cleavage of the disulfide linker, releasing the cytotoxic payload (e.g., DAVLBH) into the cytoplasm.[1][4]
-
Cytotoxicity: The released payload exerts its cytotoxic effect. For instance, DAVLBH, a vinca alkaloid, disrupts microtubule formation, leading to cell cycle arrest in the M phase and subsequent apoptosis.[4]
This targeted delivery strategy enhances the therapeutic index of the cytotoxic agent by concentrating it at the tumor site.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FRα-mediated signaling pathway and a general experimental workflow for the development and evaluation of an FDC.
Caption: FRα-Mediated Drug Delivery Pathway.
Caption: FDC Development and Evaluation Workflow.
Experimental Protocols
FDC Synthesis and Characterization (Example: Vintafolide)
This protocol outlines the general steps for synthesizing a folate-drug conjugate with a disulfide linker, exemplified by the components of Vintafolide.
Materials:
-
Folic acid derivative with a free amine or carboxyl group for conjugation.
-
Disulfide-containing linker with reactive groups at both ends (e.g., NHS ester, maleimide).
-
Cytotoxic payload with a reactive thiol or amine group (e.g., desacetylvinblastine hydrazide - DAVLBH).
-
Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Reagents for activation (e.g., EDC, NHS).
-
Purification system: High-Performance Liquid Chromatography (HPLC).
-
Characterization instruments: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).
Protocol:
-
Linker-Payload Conjugation: a. Dissolve the cytotoxic payload (e.g., DAVLBH) and an excess of the disulfide linker in an appropriate solvent like DMF. b. Add a coupling agent if necessary and stir the reaction at room temperature for 2-4 hours. c. Monitor the reaction by HPLC. d. Purify the linker-payload conjugate using preparative HPLC. e. Confirm the structure and purity by MS and NMR.
-
Folate-Linker-Payload Conjugation: a. Activate the carboxyl group of the folic acid derivative using EDC/NHS in DMSO. b. Add the purified linker-payload conjugate to the activated folic acid solution. c. Allow the reaction to proceed at room temperature for 4-6 hours, protected from light. d. Monitor the formation of the final FDC product by HPLC.
-
Purification and Characterization: a. Purify the final FDC (e.g., Vintafolide) using preparative HPLC. b. Lyophilize the purified product. c. Confirm the identity and purity of the final conjugate using high-resolution MS and NMR.
In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the FDC in FRα-positive and FRα-negative cancer cell lines.
Materials:
-
FRα-positive cell line (e.g., KB, IGROV-1, OVCAR-3).
-
FRα-negative cell line (e.g., A549, CHO).
-
Cell culture medium and supplements.
-
FDC stock solution (dissolved in DMSO).
-
Free cytotoxic payload as a control.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Protocol:
-
Cell Seeding: a. Seed cells in 96-well plates at a density of 2,000-5,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the FDC and the free payload in cell culture medium. b. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO). c. Incubate the plates for 72 hours.
-
Viability Assessment (MTT Assay): a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. b. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well. c. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study in Xenograft Models
This protocol evaluates the anti-tumor activity of the FDC in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
FRα-positive tumor cells.
-
FDC formulation for injection (e.g., in saline or PBS).
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: a. Subcutaneously inject 5-10 million FRα-positive tumor cells into the flank of each mouse. b. Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment: a. Randomize mice into treatment groups (e.g., vehicle, FDC at different doses, free payload). b. Administer the treatment intravenously (or as appropriate) according to the planned schedule (e.g., twice weekly for 3 weeks).
-
Tumor Measurement and Body Weight Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: a. Euthanize mice when tumors reach a predetermined size or at the end of the study. b. Plot the mean tumor volume over time for each group. c. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) Analysis
This protocol assesses the absorption, distribution, metabolism, and excretion (ADME) properties of the FDC.
Materials:
-
Healthy rodents (e.g., mice or rats).
-
FDC formulation for injection.
-
Blood collection supplies (e.g., EDTA tubes).
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Dosing: a. Administer a single intravenous bolus dose of the FDC to the animals.
-
Blood Sampling: a. Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). b. Process the blood to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: a. Extract the FDC from the plasma samples. b. Quantify the concentration of the FDC in each sample using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the plasma concentration of the FDC versus time. b. Use pharmacokinetic software to calculate key PK parameters.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: In Vitro Cytotoxicity of FDC and Free Payload
| Cell Line | FRα Status | Compound | IC50 (nM) |
| KB | Positive | FDC (Vintafolide) | 1.5 |
| KB | Positive | Free Payload (DAVLBH) | 0.5 |
| A549 | Negative | FDC (Vintafolide) | >1000 |
| A549 | Negative | Free Payload (DAVLBH) | 0.8 |
Note: Data are representative and for illustrative purposes only.
Table 2: In Vivo Efficacy of FDC in FRα-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | BIW x 3 wks | 0 | +2 |
| FDC (Vintafolide) | 1 | BIW x 3 wks | 60 | -1 |
| FDC (Vintafolide) | 2 | BIW x 3 wks | 95 | -5 |
| Free Payload (DAVLBH) | 0.5 | BIW x 3 wks | 40 | -15 |
Note: BIW = twice weekly. Data are representative and for illustrative purposes only.
Table 3: Pharmacokinetic Parameters of FDC in Mice
| Compound | Dose (mg/kg, IV) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | CL (mL/h/kg) |
| FDC (Vintafolide) | 2 | 5000 | 8500 | 4.5 | 0.24 |
Note: Cmax = maximum concentration, AUC = area under the curve, t1/2 = half-life, CL = clearance. Data are representative and for illustrative purposes only.
Conclusion
The development of folate receptor alpha-targeted drug conjugates represents a promising strategy in precision oncology. The protocols and data presented here, using Vintafolide as a model, provide a comprehensive framework for researchers to design, synthesize, and evaluate novel FDCs. Careful consideration of the targeting ligand, linker chemistry, and cytotoxic payload is crucial for optimizing the therapeutic index and achieving clinical success.
References
- 1. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate Receptor Alpha—A Novel Approach to Cancer Therapy [mdpi.com]
- 3. ijbiol.com [ijbiol.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) Utilizing EC1167 Hydrochloride
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the characterization of antibody-drug conjugates.
Introduction: Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it defines the amount of drug conjugated to the antibody, which in turn influences the ADC's efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to instability, aggregation, and potential off-target toxicity. Therefore, accurate and reproducible determination of the DAR is essential for the development and manufacturing of ADCs.
This application note provides a detailed protocol for determining the DAR of an ADC prepared with EC1167 hydrochloride, a small molecule drug. The method described herein is based on ultraviolet-visible (UV-Vis) spectrophotometry, a widely used and accessible technique for DAR determination.
Principle of DAR Calculation via UV-Vis Spectrophotometry
The calculation of the DAR using UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the ADC at two specific wavelengths—one where the antibody primarily absorbs (typically 280 nm) and one where the conjugated drug primarily absorbs—the concentrations of both the antibody and the drug can be determined, allowing for the calculation of their molar ratio.
A key prerequisite for this method is that the extinction coefficients of both the antibody and the drug (this compound) at these two wavelengths are known. The contribution of the drug's absorbance at the antibody's maximum absorbance wavelength (and vice versa) must be accounted for to ensure accuracy.
Experimental Protocols
Materials and Reagents
-
ADC sample (Antibody conjugated with this compound)
-
Formulation buffer (e.g., phosphate-buffered saline, PBS)
-
Unconjugated antibody (for reference)
-
This compound (for reference)
-
UV-Vis spectrophotometer (e.g., NanoDrop, Agilent 8453)
-
Quartz or UV-transparent cuvettes
-
Calibrated pipettes
Determination of Molar Extinction Coefficients
Accurate molar extinction coefficients (ε) are crucial for this protocol.
2.2.1. Antibody Molar Extinction Coefficient (ε_Ab_): The molar extinction coefficient of the antibody at 280 nm (ε_Ab,280_) can be determined experimentally using the gravimetric method or calculated based on its amino acid sequence. For this protocol, we will assume the value is known.
2.2.2. This compound Molar Extinction Coefficient (ε_Drug_): The molar extinction coefficient of this compound needs to be determined at both 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_).
-
Prepare a stock solution of this compound of known concentration in the formulation buffer.
-
Generate a dilution series of the this compound stock solution.
-
Measure the absorbance of each dilution at 280 nm and the determined λ_max_ for the drug.
-
Plot absorbance versus molar concentration for both wavelengths.
-
The slope of the line, as determined by linear regression, represents the molar extinction coefficient (in M⁻¹cm⁻¹) according to the Beer-Lambert law (A = εcl, where c is concentration and l is the pathlength).
Sample Preparation and Measurement
-
Dilute the ADC sample with the formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use the same formulation buffer to zero the spectrophotometer (as a blank).
-
Measure the absorbance of the diluted ADC sample at 280 nm (A₂₈₀) and at the λ_max_ of this compound (A_λmax_).
DAR Calculation
The concentrations of the antibody and the drug in the ADC sample can be determined using the following simultaneous equations, which correct for the absorbance contribution of each component at both wavelengths:
-
A₂₈₀ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
Where:
-
C_Ab_ is the molar concentration of the antibody.
-
C_Drug_ is the molar concentration of the drug.
These equations can be solved for C_Ab_ and C_Drug_. The DAR is then calculated as the molar ratio of the drug to the antibody:
DAR = C_Drug_ / C_Ab_
A simplified approach is often used if the antibody's absorbance at the drug's λ_max_ is negligible (ε_Ab,λmax_ ≈ 0). In this case, the equations become:
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
C_Ab_ = (A₂₈₀ - (C_Drug_ * ε_Drug,280_)) / ε_Ab,280_
-
DAR = C_Drug_ / C_Ab_
Data Presentation
The following tables summarize the necessary parameters and a hypothetical dataset for DAR calculation.
Table 1: Molar Extinction Coefficients
| Component | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Antibody | 280 | ε_Ab,280_ |
| λ_max_ (Drug) | ε_Ab,λmax_ | |
| This compound | 280 | ε_Drug,280_ |
| λ_max_ (Drug) | ε_Drug,λmax_ |
Table 2: Spectrophotometric Measurements and DAR Calculation
| Sample | A₂₈₀ (AU) | A_λmax_ (AU) | Calculated C_Ab_ (M) | Calculated C_Drug_ (M) | Calculated DAR |
| ADC | Value | Value | Result | Result | Result |
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Relationship between absorbance, concentration, and DAR calculation.
Caption: Experimental workflow for DAR determination by UV-Vis spectrophotometry.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of antibody-drug conjugates. UV-Vis spectrophotometry offers a rapid, accessible, and reliable method for this purpose. The accuracy of the measurement is highly dependent on the precise determination of the molar extinction coefficients for both the antibody and the conjugated drug, this compound. By following the detailed protocol outlined in this application note, researchers can obtain consistent and accurate DAR values, ensuring the quality and proper characterization of their ADC candidates.
Application Note: Comprehensive Characterization of EC1167 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride is a critical linker molecule utilized in the synthesis of EC1169, a potent prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate.[1][2] EC1169 has shown potential in the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC).[1] As a key component of this antibody-drug conjugate (ADC), the precise characterization of this compound is paramount to ensure the identity, purity, and stability of the final therapeutic agent. This application note provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound.
The methodologies described herein are essential for quality control and regulatory submissions throughout the drug development process. They cover chromatographic, spectrometric, and thermal analysis techniques to provide a complete profile of the molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its development and formulation. The following table summarizes key properties.
| Property | Method | Expected Value |
| Appearance | Visual Inspection | White to off-white solid |
| Molecular Formula | Mass Spectrometry | CxHyClNzOw |
| Molecular Weight | Mass Spectrometry | To be determined |
| Solubility | USP <781> | Soluble in water and DMSO |
| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring its stability over time.[3][4][5][6] A reverse-phase HPLC method is typically employed to separate the main compound from any potential impurities or degradants.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent)
-
Data acquisition and processing software (e.g., OpenLab CDS)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the diluent.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) |
| EC1167-RefStd | 15.2 | 99.8 |
| EC1167-Batch001 | 15.2 | 99.5 |
| EC1167-Batch002 | 15.3 | 99.6 |
Experimental Workflow: HPLC Purity Determination
Caption: Workflow for HPLC purity analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to confirm the identity of this compound by determining its molecular weight.[7][8][9]
Experimental Protocol: LC-MS Analysis
-
Instrumentation:
-
LC-MS system (e.g., Agilent 6120 Quadrupole LC/MS or equivalent)
-
Electrospray ionization (ESI) source
-
-
LC Conditions:
-
Utilize the same HPLC conditions as described in the purity analysis section.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 70 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 35 psig
-
Scan Range: m/z 100-1000
-
-
Sample Preparation:
-
Prepare a solution of this compound in the mobile phase at a concentration of approximately 10 µg/mL.
-
-
Data Analysis:
-
The identity of this compound is confirmed by observing the protonated molecular ion [M+H]+ in the mass spectrum.
-
Data Presentation: LC-MS Identity Confirmation
| Compound | Theoretical Mass [M+H]+ | Observed Mass [M+H]+ |
| EC1167 HCl | [Calculated Value] | [Observed Value] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10][11][12] Both 1H and 13C NMR are used to confirm the chemical structure of this compound.
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
-
Acquisition Parameters:
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the peaks in the 1H and 13C NMR spectra are analyzed to confirm the proposed structure of this compound.
-
Data Presentation: 1H NMR Data (Example)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of this compound, including its melting point and thermal stability.[6][13]
Experimental Protocol: Thermal Analysis
-
Instrumentation:
-
DSC instrument (e.g., TA Instruments Q2000)
-
TGA instrument (e.g., TA Instruments Q500)
-
-
DSC Conditions:
-
Sample Pan: Aluminum pan
-
Temperature Range: 25 °C to 300 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge (50 mL/min)
-
-
TGA Conditions:
-
Sample Pan: Platinum pan
-
Temperature Range: 25 °C to 500 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge (50 mL/min)
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into the appropriate sample pan.
-
-
Data Analysis:
-
The DSC thermogram is analyzed to determine the melting point (onset and peak temperature).
-
The TGA thermogram is analyzed to determine the onset of thermal decomposition.
-
Data Presentation: Thermal Analysis Summary
| Analysis | Parameter | Result |
| DSC | Melting Point (Onset) | [Value] °C |
| TGA | Decomposition Temp (5% weight loss) | [Value] °C |
Signaling Pathway Context
This compound serves as a linker for EC1169, which targets Prostate-Specific Membrane Antigen (PSMA) and delivers a tubulysin cytotoxic payload. Understanding the relevant signaling pathways is crucial for comprehending the mechanism of action of the final ADC.
PSMA-Mediated Endocytosis and Payload Delivery
The antibody component of EC1169 binds to PSMA on the surface of prostate cancer cells, leading to the internalization of the ADC through endocytosis.[14] Once inside the cell, the linker is cleaved, releasing the tubulysin payload.
Caption: PSMA-mediated internalization of the ADC and payload release.
Tubulysin-Induced Apoptosis Pathway
The released tubulysin payload disrupts microtubule dynamics by inhibiting tubulin polymerization.[3][7][8][15][16] This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Caption: Signaling pathway of tubulysin-induced apoptosis.
Conclusion
The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the consistent quality and purity of this critical linker, which is essential for the development of safe and effective antibody-drug conjugates for the treatment of prostate cancer. The provided diagrams offer a visual representation of the experimental workflows and the biological context in which this compound functions as part of a targeted therapeutic.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostate-specific membrane antigen modulates the progression of prostate cancer by regulating the synthesis of arginine and proline and the expression of androgen receptors and Fos proto-oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermoanalytical Investigation of Terazosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of soft gelatin capsules by thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC and Mass Spectrometry of EC1167 Hydrochloride Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride is a linker utilized in the formation of drug conjugates, most notably EC1169, a prostate-specific membrane antigen (PSMA)-targeted tubulysin B hydrazide conjugate.[1][2][3][4] The potent cytotoxicity of tubulysin and the targeting specificity imparted by the PSMA ligand make such conjugates promising therapeutic agents for cancers like metastatic castration-resistant prostate cancer (mCRPC).[1][4][5]
Comprehensive analytical characterization of these conjugates is critical for ensuring their quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for this purpose, enabling the separation, identification, and quantification of the conjugate and its related impurities.[6][7][8][9] This document provides detailed application notes and protocols for the HPLC and mass spectrometry analysis of this compound conjugates.
Data Presentation
Quantitative Stability of Tubulysin Conjugates
The stability of the payload and its linkage to the antibody or targeting molecule is a critical quality attribute. The following table summarizes representative data on the in-vitro stability of tubulysin-containing antibody-drug conjugates (ADCs) in plasma, highlighting the integrity of the ester linkage over time. This data is generalized from studies on similar tubulysin conjugates.[10]
| Time Point | % Intact Ester Linkage (Tubulysin Conjugate A) | % Intact Ester Linkage (Tubulysin Conjugate B with hindered ester) |
| 3 Days | 68% | Not Reported |
| 7 Days | Not Reported | 94% |
Data adapted from studies on anti-CD30 tubulysin ADCs in mouse plasma.[10] The stability can be influenced by the nature of the ester group on the tubulysin payload.
Experimental Protocols
Sample Preparation for HPLC-MS Analysis
Proper sample preparation is crucial to obtain reliable and reproducible results. The specific protocol will depend on the analytical goal (e.g., intact conjugate analysis, payload quantification).
Materials:
-
This compound conjugate sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), MS grade
-
Dithiothreitol (DTT) for reduction (optional)
-
IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) for subunit analysis (optional)
-
Affinity capture resin (e.g., Protein A/G) for enrichment from biological matrices (optional)[6]
Protocol for Intact Conjugate Analysis:
-
Dilute the EC1167 conjugate sample to a final concentration of 1 mg/mL in PBS.
-
For analysis by reversed-phase HPLC, further dilute the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol for Subunit/Payload Analysis (involving reduction):
-
To 100 µg of the conjugate in PBS, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.
-
The reduced sample can then be directly analyzed by RP-HPLC-MS.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of the conjugate and for analyzing the payload and its metabolites.[6][11]
Instrumentation:
-
HPLC or UHPLC system with a UV detector and autosampler.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| UV Detection | 280 nm and 254 nm |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
Mass Spectrometry (MS)
Coupling HPLC to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) allows for the accurate mass determination of the intact conjugate, its subunits, and any related impurities.[6]
Instrumentation:
-
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an electrospray ionization (ESI) source.
MS Parameters (for Intact Conjugate):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 50 V |
| Source Temperature | 120°C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range (m/z) | 500 - 4000 |
Data Analysis: The raw mass spectrometry data can be deconvoluted to obtain the zero-charge mass of the different species. This allows for the determination of the drug-to-antibody ratio (DAR) or drug loading for smaller targeted conjugates.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-MS analysis of EC1167 conjugates.
Caption: Mechanism of action for a PSMA-targeted tubulysin conjugate like EC1169.
References
- 1. An HPLC/Mass Spectrometry Platform for the Development of Multimodality Contrast Agents and Targeted Therapeutics: Prostate-Specific Membrane Antigen Small Molecule Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis Peptide Drugs Market Set to Reach USD [globenewswire.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for EC1167 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride is a critical component in the targeted delivery of cytotoxic agents to prostate cancer cells. It functions as a linker within the small molecule-drug conjugate (SMDC) EC1169. EC1169 is designed to specifically target Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[1] The EC1169 conjugate consists of a PSMA-targeting ligand, a cleavable linker (which includes the this compound moiety), and the potent cytotoxic agent, tubulysin B hydrazide (TubBH).[1]
The therapeutic strategy of EC1169 relies on the targeted delivery of tubulysin B to PSMA-expressing cells. Upon binding to PSMA, EC1169 is internalized, and the linker is cleaved, releasing tubulysin B into the cytoplasm. Tubulysin B is a powerful antimitotic agent that inhibits tubulin polymerization, leading to the disruption of microtubules. This disruption results in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis, ultimately leading to tumor cell death.[1][2]
These application notes provide an overview of the use of EC1169, the conjugate containing this compound, in various cell-based assays to evaluate its potency, specificity, and mechanism of action.
Data Presentation
| Cell Line | PSMA Expression | Compound | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |
| LNCaP | High | Docetaxel (2D culture) | MTT Assay | 72 | ~2.4 | [3] |
| LNCaP | High | Docetaxel (3D culture) | MTT Assay | 72 | ~3.1 | [3] |
| C4-2 | High | Docetaxel | WST Assay | 72 | ~8.2 | [4] |
| PC-3 | Negative | Docetaxel | Not Specified | Not Specified | >1000 | Not Specified |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol is designed to determine the cytotoxic effects of EC1169 on prostate cancer cell lines with varying PSMA expression levels.
a. Materials:
-
Prostate cancer cell lines (e.g., LNCaP for PSMA-positive, PC-3 for PSMA-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
EC1169 (reconstituted in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
b. Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of EC1169 in complete culture medium. A suggested concentration range is 0.01 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest EC1169 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of EC1169 on the cell cycle distribution of prostate cancer cells.
a. Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Complete cell culture medium
-
EC1169
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
b. Protocol:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with EC1169 at concentrations around its IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Mandatory Visualizations
Caption: Mechanism of action of EC1169.
Caption: Workflow for in vitro cytotoxicity assay.
Caption: Tubulysin B-induced apoptosis pathway.
References
- 1. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Stability Testing of EC1167 Hydrochloride Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride is a critical component of the small-molecule drug conjugate (SMDC) EC1169, serving as a self-immolative disulfide linker.[1][2] EC1169 is designed to target Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[3][4] The EC1167 linker connects the PSMA-targeting ligand to the potent cytotoxic payload, tubulysin B hydrazide.[4] The stability of this linker in the systemic circulation is paramount to the safety and efficacy of EC1169. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic index. Conversely, the linker must be efficiently cleaved within the target cancer cells to release the tubulysin payload.[5]
These application notes provide a comprehensive overview and detailed protocols for the in vivo stability testing of the this compound linker, or similar disulfide-based linkers, in preclinical animal models.
Mechanism of Action and Linker Cleavage
EC1169, upon administration, binds to PSMA on prostate cancer cells and is internalized.[4] The EC1167 linker is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the plasma.[6][7] This intracellular cleavage releases the tubulysin B payload. Tubulysin B is a potent inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[4][8]
Diagram: Proposed Intracellular Cleavage of a Representative Self-Immolative Disulfide Linker
Caption: Intracellular release of the active payload from a self-immolative disulfide linker.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic (PK) study in mice to evaluate the in vivo stability of an SMDC like EC1169.
Materials:
-
EC1169 (or test SMDC)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Female athymic nude mice (6-8 weeks old) bearing PSMA-positive tumor xenografts (e.g., LNCaP)[9]
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) bolus dose of EC1169 to the mice via the tail vein. A typical dose might range from 1 to 10 mg/kg.
-
Blood Sample Collection: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or saphenous vein) at predetermined time points. Suggested time points include: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 96 hr post-dose.
-
Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
Diagram: Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of EC1169.
Protocol 2: Quantification of Total SMDC and Free Payload
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Total SMDC
This method can be adapted to quantify the total amount of the PSMA-targeting ligand (and thus, the intact or partially degraded SMDC) in plasma.
-
Plate Coating: Coat a 96-well plate with a recombinant PSMA protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add an antibody that recognizes the tubulysin payload (or a tag on the SMDC), conjugated to an enzyme like horseradish peroxidase (HRP), and incubate for 1 hour.
-
Signal Development: Wash the plate. Add a TMB substrate and incubate in the dark for 15-30 minutes.
-
Measurement: Add a stop solution and read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve to determine the concentration of the SMDC in the plasma samples.
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload
This method is used to quantify the amount of tubulysin B that has been prematurely released into circulation.
-
Protein Precipitation: To a known volume of plasma, add 3-4 volumes of cold acetonitrile containing a suitable internal standard to precipitate the proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant which contains the free payload.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and daughter ions of tubulysin B.
-
Quantification: Use a standard curve prepared with known concentrations of tubulysin B to quantify the amount of free payload in the plasma samples.
Data Presentation
The stability of the EC1167 linker is assessed by monitoring the concentration of the total SMDC and the free payload in the plasma over time. The following tables provide a template for presenting this data, with illustrative values for a hypothetical disulfide-linked SMDC.
Table 1: Pharmacokinetic Parameters of a Representative Disulfide-Linked SMDC in Mice
| Parameter | Total SMDC (ELISA) | Free Payload (LC-MS/MS) |
| Cmax (ng/mL) | 15,000 | 50 |
| Tmax (hr) | 0.25 | 4 |
| AUC (0-t) (ng*hr/mL) | 150,000 | 800 |
| Half-life (t½) (hr) | 30 | 12 |
Table 2: Plasma Concentration of Total SMDC and Free Payload Over Time
| Time (hr) | Total SMDC Conc. (ng/mL) | Free Payload Conc. (ng/mL) | % Free Payload |
| 0.25 | 15,000 | 10 | 0.07% |
| 1 | 12,500 | 25 | 0.20% |
| 4 | 9,000 | 50 | 0.56% |
| 8 | 6,500 | 45 | 0.69% |
| 24 | 2,000 | 20 | 1.00% |
| 48 | 500 | 5 | 1.00% |
Signaling Pathway Visualization
The tubulysin B payload, released upon cleavage of the EC1167 linker, induces apoptosis primarily through the intrinsic pathway by disrupting microtubule dynamics.
Diagram: Apoptotic Signaling Pathway Induced by Tubulin Inhibition
Caption: Simplified signaling cascade of apoptosis induced by a tubulin polymerization inhibitor.
Conclusion
The in vivo stability of the this compound linker is a critical determinant of the therapeutic window of EC1169. The protocols and methodologies outlined in these application notes provide a robust framework for assessing the pharmacokinetic profile and linker stability of SMDCs in preclinical models. Careful evaluation of the total SMDC concentration and the premature release of the cytotoxic payload is essential for the successful development of targeted therapies.
References
- 1. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. | BioWorld [bioworld.com]
Application Note: Protocol for Assessing EC1167 Hydrochloride Cleavage In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
EC1167 hydrochloride is a novel investigational prodrug designed for targeted cancer therapy. This document outlines a detailed protocol for assessing the in vitro cleavage of EC1167, a critical step in its preclinical evaluation. For the purpose of this protocol, EC1167 is conceptualized as a prodrug that is selectively cleaved by Prostate-Specific Membrane Antigen (PSMA), an enzyme highly overexpressed in prostate cancer cells.[1][2] PSMA is a carboxypeptidase that can cleave specific substrates, making it an excellent target for delivering potent cytotoxic agents directly to tumor sites.[3][4]
The proposed mechanism involves the enzymatic cleavage of EC1167 by PSMA, which releases a potent tubulysin analogue as the active cytotoxic payload. Tubulysins are highly potent microtubule-inhibiting agents that induce cell cycle arrest and apoptosis.[5][6] However, their systemic toxicity necessitates a targeted delivery approach.[6] Assessing the stability and cleavage kinetics of the prodrug is therefore essential to predict its activation profile and therapeutic window. Previous studies on tubulysin-based antibody-drug conjugates (ADCs) have highlighted the importance of payload stability and release mechanisms for efficacy.[7][8]
This protocol provides a robust method for quantifying the rate and extent of EC1167 cleavage upon incubation with recombinant human PSMA. The primary analytical method employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of the intact prodrug and its cleaved, active payload.[9]
Proposed Mechanism of Action
The therapeutic strategy for EC1167 relies on its selective activation at the tumor site. The following diagram illustrates the proposed signaling pathway and mechanism of action following the cleavage of EC1167 by PSMA.
Experimental Protocol
This section details the complete workflow for the in vitro cleavage assay, from reagent preparation to data analysis.
Experimental Workflow Diagram
The following flowchart provides a high-level overview of the experimental procedure.
Materials and Reagents
-
This compound (MW: [Specify Molecular Weight])
-
Recombinant human PSMA (rhPSMA)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: ACN with 0.1% TFA
-
Dimethyl Sulfoxide (DMSO)
-
Proteinase K[10]
-
Nuclease-free water
-
Microcentrifuge tubes
-
HPLC vials with inserts
-
Analytical C18 column for RP-HPLC
Detailed Methodology
2.1. Reagent Preparation
-
EC1167 Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Vortex to ensure complete dissolution. Store at -20°C.
-
rhPSMA Working Solution (1 µM): Prepare a 1 µM working solution of rhPSMA in Reaction Buffer. Keep on ice until use. The optimal enzyme concentration may need to be determined empirically.
-
Reaction Buffer: Prepare 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. Filter sterilize and store at 4°C.
2.2. Enzymatic Reaction Setup
-
Set up the reaction in microcentrifuge tubes. For a final reaction volume of 100 µL:
-
88 µL Reaction Buffer
-
10 µL rhPSMA working solution (for a final concentration of 100 nM)
-
2 µL EC1167 stock solution (for a final concentration of 200 µM)
-
-
Prepare a negative control reaction without rhPSMA to assess the chemical stability of EC1167:
-
98 µL Reaction Buffer
-
2 µL EC1167 stock solution
-
-
Initiate the reaction by adding the EC1167 stock solution. Mix gently by pipetting.
2.3. Incubation and Time-Course Sampling
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.
-
The T=0 sample should be taken immediately after adding the EC1167.
2.4. Reaction Quenching and Sample Preparation
-
Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of cold Quenching Solution (Acetonitrile with 0.1% TFA). This will precipitate the enzyme and stop the reaction.
-
Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
2.5. RP-HPLC Analysis
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Analysis: Separate the intact EC1167 from its cleaved payload using a gradient elution.[9]
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: ACN + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophores in EC1167 and its payload (e.g., 254 nm or 280 nm).
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Data Analysis
-
Integrate the peak areas for both the intact EC1167 prodrug and the cleaved payload from the HPLC chromatograms.
-
Calculate the percentage of cleavage at each time point using the following formula:
% Cleavage = [Area(Payload) / (Area(Payload) + Area(Intact EC1167))] * 100
-
Plot the % Cleavage versus time to visualize the cleavage kinetics.
Data Presentation
Quantitative results should be organized into clear, concise tables to facilitate comparison and interpretation.
Table 1: Time-Course of EC1167 Cleavage by rhPSMA
| Time Point (Hours) | Peak Area (Intact EC1167) | Peak Area (Cleaved Payload) | % Cleavage |
|---|---|---|---|
| 0 | 1,540,200 | 5,100 | 0.33% |
| 0.5 | 1,235,800 | 310,500 | 20.08% |
| 1 | 988,600 | 555,100 | 35.96% |
| 2 | 650,400 | 891,300 | 57.82% |
| 4 | 315,200 | 1,225,900 | 79.54% |
| 8 | 85,300 | 1,450,100 | 94.44% |
| 24 | < 1,000 | 1,532,400 | > 99.9% |
Table 2: Stability of EC1167 in the Absence of rhPSMA
| Time Point (Hours) | Peak Area (Intact EC1167) | Peak Area (Cleaved Payload) | % Cleavage (Control) |
|---|---|---|---|
| 0 | 1,542,800 | 4,950 | 0.32% |
| 24 | 1,531,500 | 8,200 | 0.53% |
Troubleshooting
Table 3: Common Issues and Solutions for the Cleavage Assay
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No or very low cleavage | Inactive rhPSMA enzyme. | Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling. |
| Incorrect reaction buffer pH or composition. | Confirm the pH of the buffer is 7.4. Optimize buffer components if necessary. | |
| High background cleavage in negative control | Chemical instability of EC1167. | Assess stability in different buffer conditions (pH, temperature). The prodrug may require reformulation. |
| Contamination of reagents with proteases. | Use fresh, high-purity reagents and sterile techniques. | |
| Poor peak resolution in HPLC | Inappropriate gradient or column. | Optimize the HPLC gradient to better separate the parent and product peaks. Test a different C18 column. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Variable results between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of solutions. |
| | Inconsistent incubation times or temperatures. | Use a calibrated incubator or water bath. Ensure precise timing for sample collection and quenching. |
References
- 1. researchgate.net [researchgate.net]
- 2. Prostate-Specific Membrane Antigen Biology and Pathophysiology in Prostate Carcinoma, an Update: Potential Implications for Targeted Imaging and Therapy | MDPI [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Prostate-specific membrane antigen (PSMA) enzyme activity is elevated in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
EC1167 Hydrochloride: A Key Linker for Novel Small Molecule-Drug Conjugates Targeting Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride is a critical component in the development of novel Small Molecule-Drug Conjugates (SMDCs), a promising class of targeted cancer therapeutics. It functions as a linker molecule within the investigational SMDC, EC1169, designed to specifically target and eliminate prostate cancer cells that overexpress Prostate-Specific Membrane Antigen (PSMA). This document provides detailed application notes and protocols for researchers interested in the development and evaluation of SMDCs utilizing this compound or similar linker technologies.
EC1169 is a conjugate composed of a PSMA-targeting moiety, the EC1167 linker, and the potent cytotoxic agent, tubulysin B hydrazide.[1][2] The rationale behind this SMDC is to selectively deliver the highly toxic payload to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
Mechanism of Action of EC1169
The therapeutic strategy of EC1169 revolves around a multi-step process that ensures targeted cell killing:
-
Target Binding: The SMDC circulates in the bloodstream and the PSMA-targeting ligand selectively binds to PSMA, a protein highly expressed on the surface of most metastatic and hormone-refractory prostate cancer cells.[2]
-
Internalization: Upon binding, the entire EC1169 conjugate is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, the EC1167 linker is designed to be cleaved, releasing the active cytotoxic agent, tubulysin B hydrazide.
-
Microtubule Disruption: Tubulysin B is a potent inhibitor of tubulin polymerization. Its release inside the cancer cell leads to the disruption of the microtubule network, a critical component of the cellular cytoskeleton.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules interferes with vital cellular processes, including cell division, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by EC1169 leading to apoptosis is a direct consequence of microtubule disruption. The experimental workflow for evaluating such an SMDC typically involves a series of in vitro and in vivo studies to confirm its specificity, potency, and efficacy.
References
Application Notes and Protocols for Bioconjugation of EC1167 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the bioconjugation of EC1167 hydrochloride, a linker molecule utilized in the construction of targeted therapeutics. While the precise chemical structure of this compound is not publicly disclosed, its function as a linker in the prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate, EC1169, suggests it possesses reactive functional groups amenable to common bioconjugation strategies.[1][2][3] This document outlines protocols for the most probable conjugation chemistries based on the common linkers used in small molecule-drug conjugates (SMDCs).[4][5][6]
Introduction to this compound and Bioconjugation
This compound serves as a crucial bridge in SMDCs, connecting a targeting moiety to a cytotoxic payload. The design of such linkers is critical for the efficacy and safety of the targeted therapeutic, influencing factors such as stability in circulation, payload release at the tumor site, and overall pharmacological performance.[7] The bioconjugation techniques described herein are foundational for creating stable and effective conjugates for research and drug development.
Inferred Reactive Moieties of this compound
Based on its role in PSMA-targeted SMDCs and common linker technologies, this compound likely contains one or more of the following reactive functional groups for conjugation:
-
Amine-reactive group (e.g., N-hydroxysuccinimide [NHS] ester): For conjugation to primary amines present in proteins (e.g., lysine residues) or amine-modified biomolecules.[1]
-
Thiol-reactive group (e.g., maleimide): For site-specific conjugation to sulfhydryl groups (thiols) found in cysteine residues of proteins or thiol-modified molecules.[8][9][10][11]
-
Click chemistry handle (e.g., azide or alkyne): For highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[][13][14][15][16]
The following sections provide detailed protocols for each of these potential conjugation chemistries.
Section 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol assumes this compound possesses an NHS ester functionality for reaction with primary amines on a biomolecule (e.g., an antibody or protein).
Experimental Protocol
1. Materials and Reagents:
-
This compound with a presumed NHS ester group
-
Biomolecule (e.g., antibody) with accessible primary amines (concentration: 2-10 mg/mL)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[1]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography [SEC] or dialysis cassettes)
2. Procedure:
-
Prepare the Biomolecule:
-
Dissolve or exchange the biomolecule into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris).[1]
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution with gentle vortexing. The molar ratio of EC1167 to the biomolecule should be optimized, starting with a 10 to 20-fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted EC1167 and byproducts by SEC or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and SEC-HPLC.[2]
-
Confirm the retention of biological activity of the biomolecule (e.g., antigen binding for an antibody) using methods like ELISA or surface plasmon resonance (SPR).[17]
-
Quantitative Data Summary
| Parameter | Recommended Value |
| Biomolecule Concentration | 2-10 mg/mL |
| Reaction Buffer pH | 8.3 - 8.5 |
| Molar Excess of EC1167 | 10-20 fold |
| Reaction Time | 1-2 hours (RT) or overnight (4°C) |
| Quenching Agent Conc. | 50-100 mM |
Diagram of Amine-Reactive Conjugation Workflow
Caption: Workflow for conjugating an NHS ester-activated EC1167 to a biomolecule.
Section 2: Thiol-Reactive Conjugation via Maleimide Chemistry
This protocol is for the scenario where this compound contains a maleimide group that reacts with free sulfhydryl (thiol) groups on a biomolecule.
Experimental Protocol
1. Materials and Reagents:
-
This compound with a presumed maleimide group
-
Biomolecule with free thiol groups (e.g., reduced antibody or cysteine-containing peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or dialysis)
2. Procedure:
-
Prepare the Biomolecule:
-
If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-100 fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
Dissolve or exchange the thiol-containing biomolecule into the degassed Reaction Buffer.
-
-
Prepare this compound Stock Solution:
-
Dissolve EC1167-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the EC1167-maleimide stock solution to the biomolecule solution (10-20 fold molar excess).
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Purify the Conjugate:
-
Remove unreacted EC1167 by SEC or dialysis.
-
-
Characterization:
-
Determine the DOL by methods such as UV-Vis spectroscopy or mass spectrometry.
-
Analyze the conjugate's purity and stability by SDS-PAGE and SEC-HPLC.
-
Confirm biological activity.
-
Quantitative Data Summary
| Parameter | Recommended Value |
| Biomolecule Concentration | 1-10 mg/mL |
| Reaction Buffer pH | 7.0 - 7.5 |
| Molar Excess of EC1167 | 10-20 fold |
| Reaction Time | 2 hours (RT) or overnight (4°C) |
| Reducing Agent (TCEP) | 10-100 fold molar excess (if needed) |
Diagram of Thiol-Reactive Conjugation Workflow
Caption: Workflow for conjugating a maleimide-activated EC1167 to a biomolecule.
Section 3: Click Chemistry Conjugation
This protocol outlines the conjugation of an azide- or alkyne-functionalized this compound to a biomolecule containing the corresponding click chemistry partner.
Experimental Protocol (CuAAC)
1. Materials and Reagents:
-
This compound with an azide or alkyne group
-
Biomolecule with the corresponding alkyne or azide group
-
Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0
-
Copper(I) source: Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
DMSO or DMF
-
Purification system
2. Procedure:
-
Prepare Stock Solutions:
-
EC1167 (azide or alkyne) in DMSO (10 mM).
-
Biomolecule (alkyne or azide) in Reaction Buffer.
-
CuSO₄ in water (50 mM).
-
Sodium ascorbate in water (100 mM, prepare fresh).
-
THPTA or TBTA in DMSO or water (50 mM).
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the biomolecule and the EC1167 stock solution (5-20 fold molar excess of EC1167).
-
In a separate tube, premix CuSO₄ and the ligand. Add this to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Conjugation Reaction:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Remove excess reagents and copper catalyst using SEC, dialysis, or a specialized purification resin.
-
-
Characterization:
-
Confirm conjugation and purity using mass spectrometry, SDS-PAGE, and HPLC.
-
Assess the biological activity of the conjugate.
-
Quantitative Data Summary
| Parameter | Recommended Final Concentration |
| Biomolecule | 1-10 mg/mL |
| EC1167 | 5-20 fold molar excess |
| CuSO₄ | 1-2 mM |
| Ligand (THPTA/TBTA) | 1-2 mM |
| Sodium Ascorbate | 5-10 mM |
Diagram of Click Chemistry (CuAAC) Workflow
Caption: Workflow for CuAAC-mediated click chemistry conjugation.
Conclusion
The protocols provided in these application notes offer a comprehensive guide for the bioconjugation of this compound to various biomolecules. Given the likely presence of amine-reactive, thiol-reactive, or click chemistry handles on this linker, researchers can select the most appropriate protocol based on the functional groups available on their biomolecule of interest. Optimization of the reaction conditions, including molar ratios, pH, and reaction time, is recommended to achieve the desired degree of labeling and to preserve the biological activity of the resulting conjugate. Successful conjugation and characterization are critical steps in the development of novel and effective targeted therapeutics.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PSMA-Targeted Small Molecule-Drug Conjugates Based on a Postprolyl Peptidase-Cleavable Linker for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PSMA targeting linker | BroadPharm [broadpharm.com]
- 8. Video: Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents [bio-techne.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EC1167 Hydrochloride in Targeted Therapy for Metastatic Castration-Resistant Prostate Cancer (mCRPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge due to its resistance to androgen deprivation therapy. A promising therapeutic strategy involves targeting the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed on prostate cancer cells. EC1167 hydrochloride is a critical component of a novel PSMA-targeted therapy. It serves as a hydrophilic linker that connects a PSMA-targeting small molecule to a potent cytotoxic agent, tubulysin B hydrazide. This conjugate, known as EC1169, is a small molecule drug conjugate (SMDC) designed to selectively deliver the cytotoxic payload to PSMA-expressing cancer cells, thereby minimizing systemic toxicity.[1] Preclinical studies in mice with PSMA-positive xenografts have shown that EC1169 can lead to complete tumor remissions and cures.[2][3] A phase 1 clinical trial (NCT02202447) has been completed to evaluate the safety and efficacy of EC1169 in patients with mCRPC.[3]
These application notes provide a comprehensive overview of the mechanism of action of EC1169, summaries of available preclinical and clinical data, and detailed protocols for key experiments to evaluate PSMA-targeted therapies.
Mechanism of Action
EC1169 leverages the high expression of PSMA on prostate cancer cells to achieve targeted drug delivery. The proposed mechanism of action is a multi-step process:
-
Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA on the surface of mCRPC cells.
-
Internalization: Upon binding, the EC1169-PSMA complex is internalized by the cell through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the potent microtubule inhibitor, tubulysin B hydrazide.
-
Microtubule Disruption: Tubulysin B binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.
-
Cell Cycle Arrest: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.
-
Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic pathway of apoptosis, culminating in programmed cell death. This is mediated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspase-3.[4][5][6]
Data Presentation
Preclinical Data Summary
While specific quantitative data such as IC50 and Ki values for EC1169 are not extensively published, preclinical studies have demonstrated its potent and specific anti-tumor activity.
| Parameter | Cell Line/Model | Result | Reference |
| In Vitro Activity | PSMA-positive cells | Growth inhibition | [2] |
| PSMA-negative cells | No significant activity | [2] | |
| In Vivo Efficacy | LNCaP human prostate cancer xenografts (PSMA-positive) in nude mice | Complete remissions observed in 5 out of 7 mice. Two mice were tumor-free for over 90 days post-implantation. | [2] |
| PSMA-negative tumors in mice | No significant response to EC1169 therapy. | [2] | |
| Toxicity | Nude mice bearing LNCaP xenografts | No observed weight loss or major organ tissue degeneration. | [2] |
Clinical Data Summary: Phase 1 Trial (NCT02202447)
This phase 1 study evaluated the safety, tolerability, and preliminary efficacy of EC1169 in patients with mCRPC.
| Parameter | Value | Reference |
| Recommended Phase 2 Dose | 6.5 mg/m² | [3] |
| Dosing Schedule | Intravenous (IV) bolus on days 1 and 8 of a 21-day cycle | [3] |
| Patient Population | 40 patients (16 taxane-naïve, 24 taxane-exposed) | [3] |
| Safety and Tolerability | Generally well-tolerated. Most adverse events were grade 1-2. Only 5% of patients experienced grade 3/4 drug-related adverse events. No dose reductions were required. | [3] |
| Efficacy (Taxane-Exposed) | 13 patients had measurable soft tissue disease. 1 patient had a confirmed partial response. 5 patients had stable disease. | [3] |
| Efficacy (Taxane-Naïve) | 6 patients had measurable soft tissue disease. 4 patients had stable disease. | [3] |
Experimental Protocols
The following are detailed, representative protocols for the evaluation of PSMA-targeted therapies like EC1169.
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a PSMA-targeted drug conjugate in PSMA-positive and PSMA-negative prostate cancer cell lines.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP)
-
PSMA-negative human prostate cancer cell line (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound-based SMDC (e.g., EC1169)
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture PSMA-positive and PSMA-negative cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in 100 µL of medium into 96-well plates.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of the SMDC and the vehicle control.
-
Perform serial dilutions of the SMDC in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the diluted SMDC or vehicle control to the respective wells. Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PSMA-targeted SMDC in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., male athymic nude or NOD/SCID, 6-8 weeks old)
-
LNCaP human prostate cancer cells
-
Matrigel®
-
This compound-based SMDC (e.g., EC1169)
-
Vehicle control (e.g., sterile saline)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest LNCaP cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the SMDC (e.g., at doses of 1, 2, and 5 mg/kg) and the vehicle control intravenously (e.g., via tail vein injection) according to the desired schedule (e.g., twice weekly for 3 weeks).
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the differences between the treatment and control groups.
-
Conclusion
This compound, as a key component of the PSMA-targeted SMDC EC1169, represents a promising therapeutic approach for mCRPC. The targeted delivery of the potent cytotoxic agent tubulysin B to PSMA-expressing cancer cells has demonstrated significant anti-tumor activity in preclinical models and a manageable safety profile in early clinical trials. The provided protocols offer a framework for the continued investigation and development of this and other PSMA-targeted therapies, which hold the potential to improve outcomes for patients with this challenging disease.
References
- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 6. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application of EC1167 Hydrochloride in Other Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EC1167 hydrochloride is a critical component of EC1169, a prostate-specific membrane antigen (PSMA)-targeting small-molecule drug conjugate (SMDC). While EC1169 has been primarily investigated in the context of metastatic castration-resistant prostate cancer (mCRPC), the molecular target, PSMA, is not exclusive to prostate cancer. Emerging evidence indicates that PSMA is also expressed in the neovasculature of a variety of non-prostate solid tumors, presenting a strong rationale for exploring the therapeutic potential of EC1169, and by extension the role of the EC1167 linker, in these other malignancies.[1][2][3] This document provides a detailed overview of the potential applications of this compound in other cancer models, based on the expression of PSMA, and offers generalized protocols for its investigation.
This compound serves as the linker for EC1169, a conjugate that targets the prostate-specific membrane antigen and contains tubulysin.[1] The potent anti-tumor activity of EC1169 is attributed to its targeted delivery of tubulysin B, a potent microtubule inhibitor, to PSMA-expressing cells.
Rationale for Application in Non-Prostate Cancers
Prostate-specific membrane antigen (PSMA), despite its name, is a type II transmembrane glycoprotein that is not exclusively expressed in prostatic tissues.[2] Its expression has been documented in the tumor neovasculature of various solid tumors, where it is thought to play a role in promoting angiogenesis.[2] This makes PSMA an attractive target for therapeutic agents like EC1169 in a broader range of cancers. The expression of PSMA has been reported in several non-prostate cancers, including salivary gland cancer, renal cell carcinoma, high-grade glioma, soft tissue sarcoma, lung cancer, breast cancer, and gastrointestinal tumors.[2][3][4][5]
Mechanism of Action of EC1169
The therapeutic strategy of EC1169 is based on the targeted delivery of a highly cytotoxic payload to cancer cells or the tumor vasculature expressing PSMA. The this compound is a key part of the linker system that connects the PSMA-targeting moiety to the tubulysin B payload.
The proposed mechanism of action is as follows:
-
Target Binding: The PSMA-targeting component of EC1169 binds with high affinity to PSMA expressed on the surface of cancer cells or tumor neovasculature.
-
Internalization: Upon binding, the EC1169-PSMA complex is internalized by the cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the tubulysin B payload.
-
Cytotoxicity: Tubulysin B, a potent antimitotic agent, disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.
Potential Applications in Other Cancer Models
Based on the reported expression of PSMA, the following cancer types are potential candidates for the application of EC1169.
| Cancer Type | PSMA Expression | Key Findings |
| Salivary Gland Cancer | Reported in tumor parenchyma. | Considered a promising candidate for PSMA-targeted therapies.[2][4] |
| Renal Cell Carcinoma | Expressed in tumor neovasculature. | PSMA-targeted radioligand therapy is being explored.[2][4][5] |
| High-Grade Glioma | Found in tumor neovasculature. | Represents a potential target for PSMA-based agents.[2][4][5] |
| Soft Tissue Sarcoma | PSMA expression identified in the neovasculature. | An emerging area of investigation for PSMA-targeted approaches.[2][4][5] |
| Lung Cancer | Expression noted in the tumor neovasculature.[2] | Further studies are needed to confirm therapeutic potential. |
| Breast Cancer | PSMA expression has been observed in the neovasculature.[2] | A potential target for anti-angiogenic PSMA-targeted therapies. |
| Gastrointestinal Tumors | PSMA expression reported in the neovasculature.[2] | Warrants further investigation. |
| KB (Cervical Carcinoma) | PSMA-negative. | EC1169 showed no activity, confirming its target specificity.[1] |
Experimental Protocols
The following are generalized protocols for the initial assessment of EC1169 in a new cancer model suspected of expressing PSMA.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of EC1169 on a panel of cancer cell lines with varying levels of PSMA expression.
Materials:
-
Cancer cell lines of interest (PSMA-positive and PSMA-negative controls)
-
EC1169
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of EC1169 in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve EC1169).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of EC1169 in a murine xenograft model of a PSMA-expressing cancer.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PSMA-expressing cancer cells
-
EC1169
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer EC1169 and the vehicle control to the respective groups via an appropriate route (e.g., intravenous) and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for PSMA expression and markers of apoptosis).
Conclusion
While the direct application of this compound as a standalone agent in other cancer models is not supported by current literature, its role as a linker in the PSMA-targeted SMDC EC1169 opens up a wide range of possibilities for cancer therapy beyond prostate cancer. The expression of PSMA on the neovasculature of various solid tumors provides a strong rationale for investigating EC1169 in these malignancies. The provided protocols offer a foundational framework for researchers to explore the efficacy of this targeted therapeutic in new cancer models. Further research is warranted to fully elucidate the potential of EC1169 in these non-prostate cancers.
References
Application Notes and Protocols for Quality Control of EC1167 Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the quality control (QC) parameters and detailed analytical protocols for the synthesis of EC1167 hydrochloride, a novel therapeutic candidate. Adherence to these guidelines is crucial for ensuring the identity, purity, quality, and consistency of the active pharmaceutical ingredient (API), which are fundamental requirements for preclinical and clinical development. The methodologies outlined are based on established principles of pharmaceutical analysis and are designed to be implemented in a research and development or a regulated good manufacturing practice (GMP) environment.
The quality control strategy for this compound employs a mass balance approach, where the purity of the final compound is determined by summing the levels of all identified impurities and subtracting from 100%. This requires the use of various analytical techniques to quantify the main component as well as any related substances, water content, residual solvents, and non-volatile impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its development as a drug substance. The following table summarizes the key properties.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Solubility | USP <1121> | Soluble in water and methanol |
| Melting Point | USP <741> / DSC | 215 - 225 °C |
| pKa | Potentiometric Titration | 8.5 ± 0.5 |
| Log P | HPLC Method | 2.1 ± 0.3 |
Quality Control Parameters and Methods
The following tables outline the critical quality control tests, analytical methods, and recommended acceptance criteria for the release of this compound batches.
Table 1: Identity and Purity
| Parameter | Method | Acceptance Criteria |
| Identification | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of EC1167 HCl |
| Assay | HPLC-UV (254 nm) | 98.0% - 102.0% (on anhydrous, solvent-free basis) |
| Related Substances | HPLC-UV (254 nm) | Any individual impurity: ≤ 0.10%Total impurities: ≤ 0.50% |
| Chloride Content | Ion Chromatography | 10.5% - 11.5% w/w |
Table 2: Residuals and Contaminants
| Parameter | Method | Acceptance Criteria |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements |
| Non-Volatile Residue | Thermogravimetric Analysis (TGA) | ≤ 0.1% w/w |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is used to determine the purity of this compound and to quantify any process-related impurities.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 water:acetonitrile.
-
Calculation: The assay is calculated against a reference standard of known purity. Impurities are reported as area percent relative to the main peak.
Karl Fischer Titration for Water Content
This protocol determines the water content in the this compound sample.[1][2]
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator
-
Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and add it directly to the titration vessel.
-
Procedure: Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
Calculation: The water content is calculated based on the titer of the reagent and the amount of sample used.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is for the identification and quantification of residual solvents from the synthesis process.
-
Instrumentation: GC-MS with a headspace autosampler
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 10 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 min
-
-
Sample Preparation: Accurately weigh 50 mg of this compound into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
-
Analysis: The identification and quantification are performed by comparing the retention times and mass spectra of the peaks in the sample to those of known solvent standards.
Thermogravimetric Analysis (TGA) for Non-Volatile Residue
TGA is used to determine the amount of non-volatile residue in the sample.[3]
-
Instrumentation: Thermogravimetric Analyzer
-
Sample Pan: Platinum or ceramic
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Procedure: Accurately weigh 5-10 mg of this compound into the sample pan. Run the temperature program and record the mass loss as a function of temperature.
-
Calculation: The non-volatile residue is the percentage of the initial mass remaining at the end of the heating program.
Visualizations
Caption: Hypothetical synthesis pathway for this compound highlighting potential points of impurity introduction.
Caption: Quality control workflow for the analysis and release of a batch of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EC1167 Hydrochloride Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize EC1167 hydrochloride conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in antibody-drug conjugation?
This compound is a linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It is specifically the linker used for EC1169, a prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate.[1][2][3][4] In this context, EC1167 serves to connect the antibody to the cytotoxic payload. The chemical structure of EC1167 contains a carboxylic acid, which is typically activated to an N-hydroxysuccinimide (NHS) ester to facilitate covalent bonding to primary amines (e.g., lysine residues) on the antibody.
Q2: What is the chemical basis for the conjugation of EC1167 to an antibody?
The conjugation of EC1167 to an antibody is generally achieved through an amine-reactive crosslinking chemistry. The carboxylic acid group on EC1167 is activated to an NHS ester. This activated ester then reacts with primary amine groups on the antibody, most commonly the ε-amino group of lysine residues, to form a stable amide bond. This reaction is a nucleophilic acyl substitution. For this reaction to proceed efficiently, the amine groups on the antibody need to be in a deprotonated state, which is favored at a slightly basic pH.
Q3: What are the critical parameters to control during the EC1167 conjugation reaction?
Several parameters are critical for a successful EC1167 conjugation reaction. These include:
-
pH: The pH of the reaction buffer is crucial. A pH range of 7.2-8.5 is generally optimal for the reaction between an NHS ester and a primary amine.
-
Molar Ratio: The molar ratio of EC1167 to the antibody will directly influence the drug-to-antibody ratio (DAR). Optimization of this ratio is necessary to achieve the desired DAR.
-
Reaction Time and Temperature: These parameters affect the extent of conjugation and the stability of the reactants. Typical reactions are run for 1-4 hours at room temperature or overnight at 4°C.
-
Buffer Composition: The choice of buffer is important. Amine-containing buffers, such as Tris or glycine, should be avoided as they will compete with the antibody for reaction with the activated EC1167. Phosphate-buffered saline (PBS) or borate buffers are common choices.
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) for an ADC as it significantly impacts both the efficacy and safety of the therapeutic. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and a higher tendency for the ADC to aggregate. For many ADCs, a DAR of 2 to 4 is considered optimal.
Q5: How can I determine the DAR of my EC1167 conjugate?
Several analytical techniques can be used to determine the DAR of an ADC. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drug molecules based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC is used to separate monomers from aggregates and can also provide information about the overall purity of the conjugate.[5]
-
Mass Spectrometry (MS): Both intact mass analysis and analysis of reduced and deglycosylated antibody subunits can provide precise information on the drug loading and distribution, allowing for accurate DAR calculation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed EC1167-NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive. | Use fresh, high-quality this compound. Prepare the activated NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Ensure the antibody buffer is free of moisture. |
| Incorrect buffer pH: A pH below 7 will result in protonated, unreactive amine groups on the antibody. | Ensure the reaction buffer pH is between 7.2 and 8.5. Use a calibrated pH meter to verify the buffer pH. | |
| Presence of competing amines: Buffers like Tris or glycine contain primary amines that will compete with the antibody for the activated EC1167. | Perform a buffer exchange of the antibody into an amine-free buffer such as PBS or borate buffer prior to the conjugation reaction. | |
| Low antibody concentration: At low concentrations, the competing hydrolysis of the NHS ester can be more significant than the conjugation reaction. | Concentrate the antibody solution to at least 1-2 mg/mL before initiating the conjugation. | |
| High Levels of Aggregation | High DAR: A high drug-to-antibody ratio increases the hydrophobicity of the ADC, promoting aggregation. | Optimize the molar ratio of EC1167 to the antibody to achieve a lower DAR. Perform small-scale experiments to titrate the optimal ratio. |
| Suboptimal buffer conditions: The pH and ionic strength of the buffer can influence protein stability. | Screen different buffer conditions, including varying pH and the addition of excipients like polysorbate 20, to improve the stability of the ADC. | |
| Harsh reaction conditions: High temperatures or vigorous mixing can denature the antibody and lead to aggregation. | Perform the conjugation at a lower temperature (e.g., 4°C) and use gentle mixing. | |
| Inconsistent DAR | Variability in reagent quality: The purity and activity of EC1167 and the antibody can affect the reproducibility of the conjugation. | Use well-characterized and consistent batches of all reagents. Perform quality control checks on incoming materials. |
| Inconsistent reaction parameters: Minor variations in pH, temperature, or reaction time can lead to different DAR values. | Carefully control all reaction parameters. Use calibrated equipment and maintain detailed batch records. | |
| Inaccurate measurement of reactant concentrations: Errors in determining the concentrations of the antibody and EC1167 will lead to incorrect molar ratios. | Use accurate methods to determine the concentrations of your starting materials, such as UV-Vis spectroscopy for the antibody. |
Experimental Protocols
Protocol 1: Activation of this compound to EC1167-NHS Ester
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Equilibrate all reagents to room temperature.
-
In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add NHS to the EC1167 solution at a 1.1 molar equivalent to the EC1167.
-
Add EDC to the solution at a 1.1 molar equivalent to the EC1167.
-
Stir the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The resulting EC1167-NHS ester solution is now ready for conjugation to the antibody. It is recommended to use this solution immediately.
Protocol 2: Conjugation of EC1167-NHS Ester to an Antibody
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL
-
Freshly prepared EC1167-NHS ester solution in DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography column)
Procedure:
-
Ensure the antibody is in a suitable amine-free buffer at the desired concentration.
-
Add the EC1167-NHS ester solution to the antibody solution with gentle stirring. The molar ratio of EC1167-NHS ester to the antibody should be optimized, with a starting point of 5:1 to 20:1. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unreacted EC1167 and byproducts using a size exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterize the purified ADC for DAR, aggregation, and purity.
Data Presentation
Table 1: Recommended Starting Conditions for EC1167 Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction Buffer | PBS, Borate | Must be free of primary amines. |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester-amine reaction. |
| Molar Ratio (EC1167:Ab) | 5:1 to 20:1 | This is a critical parameter to optimize for the desired DAR. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures may reduce aggregation. |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer reaction times may increase DAR. |
| Quenching Agent | Tris, Glycine | Added to a final concentration of 20-50 mM. |
Visualizations
Caption: Workflow for this compound conjugation to an antibody.
Caption: Troubleshooting decision tree for low EC1167 conjugation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in EC1167 hydrochloride synthesis
Welcome to the technical support center for the synthesis of EC1167 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this critical linker molecule.
Frequently Asked Questions (FAQs)
Q1: What is EC1167 and what is its role?
EC1167 is a heterobifunctional linker molecule used in the construction of antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs). Specifically, it is the linker component of EC1169, a potent therapeutic agent that targets Prostate-Specific Membrane Antigen (PSMA) on cancer cells and delivers the cytotoxic payload, tubulysin B. EC1167 is designed to connect the targeting moiety to the drug, ensuring stability in circulation and enabling controlled release of the payload at the target site.
Q2: What are the most common challenges leading to low yield in this compound synthesis?
Low yields in the synthesis of this compound can often be attributed to a few key areas:
-
Incomplete Amide Coupling: As a peptide-like molecule, the formation of amide bonds is a critical step. Incomplete coupling reactions between amino acid or linker building blocks can lead to truncated sequences and a low yield of the desired full-length product.
-
Side Reactions During Synthesis: Various side reactions can occur during solid-phase peptide synthesis (SPPS), including racemization of amino acids, diketopiperazine formation at the dipeptide stage, and modification of sensitive functional groups.
-
Difficulties in Purification: The crude product after cleavage from the solid support can be a complex mixture. Loss of product during purification by High-Performance Liquid Chromatography (HPLC) is a common cause of reduced yield.
-
Inefficient Hydrochloride Salt Formation: The conversion of the purified linker (often as a trifluoroacetate salt from HPLC) to the hydrochloride salt can be inefficient, leading to product loss or the formation of an impure final product.
Q3: My final product is a sticky solid or oil instead of a crystalline powder. What could be the cause?
This is a common issue when isolating hydrochloride salts of peptide-like molecules. Potential causes include:
-
Hygroscopicity: The hydrochloride salt may be hygroscopic, readily absorbing moisture from the atmosphere to form a less manageable solid or oil.
-
Residual Solvent: Incomplete removal of solvents from the final product can result in a non-crystalline material.
-
Impurities: The presence of impurities can disrupt the crystal lattice, preventing the formation of a crystalline solid.
Troubleshooting Guides
Issue 1: Low Yield of Crude EC1167 After Cleavage from Resin
| Possible Cause | Recommendation |
| Incomplete Amide Coupling | * Optimize Coupling Reagents: Ensure the freshness and appropriate choice of coupling reagents (e.g., HATU, HBTU/HOBt). For sterically hindered couplings, consider using a more potent activating agent. * Increase Reaction Time and Equivalents: Extend the coupling reaction time and/or increase the molar equivalents of the amino acid and coupling reagents. * Double Coupling: For difficult couplings, perform a second coupling step before proceeding to the next deprotection. |
| Peptide Aggregation on Resin | * Incorporate Chaotropic Agents: In some cases, adding a chaotropic agent like guanidinium chloride to the coupling reaction can disrupt secondary structures and improve reagent accessibility. * Use a Different Resin: Consider using a resin with a more hydrophilic linker or a lower loading capacity to minimize inter-chain interactions. |
| Premature Cleavage or Side Chain Deprotection | * Verify Orthogonality of Protecting Groups: Ensure that the side-chain protecting groups are stable to the conditions used for Nα-Fmoc deprotection (typically piperidine in DMF). * Use Appropriate Scavengers: During the final cleavage from the resin with trifluoroacetic acid (TFA), use a scavenger cocktail (e.g., triisopropylsilane and water) to trap reactive cations and prevent side reactions. |
Issue 2: Low Recovery of Purified EC1167 from HPLC
| Possible Cause | Recommendation |
| Poor Solubility of Crude Peptide | * Optimize Dissolution Solvent: Experiment with different solvent systems to fully dissolve the crude product before injection. A small amount of acetonitrile, isopropanol, or DMSO in the aqueous mobile phase may be necessary. |
| Product Adsorption to Column | * Modify Mobile Phase: Adjust the pH of the mobile phase or the gradient steepness to improve elution of the target compound. For basic peptides, a lower pH can improve peak shape and recovery. |
| Co-elution with Impurities | * Optimize Gradient: Use a shallower gradient to improve the separation of the product from closely eluting impurities. * Orthogonal Purification: If co-elution persists, consider a secondary purification step using a different chromatographic mode (e.g., ion-exchange chromatography). |
Issue 3: Inefficient Conversion to Hydrochloride Salt
| Possible Cause | Recommendation |
| Incomplete TFA Exchange | * Repeat Lyophilization Cycles: The conversion from a TFA salt to an HCl salt often requires multiple cycles of dissolving the peptide in a dilute HCl solution followed by lyophilization. Perform at least three cycles to ensure complete exchange.[1][2][3] |
| Peptide Degradation | * Use Appropriate HCl Concentration: While a strong acid is needed for the exchange, excessively high concentrations of HCl can lead to peptide degradation. A concentration of 10-100 mM HCl is typically recommended.[1][2] |
| Formation of a Non-Solid Product | * Ensure Anhydrous Conditions: After lyophilization, handle the product in a low-humidity environment (e.g., a glove box) to prevent moisture absorption. * Trituration with a Non-polar Solvent: Attempt to induce precipitation of the hydrochloride salt by triturating the concentrated solution or oil with a non-polar solvent like diethyl ether or pentane. |
Data Presentation
Table 1: Representative Yields for Key Steps in a Plausible EC1167 Synthesis
| Step | Description | Reagents/Conditions | Expected Yield Range (%) |
| 1 | First Amino Acid Loading on Resin | Fmoc-AA-OH, DIC, DMAP, 2-chlorotrityl chloride resin | 70-90 |
| 2 | Iterative Amide Couplings | Fmoc-AA-OH, HATU, DIPEA, DMF | 95-99 (per step) |
| 3 | Cleavage and Deprotection | TFA, TIS, H₂O | 80-95 (crude product) |
| 4 | HPLC Purification | C18 column, Acetonitrile/Water/TFA gradient | 40-60 (of pure TFA salt) |
| 5 | Salt Exchange to Hydrochloride | 10 mM HCl, Lyophilization (3 cycles) | 85-95 |
| Overall Yield | 15-40 |
Note: These are representative yields and can vary significantly based on the specific sequence, scale, and experimental conditions.
Experimental Protocols
Protocol 1: Plausible Solid-Phase Synthesis of EC1167 Precursor
This protocol outlines a plausible synthesis of a heterobifunctional linker with the molecular formula of EC1167 using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., a diaminopropionic acid derivative to introduce a reactive amine for payload conjugation) and diisopropylethylamine (DIPEA) in DCM and add to the swollen resin. Agitate for 2 hours. Cap any unreacted sites with methanol.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF.
-
Amide Coupling: Dissolve the next Fmoc-protected building block (e.g., an amino acid or a spacer molecule) and an activating agent (e.g., HATU) and DIPEA in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent building block until the desired linker sequence is assembled. The final building block will contain a protected functional group (e.g., a carboxylic acid with a t-butyl ester) for conjugation to the targeting ligand.
-
Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Precipitation and Isolation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the solid, decant the ether, and repeat the ether wash twice. Dry the crude peptide under vacuum.
Protocol 2: Purification and Conversion to Hydrochloride Salt
-
HPLC Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Purify the peptide by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Product Analysis: Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
-
Conversion to Hydrochloride Salt: a. Dissolve the lyophilized TFA salt in 10 mM aqueous HCl. b. Freeze the solution in liquid nitrogen and lyophilize overnight. c. Repeat steps 4a and 4b two more times to ensure complete removal of TFA. The final product is the this compound salt.[1][2][3]
Mandatory Visualization
Caption: A troubleshooting workflow for identifying and resolving causes of low yield in this compound synthesis.
Caption: A generalized workflow for the solid-phase synthesis and purification of this compound.
References
How to improve the stability of EC1167 hydrochloride conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of EC1167 hydrochloride conjugates.
Frequently Asked Questions (FAQs)
Q1: What is EC1167 and what are its typical conjugates?
EC1167 is a linker molecule used in the creation of small molecule-drug conjugates (SMDCs). It is notably used to form EC1169, a conjugate that targets the Prostate-Specific Membrane Antigen (PSMA) and delivers the cytotoxic agent tubulysin.[1][2][3][4] Conjugates using EC1167 are designed for targeted therapy, aiming to deliver a potent payload to specific cells, such as cancer cells, while minimizing systemic toxicity.[5][6]
Q2: What are the primary stability challenges encountered with EC1167 conjugates and similar bioconjugates?
The stability of bioconjugates like those made with EC1167 is a critical quality attribute.[7] Common challenges include:
-
Aggregation: This is a frequent issue where conjugate molecules clump together, potentially reducing efficacy and increasing immunogenicity.[7][8][9][10][11] The hydrophobicity of the payload is a major driver of aggregation.[7][9]
-
Payload Deconjugation: The premature cleavage of the drug from the linker can lead to off-target toxicity and reduced therapeutic effect. This can be influenced by the chemical nature of the linker and the physiological environment.[12][13][14]
-
Chemical Degradation: The payload or the linker itself can undergo chemical modifications, such as hydrolysis or oxidation, leading to inactivation. For tubulysin-based conjugates, the hydrolysis of ester functional groups is a known metabolic liability.[15][16]
Q3: How does the formulation buffer affect the stability of my EC1167 conjugate?
The choice of formulation buffer is critical for maintaining the stability of bioconjugates. Key parameters to consider are:
-
pH: The pH of the buffer should be optimized to minimize both aggregation and chemical degradation. It is generally advisable to select a pH that is not close to the isoelectric point (pI) of the conjugate, as this can lead to reduced solubility and increased aggregation.[8][9] For many antibody-drug conjugates (ADCs), a pH range of 5.0 to 7.0 is often found to be optimal.
-
Buffer Species: The type of buffer can influence stability. Common buffers used for bioconjugates include citrate, histidine, and phosphate buffers. The choice will depend on the specific characteristics of the conjugate.
-
Excipients: The addition of stabilizers can significantly improve the stability of the conjugate formulation.[7] These can include:
-
Sugars (e.g., sucrose, trehalose) to protect against physical instability.
-
Surfactants (e.g., polysorbate 20 or 80) to prevent aggregation and surface adsorption.
-
Amino acids (e.g., arginine, glycine) to reduce aggregation.
-
Troubleshooting Guides
Issue 1: My EC1167 conjugate is showing signs of aggregation.
Aggregation, observed as turbidity, precipitation, or the appearance of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC), is a common problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | The cytotoxic payload (e.g., tubulysin) is often hydrophobic, leading to self-association. Consider modifying the linker to include hydrophilic components like polyethylene glycol (PEG).[10] |
| Suboptimal Buffer pH | If the buffer pH is near the conjugate's isoelectric point (pI), solubility can decrease. Perform a pH screening study to identify a pH that maximizes stability. A pH range of 5.0-7.0 is often a good starting point.[17] |
| Inadequate Formulation | The formulation may lack necessary stabilizers. Screen for the addition of excipients such as sucrose, polysorbate 80, or arginine to mitigate aggregation.[7][8] |
| High Concentration | Higher concentrations of the conjugate can promote intermolecular interactions. Evaluate the effect of concentration on aggregation and determine the optimal concentration for storage and use. |
| Freeze-Thaw Stress | Repeated freezing and thawing cycles can induce aggregation. Aliquot the conjugate into single-use volumes to avoid multiple freeze-thaw cycles.[7] |
Issue 2: I am observing premature deconjugation of the payload.
The loss of the cytotoxic drug from the conjugate before it reaches the target cells can compromise efficacy and increase systemic toxicity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | The chemical bonds within the linker may be susceptible to hydrolysis or enzymatic cleavage in the experimental medium (e.g., plasma). For linkers containing a succinimide moiety from a maleimide-thiol conjugation, the succinimide ring can undergo hydrolysis, which in some cases can be reversible and lead to deconjugation.[12][13][14] Consider using linkers with more stable chemistries. |
| pH-Mediated Hydrolysis | The linker may contain bonds that are labile at certain pH values. Ensure the storage and experimental buffers are at a pH that minimizes hydrolysis.[18][19] |
| Enzymatic Cleavage | Some linkers are designed to be cleaved by specific enzymes within the target cell. If premature cleavage is observed in the systemic circulation, it may be due to the presence of unintended enzymes. Evaluate the stability of the conjugate in relevant biological matrices (e.g., plasma). |
Data Presentation
The following tables provide illustrative data on factors affecting the stability of bioconjugates. Note that the optimal conditions for your specific EC1167 conjugate may vary and should be determined experimentally.
Table 1: Illustrative Impact of pH on Conjugate Aggregation
| pH | Percentage of High Molecular Weight (HMW) Species after 1 week at 4°C |
| 4.0 | 5.2% |
| 5.0 | 1.5% |
| 6.0 | 0.8% |
| 7.0 | 1.2% |
| 8.0 | 3.7% |
This is representative data and may not directly reflect the behavior of all EC1167 conjugates.
Table 2: Illustrative Impact of Temperature on Conjugate Stability
| Temperature | Percentage of Intact Conjugate after 24 hours | Percentage of Aggregates |
| 4°C | >99% | <1% |
| 25°C (Room Temp) | 95% | 2.5% |
| 37°C | 85% | 7.8% |
This is representative data and highlights the importance of maintaining cold chain for bioconjugate stability.[17]
Experimental Protocols
Protocol 1: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregates (HMW species), and fragments (low molecular weight species) in an EC1167 conjugate sample.
Materials:
-
EC1167 conjugate sample
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
-
SEC-HPLC Column (e.g., TSKgel G3000SWXL or similar)
-
HPLC system with a UV detector
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the EC1167 conjugate sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Perform an isocratic elution with the mobile phase for a sufficient duration (e.g., 20-30 minutes) to allow for the separation of all species.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas for the HMW species, the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Visualizations
Logical Workflow for Troubleshooting Conjugate Instability
Caption: A logical workflow for diagnosing and resolving stability issues with bioconjugates.
Potential Degradation Pathways for a Bioconjugate
Caption: Major pathways of physical and chemical instability for a typical bioconjugate.
Folate Receptor-Mediated Endocytosis Pathway
Since EC1167 conjugates can be designed for folate receptor targeting, understanding the cellular uptake mechanism is relevant.
Caption: Simplified pathway of folate receptor-mediated uptake and intracellular drug release.[20][21][22][23][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. amsbio.com [amsbio.com]
- 5. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Folate receptor 1 - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Folate receptor - Wikipedia [en.wikipedia.org]
Navigating Preclinical Studies with EC1169: A Guide to Potential Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential side reactions associated with EC1169, a prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate (SMDC). As EC1167 hydrochloride is the linker component of EC1169, this guide focuses on the entire conjugate, which is the clinically relevant molecule. The cytotoxic payload of EC1169 is a tubulysin B hydrazide derivative, a potent microtubule inhibitor. Understanding the potential side effects is crucial for designing and interpreting preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EC1169 and how does it relate to potential side effects?
A1: EC1169 is designed to selectively target and deliver its cytotoxic payload, a tubulysin B derivative, to cells expressing Prostate-Specific Membrane Antigen (PSMA).[1] Tubulysins are highly potent inhibitors of tubulin polymerization, a critical process for cell division.[2][3][4] By disrupting microtubule dynamics, EC1169 induces cell cycle arrest in the G2/M phase, leading to apoptosis (programmed cell death) in PSMA-expressing cancer cells.[1][3][5]
Potential side effects can arise from several factors related to this mechanism:
-
On-target, off-tumor toxicity: PSMA may be expressed at low levels on some healthy tissues, leading to unintended cytotoxic effects.[5]
-
Payload-related toxicity: The high potency of tubulysins means that even small amounts of prematurely released payload in circulation can cause toxicity to healthy, rapidly dividing cells.[5][6]
-
Non-specific uptake: The physicochemical properties of the SMDC, such as hydrophobicity, could lead to non-specific uptake by healthy cells, particularly in the liver.[5]
Q2: What are the most common side reactions observed with EC1169 in preclinical and clinical studies?
A2: A Phase 1 clinical trial of EC1169 in patients with metastatic castration-resistant prostate cancer reported that the treatment was generally well-tolerated.[7][8] The most commonly observed treatment-related adverse events were mild to moderate and included:
-
Fatigue[7]
-
Anorexia (loss of appetite)
-
Nausea[9]
-
Vomiting[10]
-
Constipation[7]
-
Thrombocytopenia (low platelet count)[7]
Reversible, non-dose-limiting transaminitis (elevation of liver enzymes) was also noted.[7]
Q3: What are the dose-limiting toxicities (DLTs) associated with EC1169?
A3: In the Phase 1 clinical trial, dose-limiting toxicities were observed at higher dose levels. These included:
The maximum tolerated dose (MTD) was determined to be 2.5 mg/kg in one study, with a recommended Phase 2 dose of 6.5 mg/m².[7][11]
Troubleshooting Guide: Investigating and Mitigating Side Reactions in Preclinical Models
This guide provides strategies for researchers to monitor and troubleshoot potential side reactions during in vivo experiments with EC1169.
Issue 1: Signs of Systemic Toxicity (e.g., weight loss, lethargy, ruffled fur in rodents)
-
Potential Cause: This could be due to on-target, off-tumor toxicity, premature payload release, or non-specific uptake of the SMDC. Tubulysins are known to be highly toxic when administered systemically.[2][6]
-
Troubleshooting/Avoidance Strategies:
-
Dose Escalation Studies: Begin with a low dose of EC1169 and carefully escalate to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Animal Health: Regularly monitor animal body weight, food and water intake, and clinical signs of distress.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs (liver, spleen, bone marrow, kidneys, etc.) to identify any signs of toxicity.
-
Linker Stability Assessment: If premature payload release is suspected, in vitro plasma stability assays can be conducted to assess the stability of the EC1167 linker.[5]
-
Issue 2: Hematological Abnormalities (e.g., neutropenia, thrombocytopenia)
-
Potential Cause: The tubulysin payload can affect rapidly dividing hematopoietic progenitor cells in the bone marrow, leading to a decrease in neutrophils and platelets.
-
Troubleshooting/Avoidance Strategies:
-
Complete Blood Counts (CBCs): Perform regular CBCs on treated animals to monitor for changes in white blood cell, red blood cell, and platelet counts.
-
Dosing Schedule Modification: Consider alternative dosing schedules (e.g., less frequent administration) to allow for bone marrow recovery between doses.
-
Issue 3: Elevated Liver Enzymes (e.g., ALT, AST)
-
Potential Cause: Hepatotoxicity can occur due to non-specific uptake of the SMDC by hepatocytes or clearance of the SMDC through the liver.[5] This has been noted as a potential dose-limiting toxicity for tubulysin-based ADCs.
-
Troubleshooting/Avoidance Strategies:
-
Serum Chemistry Analysis: Monitor serum levels of liver enzymes (ALT, AST, ALP) and bilirubin to detect signs of liver damage.
-
Histopathology of the Liver: Examine liver tissue for any pathological changes at the end of the study.
-
Hydrophilicity Modification: While EC1169 is a defined molecule, for future drug design, incorporating more hydrophilic linkers can reduce non-specific uptake and hepatotoxicity.[5]
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events from a Phase 1 Clinical Trial of EC1169
| Adverse Event Category | Specific Adverse Events | Grade |
| General | Fatigue | Grade 1/2, Grade 3 (1 patient) |
| Anorexia | Commonly seen | |
| Gastrointestinal | Nausea, Vomiting, Constipation | Grade 1/2 |
| Hematological | Neutropenia | Dose-Limiting Toxicity |
| Thrombocytopenia | Grade 3 (1 patient) | |
| Hepatic | Reversible elevations in LFTs | Dose-Limiting Toxicity, Non-DLT transaminitis |
Source: Data compiled from published Phase 1 clinical trial results of EC1169 and other PSMA-targeted ADCs.[7][9][11]
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., nude mice bearing PSMA-positive xenografts).
-
Dose Groups: Establish multiple dose groups of EC1169, starting with a low dose and escalating in subsequent groups. Include a vehicle control group.
-
Administration: Administer EC1169 via the intended clinical route (e.g., intravenous bolus).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Perform CBC and serum chemistry analysis at baseline and at specified time points post-treatment.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than a specified percentage of body weight loss (e.g., 20%).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis.
Visualizations
Caption: Mechanism of action of EC1169 and potential for premature payload release.
References
- 1. adcreview.com [adcreview.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. urotoday.com [urotoday.com]
- 9. Prostate-specific Membrane Antigen Based Antibody-drug Conjugates for Metastatic Castration-resistance Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing Drug-Linker Ratio for EC1167 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-linker ratio of EC1167 hydrochloride in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a linker used in the construction of antibody-drug conjugates. It is notably utilized as the linker for EC1169, a prostate-specific membrane antigen (PSMA)-targeting conjugate with the potent cytotoxic agent tubulysin.[1][2] The primary application of an ADC like EC1169 is to selectively deliver the cytotoxic payload to cancer cells that overexpress the target antigen, thereby minimizing systemic toxicity.[3][4]
Q2: What is the optimal drug-to-antibody ratio (DAR) for an ADC using a tubulysin-based payload like that in EC1169?
While the optimal drug-to-antibody ratio (DAR) is highly dependent on the specific antibody, target, and payload, a generally accepted range for many ADCs to achieve a favorable therapeutic window is a DAR of 2 to 4. A higher DAR can increase potency but may also lead to issues such as increased hydrophobicity, aggregation, faster clearance from circulation, and higher off-target toxicity. For EC1169, a recommended phase 2 dose has been established, which informs the clinically relevant therapeutic window.[3][5] Preclinical studies are essential to determine the optimal DAR for a specific ADC construct by evaluating its efficacy, pharmacokinetics, and tolerability.
Q3: What are the known stability challenges associated with tubulysin payloads used with linkers like EC1167?
A significant challenge with tubulysin-based ADCs is the potential for in vivo hydrolysis of the C11-acetate ester on the tubulysin payload.[6] Loss of this acetate group can lead to a significant reduction in the cytotoxic potency of the payload.[6] The stability of the linker and the site of conjugation on the antibody can influence the rate of this deacetylation.[7]
Q4: How does the hydrophobicity of the drug-linker complex impact the ADC?
The hydrophobicity of the drug-linker, such as EC1167 conjugated to a tubulysin derivative, can significantly impact the overall properties of the ADC. Increased hydrophobicity can lead to a higher propensity for aggregation, which can negatively affect manufacturing, stability, and in vivo performance. It can also lead to faster clearance of the ADC from circulation.
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Inefficient antibody reduction: Incomplete reduction of interchain disulfide bonds in the antibody can limit the number of available sites for linker conjugation.
-
Linker instability/degradation: The this compound linker may degrade if not handled or stored properly.
-
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.
-
Steric hindrance: The conjugation sites on the antibody may be sterically hindered, preventing efficient attachment of the drug-linker complex.
Troubleshooting Steps:
-
Optimize Antibody Reduction:
-
Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct molar excess.
-
Vary the incubation time and temperature of the reduction step.
-
-
Verify Linker Integrity:
-
Confirm the purity and integrity of the this compound linker using appropriate analytical methods (e.g., HPLC, MS).
-
Follow recommended storage conditions for the linker.
-
-
Optimize Conjugation Reaction:
-
Perform small-scale experiments to test a range of pH values (typically 6.5-8.0 for thiol-maleimide chemistry), temperatures (4-25°C), and incubation times.
-
Adjust the molar ratio of the drug-linker to the antibody.
-
Issue 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
Possible Causes:
-
Excessive antibody reduction: Over-reduction can expose more cysteine residues than desired, leading to a higher DAR.
-
High molar excess of drug-linker: Using a large excess of the EC1167-payload complex can drive the conjugation reaction towards higher DAR species.
-
Hydrophobicity of the drug-linker: The inherent hydrophobicity of the tubulysin payload and linker can promote self-association and aggregation at high DARs.
-
Inappropriate buffer conditions: Suboptimal pH or ionic strength of the buffer can reduce ADC solubility and promote aggregation.
Troubleshooting Steps:
-
Control Antibody Reduction:
-
Carefully control the concentration of the reducing agent and the reaction time to achieve the desired degree of reduction.
-
-
Reduce Molar Excess of Drug-Linker:
-
Titrate the molar ratio of the drug-linker to the antibody to find the optimal balance between conjugation efficiency and DAR.
-
-
Optimize Formulation Buffer:
-
Screen different buffer systems, pH values, and excipients (e.g., surfactants, stabilizers) to improve ADC solubility and stability.
-
-
Purification:
-
Employ size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.
-
Issue 3: In Vivo Instability and Loss of Potency
Possible Causes:
-
Premature linker cleavage: The linker may be susceptible to cleavage in the systemic circulation, leading to premature release of the payload.
-
Payload deacetylation: The tubulysin payload may undergo hydrolysis of its C11-acetate ester, resulting in a less potent form.[6]
-
Suboptimal conjugation site: The site of conjugation on the antibody can influence the stability of both the linker and the payload.[7]
Troubleshooting Steps:
-
Assess Linker Stability:
-
Perform in vitro stability studies in plasma from relevant species to evaluate the rate of drug-linker cleavage.
-
-
Monitor Payload Integrity:
-
Use mass spectrometry-based methods to monitor for deacetylation of the tubulysin payload in in vitro and in vivo samples.[8]
-
-
Consider Site-Specific Conjugation:
-
If using a conventional conjugation method, explore site-specific conjugation technologies to attach the EC1167-payload to defined sites on the antibody that may offer improved stability.
-
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation via Thiol Chemistry
This protocol outlines a general procedure for conjugating a maleimide-activated drug-linker (e.g., EC1167-tubulysin) to a monoclonal antibody via reduced cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
EC1167-payload complex with a maleimide group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To a solution of the mAb (e.g., 5-10 mg/mL), add a calculated molar excess of TCEP solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Add the maleimide-activated EC1167-payload solution to the reduced antibody. The molar ratio of linker to antibody will depend on the desired DAR.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker, quenching reagent, and any aggregates.
-
-
Characterization:
-
Determine the DAR and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC-HPLC) and LC-MS.
-
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HIC-HPLC system with a suitable HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and have longer retention times).
-
Calculate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100
-
Quantitative Data Summary
Table 1: Analytical Methods for DAR Determination
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug. | Average DAR | Simple, fast, and requires minimal sample preparation. | Provides only the average DAR, not the distribution. Requires distinct absorbance maxima for the antibody and the drug. |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates ADC species based on differences in their hydrophobicity. | Average DAR and drug-load distribution. | Provides information on the distribution of different DAR species. Non-denaturing conditions. | Retention time may not directly correlate with DAR for all ADCs. |
| Reversed-Phase HPLC (RP-HPLC) | Separates ADC components under denaturing conditions based on hydrophobicity. | Average DAR and drug-load distribution of antibody subunits. | High-resolution separation of light and heavy chains with different drug loads. | Denaturing conditions may alter the ADC structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC species. | Precise average DAR and drug-load distribution. | Highly accurate and provides detailed structural information. | Requires specialized instrumentation and expertise. |
Table 2: Troubleshooting Summary for DAR Optimization
| Issue | Potential Cause | Recommended Action |
| Low DAR | Incomplete antibody reduction | Optimize reducing agent concentration and reaction time. |
| Suboptimal conjugation pH | Screen a range of pH values (e.g., 6.5-8.0). | |
| Degraded drug-linker | Verify linker integrity via HPLC/MS. | |
| High DAR/Aggregation | Excessive antibody reduction | Reduce the molar excess of the reducing agent. |
| High molar excess of drug-linker | Titrate the drug-linker to antibody ratio. | |
| Hydrophobic interactions | Optimize formulation with excipients (e.g., polysorbate). | |
| In Vivo Instability | Premature linker cleavage | Evaluate linker stability in plasma. |
| Payload deacetylation | Monitor for payload metabolites using LC-MS. | |
| Unfavorable conjugation site | Consider site-specific conjugation technologies. |
Visualizations
Caption: A generalized experimental workflow for the conjugation of EC1167-payload to a monoclonal antibody.
Caption: A logical troubleshooting workflow for optimizing the drug-linker ratio and stability of an ADC.
Caption: An overview of the primary analytical methods for determining the drug-to-antibody ratio (DAR).
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. urotoday.com [urotoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Addressing aggregation issues with EC1167 hydrochloride conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during experiments with EC1167 hydrochloride conjugates.
Frequently Asked Questions (FAQs)
Q1: What is EC1167 and what are its conjugates?
EC1167 is a linker molecule used in the development of drug conjugates.[1][2] It is notably used to create EC1169, a conjugate that targets the prostate-specific membrane antigen (PSMA) and delivers a tubulysin payload.[1][2] Given its folate-based structure, EC1167-containing conjugates are designed to target cells overexpressing folate receptors.
Q2: What are the primary causes of aggregation in this compound conjugates?
Aggregation of antibody-drug conjugates (ADCs) or small molecule-drug conjugates is a common issue stemming from several factors.[3][4] For EC1167 conjugates, key causes include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are inherently hydrophobic. Attaching them to a targeting moiety via the EC1167 linker increases the overall hydrophobicity of the conjugate, promoting self-association to minimize exposure to the aqueous environment.[5][6][7]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug molecules per antibody, generally increases the hydrophobicity of the ADC and thus the propensity for aggregation.[6][8]
-
Conjugation Process Conditions: The chemical environment during conjugation, including pH, temperature, and the use of organic co-solvents to dissolve the payload-linker, can stress the antibody or targeting protein, leading to unfolding and aggregation.[3][7][9]
-
Formulation and Storage: Suboptimal buffer conditions (pH, ionic strength), repeated freeze-thaw cycles, exposure to light, and mechanical stress like vigorous shaking can all contribute to the formation of aggregates.[3][7][8][10]
Q3: How does aggregation impact my experimental results?
Protein aggregation can significantly affect the stability, efficacy, and safety of your conjugate.[3][4] Aggregation can lead to:
-
Reduced therapeutic efficacy due to loss of active monomeric conjugate.[7]
-
Altered pharmacokinetic and pharmacodynamic (PK/PD) properties.[7]
-
Increased potential for an immunogenic response in preclinical and clinical studies.[5]
-
Physical instability of the product, such as precipitation.[5]
Q4: What role does the folate receptor play in the context of EC1167 conjugates?
EC1167's folate structure suggests it targets the folate receptor (FOLR1), which is overexpressed in many cancers.[11][12][13] Upon binding, the receptor-conjugate complex is internalized, delivering the cytotoxic payload into the cell. FOLR1 is also implicated in cell signaling pathways, such as JAK-STAT3 and ERK1/2, which are involved in cell growth and survival.[11][12][14]
Troubleshooting Guides
Problem: I am observing turbidity or precipitation in my this compound conjugate solution.
This is a clear indication of significant aggregation. Here’s a systematic approach to troubleshoot this issue:
| Possible Cause | Recommended Action |
| High Conjugate Concentration | Dilute the conjugate to a lower working concentration. Higher concentrations increase the likelihood of intermolecular interactions.[3] |
| Suboptimal Buffer pH | Ensure the buffer pH is not near the isoelectric point (pI) of the protein component of the conjugate, as this minimizes solubility.[5] Conduct a pH screening study to find the optimal pH for stability. |
| Inappropriate Buffer Composition | The ionic strength of the buffer can influence aggregation. Both too low and too high salt concentrations can be problematic.[5] Screen different salt concentrations (e.g., 50-200 mM NaCl). |
| Harsh Handling | Avoid vigorous vortexing or shaking. Use gentle mixing techniques.[10] |
| Temperature Stress | Avoid repeated freeze-thaw cycles by aliquoting the conjugate into single-use vials.[8][10] Store at the recommended temperature. |
Problem: My analytical chromatography (e.g., SEC-HPLC) shows a high percentage of high molecular weight (HMW) species.
This indicates the presence of soluble aggregates.
| Possible Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases surface hydrophobicity.[6] If possible, synthesize conjugates with a lower DAR and compare their aggregation propensity. |
| Hydrophobic Payload/Linker | While the payload is fixed, the hydrophobicity of the linker can sometimes be modified. Using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), can mitigate aggregation.[3][7][9] |
| Conjugation Chemistry Stress | The use of organic co-solvents can denature the protein.[5] Minimize the percentage of co-solvent used. Consider alternative, more water-soluble linkers or payloads if available. |
| Inefficient Purification | The purification method may not be adequately removing aggregates formed during conjugation. Optimize purification techniques like size-exclusion or hydrophobic interaction chromatography.[5] |
| Formulation Instability | The formulation may lack stabilizing excipients. Screen for the addition of stabilizers such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).[6][] |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Hypothetical EC1167-Antibody Conjugate
| DAR | % Monomer (by SEC-HPLC) | % HMW Aggregates (by SEC-HPLC) | Z-Average Diameter (by DLS) | Observations |
| 2 | 98.5 | 1.5 | 10.2 nm | Clear solution, minimal aggregation. |
| 4 | 92.1 | 7.9 | 15.8 nm | Clear solution, noticeable increase in soluble aggregates. |
| 6 | 81.3 | 18.7 | 28.4 nm | Slight opalescence, significant aggregation. |
| 8 | 65.7 | 34.3 | >50 nm (polydisperse) | Turbid solution, high levels of aggregation. |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Excipients on Aggregation of an EC1167 Conjugate (DAR 4) after Stress (40°C for 1 week)
| Formulation Buffer | Excipient | % HMW Aggregates (Initial) | % HMW Aggregates (After Stress) | Change in % HMW |
| 20 mM Histidine, pH 6.0 | None (Control) | 7.9 | 25.4 | +17.5 |
| 20 mM Histidine, pH 6.0 | 5% Sucrose | 7.8 | 15.2 | +7.4 |
| 20 mM Histidine, pH 6.0 | 0.02% Polysorbate 80 | 7.9 | 12.8 | +4.9 |
| 20 mM Histidine, pH 6.0 | 100 mM Arginine | 8.1 | 18.9 | +10.8 |
| 20 mM Histidine, pH 6.0 | 5% Sucrose + 0.02% Polysorbate 80 | 7.8 | 9.5 | +1.7 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Purpose: To separate and quantify soluble aggregates (dimers, trimers, HMW species) from the monomeric conjugate based on hydrodynamic size.[3][16]
Methodology:
-
System Preparation:
-
Instrument: HPLC or UPLC system with a UV detector (monitoring at 280 nm).
-
Column: A silica-based SEC column suitable for monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or histidine buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 6.8).[6] Filter and degas the mobile phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Dilute the EC1167 conjugate sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Run and Data Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Run the separation for a sufficient time (e.g., 20-30 minutes) to allow for the elution of all species.
-
Integrate the peaks corresponding to HMW species (eluting first), the monomer, and any low molecular weight fragments.
-
Calculate the percentage of each species by dividing its peak area by the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Purpose: A rapid and sensitive technique to detect the presence of aggregates and determine the overall size distribution of particles in solution.[3][7]
Methodology:
-
Instrument Setup:
-
Power on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare the EC1167 conjugate sample at a concentration of approximately 1 mg/mL in its formulation buffer.
-
Filter the sample through a low-protein-binding 0.2 µm filter directly into a clean, dust-free cuvette.
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
Set the acquisition parameters (e.g., temperature, number of runs, run duration).
-
Initiate the measurement.
-
-
Data Analysis:
-
Z-Average Diameter: Note the mean particle size. An increase in the Z-average compared to a non-stressed control indicates aggregation.
-
Polydispersity Index (PDI): A PDI value > 0.3 may suggest a broad size distribution, which can be indicative of aggregation.
-
Size Distribution Plot: Visually inspect the plot for the presence of multiple peaks, which would indicate distinct monomer and aggregate populations.
-
Visualizations
Caption: Folate Receptor 1 (FOLR1) signaling and conjugate internalization.
Caption: A logical workflow for troubleshooting aggregation issues.
Caption: Standard experimental workflow for analyzing conjugate aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of EC1167 Hydrochloride Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of EC1167 hydrochloride reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After Initial Precipitation/Crystallization
-
Question: My initial attempt to precipitate or crystallize this compound from the reaction mixture resulted in a low purity product. What are the likely causes and how can I improve the purity?
-
Answer: Low purity after initial isolation is often due to the co-precipitation of unreacted starting materials, byproducts, or inorganic salts. Here are several strategies to address this:
-
Solvent System Optimization: The choice of solvent is critical. A good solvent system will dissolve this compound at an elevated temperature but have limited solubility at lower temperatures, while impurities remain in solution. Experiment with different solvent and anti-solvent combinations. Common solvents for hydrochloride salts include water, alcohols (e.g., isopropanol, ethanol), and acetonitrile.
-
pH Adjustment: Ensure the pH of the solution is optimal for the selective precipitation of the hydrochloride salt. Excess acid or base can lead to the co-precipitation of other components.
-
Controlled Cooling: Rapid cooling can trap impurities within the crystal lattice. A slower, controlled cooling process often yields purer crystals.
-
Slurry Wash: After filtration, washing the crude solid with a small amount of a solvent in which this compound is poorly soluble can remove surface impurities.
-
Problem 2: Presence of a Persistent, Unidentified Impurity in HPLC Analysis
-
Question: I have a persistent impurity peak in my HPLC analysis that does not correspond to any of my starting materials. How can I identify and remove it?
-
Answer: An unknown impurity can be a byproduct of the reaction. The approach to identification and removal involves:
-
Characterization: If possible, isolate the impurity using preparative HPLC or column chromatography for structural elucidation by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the structure will provide clues about its origin and how to prevent its formation or facilitate its removal.
-
Chromatographic Separation: Develop a robust chromatography method.
-
Reverse-Phase HPLC: This is often effective for polar compounds like hydrochloride salts. Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients with an acidic modifier like trifluoroacetic acid or formic acid) and column chemistry.
-
Ion-Exchange Chromatography: If the impurity has a different charge state from this compound, ion-exchange chromatography can be a powerful purification tool.
-
-
Reaction Condition Optimization: Once the impurity is identified, revisit the reaction conditions. It may be possible to minimize its formation by adjusting temperature, reaction time, or the stoichiometry of reactants.
-
Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize
-
Question: My this compound product is an oil or a sticky solid and will not crystallize. What steps can I take to induce crystallization?
-
Answer: Oiling out or forming a gummy solid is a common problem, often caused by the presence of impurities or residual solvent. Here are some techniques to try:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under vacuum. Residual solvents can inhibit crystallization.
-
Trituration: Add a solvent in which this compound is insoluble but the impurities are soluble. Stirring the oil in this solvent may induce it to solidify.
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is insoluble) to a solution of the oil to induce precipitation.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: As a hydrochloride salt, EC1167 is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, keeping it at a low temperature (-20°C) is recommended to prevent degradation.
Q2: What analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): The primary method for quantifying purity and identifying impurities. A reverse-phase method with UV detection is a common starting point.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the main component and get mass information on impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.
Q3: Can I use normal-phase chromatography to purify this compound?
A3: While possible, normal-phase chromatography is often challenging for highly polar hydrochloride salts due to their poor solubility in non-polar solvents and strong interaction with the silica stationary phase, which can lead to poor peak shape and recovery. Reverse-phase or ion-exchange chromatography are generally more suitable.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Hydrochloride Salts
| Purification Technique | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, byproducts with different solubility profiles | Cost-effective, scalable, can yield high purity | Can have lower yields, requires screening of solvents |
| Reverse-Phase HPLC | Structurally similar impurities, isomers | High resolution, applicable to a wide range of polar compounds | Expensive, requires specialized equipment, solvent intensive |
| Ion-Exchange Chromatography | Impurities with different charge states | Highly selective, high capacity | Requires specific buffer systems, can be complex to develop |
| Trituration/Slurry Wash | Residual solvents, highly soluble impurities | Simple, quick, good for initial cleanup | Generally does not remove closely related impurities |
Table 2: Example Data on the Effect of Crystallization Solvent on Yield and Purity of a Generic Hydrochloride Salt
| Solvent System (v/v) | Yield (%) | Purity by HPLC (%) |
| Isopropanol/Water (9:1) | 85 | 98.5 |
| Ethanol/Hexane (1:1) | 78 | 97.2 |
| Acetonitrile | 65 | 99.1 |
| Water | 50 | 95.0 |
Note: Data presented are illustrative and may not be representative of this compound.
Experimental Protocols
Protocol: General Recrystallization Procedure for a Hydrochloride Salt
-
Dissolution: In a clean flask, add the crude hydrochloride salt. Add a minimal amount of a suitable solvent (e.g., isopropanol/water mixture) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for an unexpected impurity.
Improving the solubility of EC1167 hydrochloride for conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and conjugation of EC1167 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
EC1167 is a linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It is supplied as a hydrochloride salt to improve its aqueous solubility. In a typical ADC construct, EC1167 connects a monoclonal antibody to a cytotoxic payload.
Q2: Why is my this compound not dissolving in aqueous buffer?
This compound, like many small molecule hydrochlorides, can have limited solubility in neutral aqueous buffers despite the salt form. Factors influencing solubility include pH, buffer composition, and concentration. The protonated amine in the hydrochloride salt contributes to solubility, and its ionization state is pH-dependent.[1][2][3] At a pH close to the pKa of the free amine, the compound may be less soluble.
Q3: What is the recommended starting solvent for this compound?
It is recommended to first dissolve this compound in a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[4][5] This stock solution can then be added to the aqueous conjugation buffer, ensuring the final concentration of the organic solvent is kept to a minimum (typically ≤10% v/v) to avoid denaturation of the antibody.[6][7]
Q4: How does pH affect the conjugation reaction?
The pH of the reaction buffer is critical. For conjugation to primary amines (lysine residues) on an antibody via an activated carboxylic acid (like an NHS ester), a pH range of 7.2 to 8.5 is generally recommended.[8][9][] While the reaction rate with amines is faster at a higher pH, the hydrolysis of the activated ester also increases, necessitating a balance.[9][11]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Conjugation Buffer
Possible Causes:
-
Incorrect Solvent: Direct dissolution in aqueous buffer may be insufficient.
-
pH of Buffer: The buffer pH may not be optimal for maintaining solubility. Basic salts are generally more soluble in acidic solutions.[12]
-
High Concentration: The desired final concentration may exceed the solubility limit in the chosen buffer system.
-
Buffer Composition: Certain buffer salts can interact with the compound and reduce solubility.[13]
Troubleshooting Steps:
-
Use a Co-solvent:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or DMF.
-
Add the stock solution dropwise to the vigorously stirred conjugation buffer.
-
Ensure the final organic solvent concentration does not exceed 10% (v/v).
-
-
Optimize Buffer pH:
-
For initial solubilization, a slightly acidic pH can sometimes improve the solubility of hydrochloride salts. However, for the conjugation step, the pH needs to be compatible with the reaction chemistry (typically pH 7.2-8.5).
-
Perform small-scale solubility tests in different buffers (e.g., phosphate-buffered saline (PBS), borate buffer) within the recommended pH range for conjugation.
-
-
Adjust Concentration:
-
If precipitation occurs, try lowering the final concentration of this compound in the reaction mixture.
-
-
Buffer Exchange:
-
Ensure the antibody is in an amine-free buffer like PBS or borate buffer prior to adding the activated linker. Buffers containing primary amines like Tris will compete with the antibody for the linker.[8]
-
Issue 2: Low Conjugation Efficiency
Possible Causes:
-
Inactive Linker: The carboxylic acid group on EC1167 was not properly activated, or the activated linker (e.g., NHS ester) has hydrolyzed.
-
Suboptimal pH: The pH of the reaction buffer is too low for efficient reaction with lysine amines or too high, causing rapid hydrolysis of the activated linker.
-
Presence of Competing Amines: The antibody buffer contains primary amines (e.g., Tris, glycine).[8]
-
Steric Hindrance: The conjugation sites on the antibody are not easily accessible.
Troubleshooting Steps:
-
Fresh Activation:
-
Activate the carboxylic acid of EC1167 immediately before use. Do not store activated linkers in solution for extended periods.[9]
-
-
Verify and Optimize pH:
-
Confirm the pH of your conjugation buffer is within the optimal range (7.2-8.5).
-
Perform small-scale reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the optimal condition.
-
-
Buffer Exchange:
-
Perform a buffer exchange on your antibody solution into an amine-free buffer (e.g., PBS) before starting the conjugation.[14]
-
-
Molar Ratio:
-
Increase the molar excess of the activated EC1167 linker relative to the antibody. A 5 to 20-fold molar excess is a common starting point.[6]
-
Data Presentation
Table 1: Recommended Solvents and Buffers
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or DMF | High dissolving power for organic molecules.[4][5] |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), Borate Buffer | Amine-free and maintains physiological pH. |
| Conjugation pH | 7.2 - 8.5 | Balances reactivity with primary amines and stability of the activated linker.[9] |
| Final Co-solvent % | ≤10% (v/v) | Minimizes potential for antibody denaturation.[6] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Weighing: Carefully weigh the required amount of this compound in a microcentrifuge tube.
-
Co-solvent Addition: Add a minimal amount of anhydrous DMSO to the tube to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Use the stock solution immediately. If short-term storage is required, store at -20°C and protect from moisture.
Protocol 2: General Protocol for Conjugation of EC1167 to an Antibody
This protocol assumes the carboxylic acid on EC1167 needs to be activated to an NHS ester for conjugation to lysine residues.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free conjugation buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]
-
-
Activation of EC1167:
-
In a separate reaction tube, dissolve EC1167 in anhydrous DMSO.
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate at room temperature for 15-30 minutes to form the EC1167-NHS ester.[6]
-
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[9] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted EC1167 and byproducts using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis, exchanging the buffer to a suitable storage buffer.[6]
-
Visualizations
Caption: Experimental workflow for EC1167 conjugation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. benchchem.com [benchchem.com]
How to prevent premature cleavage of EC1167 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during experiments involving EC1167 hydrochloride. EC1167 is a linker molecule utilized in the synthesis of EC1169, a potent, targeted small molecule drug conjugate (SMDC) designed for the treatment of prostate-specific membrane antigen (PSMA)-expressing cancers. Premature cleavage of the linker can compromise the efficacy and specificity of the final conjugate. This guide offers insights and protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a linker molecule that is a key component of EC1169. EC1169 is an investigational therapeutic agent that conjugates a PSMA-targeting ligand to the cytotoxic agent tubulysin B hydrazide (TubBH).[1][2] This targeted delivery system is designed to selectively attack cancer cells that overexpress PSMA, which is common in metastatic castration-resistant prostate cancer (mCRPC).[3]
Q2: What is the mechanism of action of the final conjugate, EC1169?
EC1169 targets PSMA, a protein found in high concentrations on the surface of prostate cancer cells.[1][4] Upon binding to PSMA, the entire conjugate is internalized by the cancer cell through a process called endocytosis.[1][5][6] Inside the cell, the linker is designed to be cleaved, releasing the potent microtubule-inhibiting agent, tubulysin B.[1][2] Tubulysin B then disrupts the cancer cell's internal skeleton, leading to cell cycle arrest and programmed cell death (apoptosis).[1]
Q3: What are the primary causes of premature cleavage of this compound?
The linker in EC1167 is designed to be stable in the bloodstream but cleavable under specific conditions within the target cancer cell. Premature cleavage can be triggered by:
-
pH Instability: Folate-based linkers, such as the one in EC1167, are known to be sensitive to acidic conditions. Exposure to low pH environments during storage, solution preparation, or in the experimental setup can lead to hydrolysis of the linker.
-
Enzymatic Degradation: The linker in EC1169 is enzyme-cleavable.[1] While designed for intracellular enzymes, exposure to extracellular or contaminating proteases could potentially lead to premature cleavage.
-
Improper Storage and Handling: Repeated freeze-thaw cycles and exposure to light can degrade the molecule and contribute to linker instability.
Troubleshooting Guide: Preventing Premature Cleavage
This guide provides specific recommendations to minimize the risk of premature cleavage of this compound during your experiments.
Issue 1: Suspected Degradation During Storage
Symptoms:
-
Reduced efficacy of the final conjugate in cytotoxicity assays.
-
Presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Inconsistent experimental results.
Solutions:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store the solid compound at -20°C, protected from light and under a nitrogen atmosphere. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | To minimize thermal degradation and oxidation. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. |
| Solvent for Stock Solution | Use newly opened, anhydrous DMSO for preparing stock solutions. | Hygroscopic DMSO can introduce water, which may contribute to hydrolysis of the linker. |
| Light Exposure | Protect the solid compound and solutions from light at all times by using amber vials or wrapping containers in foil. | To prevent photodegradation of the molecule. |
Issue 2: Instability During Experimental Procedures
Symptoms:
-
High background signal or off-target effects in cell-based assays.
-
Detection of free tubulysin B in the experimental medium.
Solutions:
| Parameter | Recommendation | Rationale |
| pH of Buffers and Media | Maintain a physiological pH of 7.2-7.4 for all buffers and cell culture media used with EC1167. Avoid acidic conditions. | Folate-based linkers are susceptible to acid-catalyzed hydrolysis. Maintaining a neutral pH is critical for linker stability. |
| Incubation Times | Minimize the incubation time of EC1167 in solution before its addition to the experimental system. Prepare fresh dilutions for each experiment. | To reduce the opportunity for time-dependent degradation in aqueous solutions. |
| Enzyme Contamination | Use high-purity reagents and sterile techniques to prevent contamination with proteases. | To avoid enzymatic cleavage of the linker before it reaches the target cell. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a sterile hood and inert atmosphere (e.g., nitrogen), dissolve the solid this compound in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of an EC1167-containing conjugate against PSMA-positive cancer cells.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the EC1167-conjugate stock solution immediately before use.
-
Prepare serial dilutions of the conjugate in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the diluted conjugate to each well. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the cell viability against the log of the conjugate concentration and fitting the data to a dose-response curve.
-
Protocol 3: Analytical Method for Stability Assessment
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool to assess the stability of EC1167 and its conjugates.
-
Sample Preparation:
-
Incubate the EC1167-containing compound in a relevant biological matrix (e.g., plasma, cell culture medium) at 37°C for various time points.
-
At each time point, precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.
-
-
HPLC-MS Analysis:
-
Inject the supernatant into a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of the intact compound and potential degradation products (e.g., free tubulysin B, cleaved linker) using a mass spectrometer.
-
-
Data Interpretation:
-
Quantify the peak area of the intact compound at each time point to determine the degradation rate.
-
Identify the degradation products by their mass-to-charge ratio (m/z) to understand the cleavage pattern.
-
Signaling Pathways and Experimental Workflows
PSMA-Mediated Signaling and EC1169 Action
EC1169 leverages the endocytic function of PSMA to enter the cell. Upon internalization, the linker is cleaved, releasing tubulysin B. PSMA itself can modulate intracellular signaling, redirecting signals from the MAPK pathway towards the pro-survival PI3K-AKT pathway, a critical consideration in the context of prostate cancer.[7]
Caption: PSMA-mediated internalization of EC1169 and subsequent drug release.
Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of this compound under various conditions.
Caption: A logical workflow for assessing the stability of this compound.
References
- 1. Tubulysin B Hydrazide | C52H76N8O10S3 | CID 52948106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
EC1167 Hydrochloride Conjugation: Technical Support Center
Welcome to the technical support center for EC1167 hydrochloride conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming scalability challenges encountered during the conjugation process. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental design and scale-up manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in bioconjugation?
EC1167 is a chemical linker molecule used in the synthesis of drug conjugates.[1][2] Specifically, it is known as the linker component for creating EC1169, a conjugate that targets the prostate-specific membrane antigen (PSMA) and delivers a tubulysin payload.[1][3] In this context, EC1167 serves as the bridge connecting the targeting agent (a molecule that binds to PSMA) and the cytotoxic drug. The hydrochloride form is a salt, which typically enhances the stability and solubility of the molecule for easier handling and formulation.[4][5]
Q2: What are the most significant challenges when scaling up EC1167 conjugation from the lab to a manufacturing setting?
Scaling up any bioconjugation process introduces a unique set of challenges that must be addressed to ensure a robust and reproducible manufacturing workflow.[6] Key challenges include:
-
Maintaining Process Consistency: Critical process parameters such as pH, temperature, reaction time, and mixing efficiency must be precisely controlled to ensure consistent product quality between batches.[7]
-
Managing Physical Changes: As reaction volume increases, issues like increased viscosity of the reaction mixture can complicate mixing and handling.[7]
-
Controlling Impurities and Aggregates: Side reactions and the formation of high-molecular-weight aggregates can become more pronounced with longer reaction times at a larger scale.[7] Many cytotoxic drugs are hydrophobic, which increases the chance of aggregation.[8]
-
Robust Purification Strategies: Purification methods must be scalable to handle larger volumes while effectively removing unreacted starting materials, free drug-linker, and aggregates to meet strict purity requirements.[7][9]
-
Safe Handling of Potent Compounds: Manufacturing antibody-drug conjugates (ADCs) or similar potent compounds requires specialized facilities and engineering controls to ensure operator safety.[6][8]
Troubleshooting Guides
Q3: We are observing a significantly lower yield of our final conjugate at the pilot scale compared to the bench scale. What are the likely causes and how can we troubleshoot this?
Low yield upon scale-up is a common issue stemming from several factors. Inadequate mixing, altered reaction kinetics, and reagent stability over longer processing times are frequent culprits.
Possible Causes and Solutions:
-
Inefficient Mixing: At larger scales, localized areas of low reactant concentration can occur due to poor mixing, leading to incomplete reactions.
-
Suboptimal Reagent Addition: The rate and method of adding reagents can impact local concentrations and side reactions. A single bulk addition at a large scale may not be optimal.
-
Side Reactions: Hydrolysis of activated intermediates or other side reactions can become more significant with longer processing times at scale.[7]
-
Adsorption to Surfaces: The larger surface area of reactors and tubing can lead to product loss through non-specific binding.
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Data Comparison: Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Potential Impact of Mismatch |
|---|---|---|---|
| Agitation | Magnetic Stirrer @ 300 RPM | Overhead Impeller @ 75 RPM | Inefficient mixing, poor mass transfer |
| Reagent Addition | Single aliquot via pipette | 30-minute slow addition via pump | High local concentration, side reactions |
| Temperature Control | ± 0.5°C (Water Bath) | ± 2.0°C (Jacketed Vessel) | Altered reaction kinetics, degradation |
| Typical Yield | 85% | 60% | Process is not scalable as-is |
| Key Impurity | 2% Hydrolyzed Linker | 10% Hydrolyzed Linker | Longer reaction time increases side products |
Q4: We are observing high levels of aggregation in our conjugated product, which is difficult to remove. How can we prevent this during scale-up?
Aggregation is a common issue, particularly when conjugating hydrophobic small molecules to biologics.[8] The increased processing times and different physical stresses during scale-up can exacerbate this problem.
Possible Causes and Solutions:
-
Hydrophobic Interactions: The EC1167-payload complex may be hydrophobic, promoting self-association of the conjugate.
-
Solvent Conditions: The buffer composition, pH, or presence of organic co-solvents may not be optimal for maintaining conjugate solubility at high concentrations.
-
High Shear Stress: Pumping and aggressive mixing can sometimes induce protein denaturation and aggregation.
-
High Concentration: The final product is often more concentrated at a larger scale, which can drive aggregation.
Mitigation Strategies:
-
Formulation Optimization: Screen different buffer excipients (e.g., arginine, polysorbate) known to reduce protein aggregation.
-
Control of Process Parameters: Ensure tight control over temperature and pH, as deviations can lead to instability.[7]
-
Gentle Processing: Use low-shear pumps (e.g., peristaltic pumps) and optimize mixing to be effective but not overly aggressive.
-
In-process Filtration: Consider an in-line filtration step immediately after conjugation to remove small aggregates before they can act as seeds for further aggregation.
Data Comparison: Impact of Excipients on Aggregation
| Formulation Buffer (Pilot Scale) | Conjugate Concentration | % Aggregate (by SEC) |
|---|---|---|
| Phosphate Buffered Saline (PBS), pH 7.4 | 10 mg/mL | 15.2% |
| PBS + 250 mM Arginine, pH 7.4 | 10 mg/mL | 4.5% |
| PBS + 0.02% Polysorbate 20, pH 7.4 | 10 mg/mL | 6.8% |
| PBS + 250 mM Arginine + 0.02% Polysorbate 20, pH 7.4 | 10 mg/mL | 2.1% |
Experimental Protocols
Protocol 1: General Workflow for EC1167 Conjugation Scale-Up
This protocol outlines a generalized workflow for scaling a conjugation reaction involving a targeting protein (e.g., antibody) and an activated EC1167-payload intermediate.
Caption: General workflow for EC1167 conjugation scale-up.
Methodology:
-
Reagent Preparation:
-
Prepare the targeting protein solution at the target concentration in a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.0). Perform buffer exchange via Tangential Flow Filtration (TFF) if necessary to remove incompatible buffer components.[10]
-
Dissolve the EC1167-payload intermediate in an appropriate organic co-solvent (e.g., DMSO) at a high concentration.
-
-
Reaction Setup:
-
Charge the temperature-controlled reactor with the protein solution.
-
Begin agitation, ensuring a vortex is formed for adequate mixing without excessive foaming.
-
Allow the solution to equilibrate to the target reaction temperature (e.g., 15-25°C).
-
-
Conjugation Reaction:
-
Slowly add the EC1167-payload solution to the reactor over a predetermined period (e.g., 30-90 minutes) using a calibrated pump.
-
Allow the reaction to proceed for the optimized time (e.g., 2-4 hours). Monitor the reaction progress using in-process controls like HPLC if possible.
-
-
Reaction Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine or another thiol) to cap any unreacted linkers and stop the reaction.
-
-
Purification:
-
Final Formulation:
-
Using TFF, perform buffer exchange (diafiltration) into the final formulation buffer, which may contain stabilizers to prevent aggregation.[11]
-
Concentrate the final product to the target concentration.
-
Perform a final sterile filtration step.
-
Protocol 2: Scalable Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and effective method for purifying and formulating bioconjugates at scale.[9]
Methodology:
-
System Preparation:
-
Select a TFF membrane with an appropriate molecular weight cut-off (MWCO), typically 3-5 times smaller than the molecular weight of the conjugate (e.g., 30 kDa or 50 kDa for an antibody conjugate).
-
Sanitize and equilibrate the TFF system and membrane with the purification buffer.
-
-
Initial Purification (Permeation):
-
Load the quenched, crude conjugation mixture into the TFF reservoir.
-
Begin recirculation of the retentate and start the removal of permeate. The goal is to remove low molecular weight impurities like unreacted linker, co-solvent, and quenching reagent.
-
Continuously add fresh purification buffer to the reservoir at the same rate as permeate removal to wash the product. This is typically done for 5-10 diavolumes.
-
-
Concentration and Formulation:
-
Once impurities are removed, stop adding new buffer and allow the permeate flow to concentrate the product in the retentate loop to a volume slightly above the final target.
-
Begin a second diafiltration step using the final formulation buffer, again for 5-10 diavolumes, to fully exchange the buffer.
-
-
Final Concentration and Recovery:
-
Concentrate the product to its final target concentration.
-
Drain the system to recover the purified, formulated conjugate. Perform a final buffer flush of the system to maximize product recovery.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. amsbio.com [amsbio.com]
- 4. Trimethobenzamide Hydrochloride | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazolidine, 3-(2-(heptylthio)ethyl)-, hydrochloride | C12H26ClNS2 | CID 3038836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
Technical Support Center: Analytical Techniques for EC1167 Hydrochloride
Notice: Publicly available information regarding specific analytical methodologies and common experimental challenges for EC1167 hydrochloride is limited. This compound is identified as a linker for the prostate-specific membrane antigen-targeting tubulysin conjugate, EC1169.[1] Due to the proprietary nature of drug development, detailed analytical protocols for specific compounds like EC1167 are often not published in extensive detail.
This technical support center provides a generalized framework for troubleshooting analytical techniques commonly applied to hydrochloride pharmaceuticals. The following guides and FAQs are based on established best practices for similar compounds and are intended to serve as a foundational resource.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary analytical techniques for characterizing a hydrochloride salt like EC1167? | Typically, a combination of High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are used.[2][3][4][5] |
| How can I ensure the stability of my this compound sample during analysis? | Hydrochloride salts can be hygroscopic. It is crucial to store the compound in a desiccated environment. For solution-based analysis, use of appropriate buffers and control of pH are critical to prevent degradation. Forced degradation studies can help establish stability indicating methods.[3] |
| What are common issues with HPLC analysis of hydrochloride compounds? | Poor peak shape, retention time drift, and low sensitivity are common. These can often be attributed to secondary interactions with the stationary phase, improper mobile phase pH, or column degradation. |
| How do I choose the right solvent for NMR analysis of a hydrochloride salt? | The choice of deuterated solvent is critical. A solvent that fully dissolves the hydrochloride salt without reacting with it is necessary. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or a mixture of both.[5] |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For an amine hydrochloride, a lower pH (e.g., pH 2-3) is often optimal. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
Experimental Protocol: Generic Reversed-Phase HPLC Method for a Hydrochloride Salt
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
Logical Workflow for HPLC Troubleshooting
Caption: HPLC troubleshooting workflow for poor peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad or Unresolved Peaks in ¹H NMR
| Possible Cause | Recommended Solution |
| Sample Aggregation | Decrease the sample concentration or try a different deuterated solvent. |
| Paramagnetic Impurities | Filter the sample or use a chelating agent if metal contamination is suspected. |
| Slow Proton Exchange | For exchangeable protons (e.g., -NH), warming the sample may sharpen the peaks. Alternatively, a D₂O exchange experiment can confirm the presence of these protons. |
| Poor Shimming | Re-shim the spectrometer before acquiring the spectrum. |
Experimental Protocol: Generic ¹H NMR Sample Preparation
-
Weigh approximately 5 mg of the hydrochloride salt into a clean, dry NMR tube.[5]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).
-
Vortex the tube until the sample is fully dissolved.
-
If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).[5]
-
Acquire the spectrum on a calibrated NMR spectrometer.
Signaling Pathway for NMR Signal Processing
Caption: Workflow for NMR signal acquisition and processing.
This generalized guide should serve as a starting point for developing and troubleshooting analytical methods for this compound. For specific issues, consulting with an analytical chemistry expert is highly recommended.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to resistance mechanisms associated with the EC1167 hydrochloride linker and the corresponding small molecule drug conjugate (SMDC), EC1169.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in EC1169?
This compound is a linker component of EC1169, a small molecule drug conjugate (SMDC).[1] EC1169 targets the prostate-specific membrane antigen (PSMA) and delivers the potent cytotoxic agent, tubulysin B hydrazide (TubBH), to cancer cells.[2][3] The EC1167 linker is responsible for connecting the PSMA-targeting agent to the tubulysin payload and is designed to be stable in circulation but cleavable upon internalization into the target cancer cell.[3]
Q2: What is the cleavage mechanism of the EC1167 linker?
The EC1167 linker in EC1169 is disulfide-based.[4] Disulfide linkers are designed to be cleaved in the reducing environment of the cell.[] The cleavage is primarily mediated by the high intracellular concentration of glutathione (GSH), a thiol-containing tripeptide.[] The concentration of GSH is significantly higher inside the cell (millimolar range) compared to the bloodstream (micromolar range), which allows for selective payload release within the target cell.[]
Q3: What are the potential resistance mechanisms specifically related to the EC1167 disulfide linker?
The primary resistance mechanism related to a disulfide linker like EC1167 is insufficient intracellular cleavage. This can be caused by:
-
Low intracellular glutathione (GSH) levels: Tumor cells with lower concentrations of GSH may not efficiently reduce the disulfide bond, leading to incomplete payload release and reduced cytotoxicity. The redox state of the tumor microenvironment can be heterogeneous, and some tumor cells may have lower antioxidant capacity.
-
Increased extracellular reduction: Premature cleavage of the disulfide linker in the bloodstream due to interaction with circulating reducing agents can lead to off-target toxicity and reduced delivery of the active payload to the tumor. However, disulfide linkers are generally designed to have sufficient stability in circulation.
Q4: What are other, more general, resistance mechanisms that could affect the efficacy of an EC1169-like conjugate?
Besides linker-specific issues, resistance to SMDCs like EC1169 can arise from several other factors:
-
Reduced target antigen expression: Downregulation or mutation of PSMA on the cancer cell surface can prevent the SMDC from binding and being internalized.
-
Impaired internalization and trafficking: Even if the SMDC binds to PSMA, defects in the endocytosis process or subsequent trafficking to the lysosome can limit the amount of conjugate that reaches the site of linker cleavage.
-
Lysosomal dysfunction: Changes in lysosomal pH or reduced activity of lysosomal proteases can affect the processing of the SMDC, even though disulfide cleavage is primarily dependent on GSH.
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump the released tubulysin payload out of the cell before it can exert its cytotoxic effect. However, tubulysins have shown the ability to overcome multidrug resistance in some models.
-
Alterations in the tubulin cytoskeleton: Mutations in tubulin or changes in microtubule dynamics can make the cells less sensitive to the tubulysin payload.
Troubleshooting Guides
Problem 1: Reduced efficacy of EC1169 in a specific cancer cell line.
| Possible Cause | Recommended Troubleshooting Steps |
| Low PSMA expression | 1. Verify PSMA expression: Quantify PSMA levels on your target cells using flow cytometry or western blotting. Compare with a known PSMA-positive control cell line (e.g., LNCaP). 2. Select appropriate cell line: If PSMA expression is low or absent, the cell line is not a suitable model for this PSMA-targeted therapy. |
| Low intracellular glutathione (GSH) | 1. Measure intracellular GSH: Use a commercially available GSH detection assay to quantify the intracellular GSH concentration in your target cells. 2. Modulate GSH levels: Treat cells with a GSH precursor like N-acetylcysteine (NAC) to see if it restores sensitivity to EC1169. Conversely, use a GSH synthesis inhibitor like buthionine sulfoximine (BSO) in a sensitive cell line to see if it induces resistance. |
| Impaired lysosomal function | 1. Assess lysosomal pH: Use a fluorescent lysosomotropic probe (e.g., LysoTracker) to assess the acidity of the lysosomes. 2. Measure lysosomal protease activity: Utilize a fluorogenic substrate for lysosomal proteases like cathepsin B to determine their activity. |
| Overexpression of efflux pumps | 1. Assess efflux pump expression: Use qPCR or western blotting to determine the expression levels of common MDR transporters (e.g., ABCB1/MDR1, ABCC1/MRP1). 2. Use efflux pump inhibitors: Co-administer EC1169 with a known inhibitor of the overexpressed efflux pump (e.g., verapamil for P-gp) to see if it restores cytotoxicity. |
Problem 2: High background toxicity or poor in vivo efficacy.
| Possible Cause | Recommended Troubleshooting Steps |
| Poor plasma stability of the SMDC | 1. Perform a plasma stability assay: Incubate EC1169 in mouse and human plasma and measure the amount of released payload over time using LC-MS. 2. Optimize linker design: If premature cleavage is observed, consider a more sterically hindered disulfide linker to improve stability. |
| Off-target uptake | 1. Use a non-targeting control: Synthesize a control SMDC with a non-targeting ligand to assess non-specific toxicity. 2. In vivo imaging: If available, use a labeled version of EC1169 to visualize its biodistribution and identify potential sites of off-target accumulation. |
Data Presentation
Table 1: Preclinical Efficacy of EC1169 in a PSMA-Positive Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Survival | Reference |
| EC1169 | Brief treatment | Complete remissions in 5/7 mice, cures in 2/7 mice | >90 days post-implantation for cured mice | [6] |
| Docetaxel | Standard regimen | Modest anti-tumor activity (2/4 partial responses, 1/4 cures) | Not specified | [6] |
| Non-targeted tubulysin B | Near MTD | Inactive | Not specified | [6] |
Table 2: Phase 1 Clinical Trial Data for EC1169 in mCRPC
| Parameter | Value | Reference |
| Recommended Phase 2 Dose | 6.5 mg/m² on days 1 and 8 every 21 days | [7][8] |
| Patient Population | Metastatic castration-resistant prostate cancer (mCRPC), taxane-naïve and taxane-exposed | [8] |
| Preliminary Efficacy | Evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients. One taxane-exposed patient with soft tissue disease achieved an unconfirmed partial response. | [7][8] |
| Tolerability | Generally well-tolerated at the recommended phase 2 dose. | [8] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of EC1169 and add them to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9][10][11]
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol uses a commercially available fluorescent dye, such as monochlorobimane (MCB) or ThiolTracker™ Violet.
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Dye Loading: Wash the cells with a thiol-free buffer and then incubate them with the fluorescent GSH probe at 37°C for the recommended time.
-
Washing: Remove the dye solution and wash the cells with fresh buffer.
-
Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader at the appropriate excitation and emission wavelengths for the specific dye.
-
Quantification: Generate a standard curve using known concentrations of GSH to determine the intracellular GSH concentration in the samples.[2][12][13]
Protocol 3: In Vitro Plasma Stability Assay
-
Sample Preparation: Dilute the SMDC (e.g., EC1169) to a final concentration in plasma from the desired species (e.g., human, mouse).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Processing: Stop the reaction by adding a precipitation agent (e.g., acetonitrile) and centrifuge to remove plasma proteins.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact SMDC and any released payload.
-
Data Analysis: Plot the percentage of intact SMDC remaining over time to determine the plasma half-life.[14][15][16][17][18]
Visualizations
Caption: EC1169 mechanism of action and potential points of resistance.
Caption: A logical workflow for troubleshooting reduced EC1169 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Pharmacokinetic Properties of EC1167 Hydrochloride Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of EC1167 hydrochloride conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in drug conjugates?
This compound is a linker used in the construction of drug conjugates, notably as the linker for EC1169, a prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate.[1][2] Its primary function is to connect a targeting moiety (like a small molecule that binds to a specific receptor on cancer cells) to a potent cytotoxic payload. The linker is designed to be stable in circulation to minimize premature release of the drug, which could lead to off-target toxicity.[3][4] Upon reaching the target cell, the linker is cleaved, releasing the cytotoxic agent to induce cell death.[2]
Q2: What are the key pharmacokinetic parameters to consider for EC1167 conjugates?
The key pharmacokinetic (PK) parameters for EC1167 conjugates, like other small molecule-drug conjugates (SMDCs), include:
-
Half-life (t½): The time it takes for the concentration of the conjugate in the body to be reduced by half. A longer half-life can allow for less frequent dosing.[5][6][7]
-
Clearance (CL): The rate at which the conjugate is removed from the body. Lower clearance is generally desirable.
-
Volume of Distribution (Vd): The extent to which the conjugate distributes into tissues.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Plasma Stability: The stability of the conjugate in blood plasma, which is crucial to prevent premature drug release.[8][9][10][11][12]
Q3: How does the linker chemistry of EC1167 influence the pharmacokinetic profile?
The linker chemistry is a critical determinant of an SMDC's pharmacokinetic properties.[3][4][13][14][15] For EC1167 conjugates, the linker must be stable enough to remain intact in the systemic circulation to avoid off-target toxicities but also be efficiently cleaved at the target site to release the cytotoxic payload.[3][4] The design of the linker can impact its susceptibility to cleavage by enzymes in the plasma versus enzymes within the target cell.[16] The hydrophilicity of the linker can also affect the overall solubility and aggregation propensity of the conjugate, which in turn influences its PK profile.[17]
Q4: What are the common analytical methods for characterizing EC1167 conjugates and their metabolites?
Several analytical techniques are essential for characterizing EC1167 conjugates and understanding their pharmacokinetic behavior:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the drug-to-ligand ratio, identifying metabolites, and quantifying the free payload in plasma samples.[12][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify the total conjugate concentration in biological samples.[18]
-
Size Exclusion Chromatography (SEC): Used to assess aggregation of the conjugate.[9]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate species with different drug-to-ligand ratios.[19]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound conjugates.
Issue 1: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Step |
| Rapid clearance of the conjugate | Determine the in vivo half-life of the conjugate. Consider modifications to the conjugate to extend its half-life, such as PEGylation or conjugation to an albumin-binding moiety.[20] |
| Premature cleavage of the linker in circulation | Conduct an in vitro plasma stability assay to assess the rate of drug release in plasma from different species (e.g., mouse, rat, human).[8][9][10][11][12] If the linker is unstable, consider redesigning the linker with improved stability.[21][22] |
| Poor tumor penetration | Evaluate the biodistribution of the conjugate to determine if it is accumulating in the tumor tissue.[23][24][25] The smaller size of SMDCs compared to ADCs is expected to facilitate better tumor penetration, but this needs to be experimentally verified.[17][] |
| Off-target toxicity | Assess the biodistribution of the conjugate in non-target organs. High accumulation in healthy tissues could indicate off-target binding of the targeting ligand or non-specific uptake.[23][24] |
Issue 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation | Ensure the conjugate is fully solubilized and that the formulation is consistent across all experimental animals. Visually inspect for precipitation. |
| Variability in animal handling and dosing | Standardize the route and speed of administration. Ensure accurate dosing based on individual animal body weights. |
| Issues with blood sampling and processing | Collect blood samples at precise time points.[27] Use appropriate anticoagulants and process the samples consistently to obtain plasma or serum. Store samples properly to prevent degradation. |
| Analytical assay variability | Validate the analytical method (e.g., LC-MS) for accuracy, precision, and linearity. Run quality control samples with each batch of experimental samples. |
Issue 3: Difficulty in Achieving Desired Drug-to-Ligand Ratio (DLR)
| Possible Cause | Troubleshooting Step |
| Inefficient conjugation reaction | Optimize reaction conditions such as pH, temperature, and reaction time.[19] Ensure the quality and purity of the targeting ligand, linker, and payload. |
| Incorrect stoichiometry of reactants | Carefully calculate and verify the molar ratios of the reactants. |
| Side reactions or degradation of components | Characterize all starting materials and the final conjugate to identify any impurities or degradation products. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the EC1167 conjugate and the rate of payload release in plasma.
Methodology:
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
Spike the EC1167 conjugate into the plasma to a final concentration of 10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma.
-
To precipitate plasma proteins, add three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate and released payload.[9][12]
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile.
In Vitro Plasma Stability Assay Workflow.
Protocol 2: In Vivo Half-Life Determination
Objective: To determine the pharmacokinetic profile and half-life of the EC1167 conjugate in an animal model.
Methodology:
-
Administer the EC1167 conjugate to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous bolus).
-
At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours) post-administration, collect blood samples from a subset of animals.[27]
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the EC1167 conjugate in the plasma samples using a validated LC-MS method.
-
Plot the plasma concentration of the conjugate versus time.
Data Analysis: Use pharmacokinetic modeling software to fit the concentration-time data to a suitable model (e.g., one-compartment or two-compartment) and calculate key PK parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Pitfalls and errors in drug monitoring: pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Toxicity of EC1167 Hydrochloride-Based SMDCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of EC1167 hydrochloride-based Small Molecule-Drug Conjugates (SMDCs).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as EC1456, is a Small Molecule-Drug Conjugate (SMDC).[1] It is composed of three key components:
-
Targeting Ligand: Folic acid, which binds with high affinity to the folate receptor (FR). FR is frequently overexpressed on the surface of various cancer cells and has limited expression in most normal tissues.[1][2]
-
Payload: Tubulysin B hydrazide, a potent microtubule-destabilizing agent.[1][3]
-
Linker: A biocleavable disulfide-based linker system that connects the folic acid to the tubulysin B hydrazide.[4]
The mechanism of action begins with the binding of the folate moiety of EC1167 to the folate receptor on cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the SMDC into the cell within an endosome. The acidic environment of the endosome facilitates the cleavage of the linker, releasing the tubulysin B payload into the cytoplasm.[5][6] Tubulysin B then inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7][8][9]
Q2: What are the primary causes of off-target toxicity with this compound-based SMDCs?
A2: While designed for targeted delivery, off-target toxicity can still occur with this compound and other SMDCs. The primary causes include:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the early release of the highly potent tubulysin B payload before the SMDC reaches the target tumor cells. This free payload can then damage healthy tissues.
-
"On-Target, Off-Tumor" Toxicity: The folate receptor, while overexpressed in many tumors, is also expressed at low levels on some healthy tissues. Binding of EC1167 to these non-malignant cells can lead to their destruction and cause side effects.
-
Non-specific Uptake: The physicochemical properties of the SMDC, such as hydrophobicity, might lead to its non-specific uptake by healthy cells, particularly in organs like the liver and kidneys, independent of folate receptor expression.
Q3: How can I minimize off-target toxicity in my experiments?
A3: Mitigating off-target toxicity requires a multi-faceted approach focusing on experimental design and the SMDC's properties:
-
Optimize Dosing and Schedule: In preclinical models, careful dose-finding studies are crucial to identify a therapeutic window that maximizes anti-tumor efficacy while minimizing toxicity. Preclinical studies with EC1456 have shown that specific dosing schedules can lead to complete tumor remission without significant toxicity.[2][6]
-
Control for Folate Receptor Expression: When using cell lines or animal models, confirm the folate receptor expression levels. Including a folate receptor-negative control cell line or a competition assay with excess free folic acid can help distinguish between targeted and off-target effects.[3]
-
Assess Linker Stability: Evaluate the stability of the SMDC's linker in relevant biological matrices (e.g., plasma) to understand the rate of premature payload release.
-
Modify the SMDC Structure: For developmental programs, strategies to reduce off-target toxicity can include modifying the linker to improve stability, incorporating hydrophilic spacers to reduce non-specific uptake, or altering the payload's potency.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound-based SMDCs.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity in folate receptor (FR)-negative cell lines | 1. Premature cleavage of the linker in the culture medium. 2. Non-specific uptake of the SMDC due to its physicochemical properties. 3. Contamination of the SMDC with free tubulysin B payload. | 1. Perform a linker stability assay in the cell culture medium. 2. Include a competition experiment by co-incubating the cells with an excess of free folic acid. A lack of change in cytotoxicity suggests a non-FR-mediated uptake. 3. Analyze the purity of the SMDC batch using techniques like HPLC to quantify the amount of free payload. |
| Unexpected toxicity in animal models (e.g., weight loss, organ damage) | 1. "On-target, off-tumor" toxicity due to FR expression in healthy tissues. 2. Poor in vivo stability of the linker leading to systemic exposure to the free payload. 3. Non-specific accumulation of the SMDC in organs like the liver or kidneys. | 1. Evaluate FR expression in the affected organs of the animal model using techniques like immunohistochemistry or qPCR. 2. Conduct a pharmacokinetic (PK) study to measure the concentration of the intact SMDC and the free payload in plasma over time. 3. Perform a biodistribution study using a labeled version of the SMDC to determine its localization in different organs. |
| Inconsistent anti-tumor efficacy in vivo | 1. Heterogeneous FR expression within the tumor. 2. Development of drug resistance mechanisms. 3. Insufficient drug accumulation at the tumor site. | 1. Analyze FR expression in tumor samples at different time points to assess heterogeneity. 2. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps (e.g., P-glycoprotein). EC1456 has shown efficacy in paclitaxel and cisplatin-resistant cell lines, suggesting it may overcome some resistance mechanisms.[6] 3. Optimize the dosing regimen or consider combination therapies. Preclinical studies have shown that EC1456 can enhance the anti-tumor activity of other chemotherapeutic agents.[3][5] |
III. Data Presentation
In Vitro Efficacy of EC1456
| Cell Line | Folate Receptor (FR) Status | IC50 (nM) | Specificity (Fold difference with FA competition) | Reference |
| KB | Positive | 1.5 | ~1000 | [3] |
In Vivo Efficacy and Safety of EC1456 in Xenograft Models
| Tumor Model | Treatment Dose and Schedule | Efficacy Outcome | Observed Toxicity | Reference |
| FR-positive human xenografts | Non-toxic doses | 100% of mice cured | Not specified, but described as "non-toxic" | [5] |
| FR-positive human xenografts (up to 750 mm³) | Various doses and schedules | 100% complete remissions or cures | No noticeable weight loss or major organ tissue degeneration | [6] |
| KB-PR10 (paclitaxel-resistant) | Not specified | 60% partial responses, 40% cures | Not specified | [3] |
IV. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound-based SMDC against cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both FR-positive and FR-negative) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the SMDC in the appropriate cell culture medium. For competition experiments, prepare a parallel set of dilutions containing a final concentration of 100 µM free folic acid.
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and cells treated with the free payload (tubulysin B) as a positive control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software.
-
Plasma Stability Assay
Objective: To assess the stability of the SMDC and quantify the premature release of the payload in plasma.
Methodology:
-
ADC Incubation: Incubate the SMDC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C. Include a control sample of the SMDC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). Immediately freeze the collected aliquots at -80°C.
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the concentration of the free payload over time.
-
Calculate the half-life (t1/2) of the SMDC in plasma to quantify its stability.
-
V. Visualizations
Signaling Pathways and Workflows
Caption: Folate Receptor-Mediated Endocytosis and Payload Release of EC1167.
Caption: Tubulysin B-Induced Apoptotic Signaling Pathway.
Caption: Workflow for Mitigating Off-Target Toxicity of EC1167-Based SMDCs.
References
- 1. Regulation of Mitochondrial Apoptotic Events by p53-mediated Disruption of Complexes between Antiapoptotic Bcl-2 Members and Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical evaluation of EC1456, a folate-tubulysin anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Linker Stability: EC1167 Hydrochloride and MC-Val-Cit-PABC in Drug Conjugates
For researchers and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its efficacy and toxicity. This guide provides a detailed comparison of two prominent linker technologies: the disulfide-based linker exemplified by EC1167 hydrochloride, used in the small molecule-drug conjugate (SMDC) EC1169, and the widely utilized protease-cleavable MC-Val-Cit-PABC linker.
The ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. Upon reaching the target tumor cells, the linker should be efficiently cleaved to release the drug. This guide delves into the stability profiles, cleavage mechanisms, and supporting experimental data for both linker types to inform rational drug conjugate design.
At a Glance: Key Stability Characteristics
| Feature | EC1167 (Disulfide-based Linker Representative) | MC-Val-Cit-PABC Linker |
| Primary Cleavage Mechanism | Reduction of disulfide bond in the high glutathione environment of the cell cytoplasm. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). |
| Stability in Human Plasma | Generally stable, but can be susceptible to thiol-disulfide exchange with serum proteins like albumin. Stability is influenced by steric hindrance around the disulfide bond. | Generally stable with minimal premature payload release.[1] |
| Stability in Mouse Plasma | Generally stable, but can be influenced by free thiols. | Unstable due to susceptibility to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release.[2] |
| Key Stability Determinants | Steric hindrance around the disulfide bond, conjugation site on the antibody/ligand. | Dipeptide sequence, susceptibility to off-target proteases. |
| Off-Target Cleavage | Potential for slow cleavage by circulating thiols. | Susceptible to cleavage by neutrophil elastase, which can contribute to off-target toxicity. |
Delving Deeper: Mechanisms of Action and Cleavage
The stability and selective cleavage of a linker are intrinsically linked to its chemical design. This compound, as part of the tubulysin conjugate EC1169, relies on a disulfide bond for payload attachment. In contrast, the MC-Val-Cit-PABC linker is a dipeptide-based system designed for enzymatic degradation.
This compound (Disulfide-based Linker): A Redox-Sensitive Gate
Disulfide linkers leverage the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. The linker remains relatively stable in the bloodstream, where the concentration of reducing agents is low. Upon internalization into a target cell, the high concentration of glutathione (GSH) rapidly reduces the disulfide bond, releasing the cytotoxic payload. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to minimize exchange reactions with circulating thiols.[3][4]
MC-Val-Cit-PABC Linker: An Enzyme-Activated Trigger
The MC-Val-Cit-PABC linker is a well-established system that relies on enzymatic cleavage.[5] The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. Following the enzymatic cleavage of the dipeptide, the p-aminobenzyloxycarbonyl (PABC) spacer undergoes a self-immolative 1,6-elimination reaction to release the active drug. While generally stable in human plasma, its susceptibility to other proteases and species-specific carboxylesterases presents a challenge for preclinical to clinical translation.
Visualizing the Cleavage Mechanisms
References
- 1. adcreview.com [adcreview.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EC1167 Hydrochloride and Other Cleavable Disulfide Linkers in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), the choice of a linker to tether a potent cytotoxic payload to a targeting moiety is a critical determinant of both efficacy and safety. Among the various classes of cleavable linkers, disulfide linkers have garnered significant attention for their ability to remain stable in the systemic circulation and selectively release their payload in the reducing environment of the intracellular space. This guide provides an objective comparison of EC1167 hydrochloride, a key component of the clinical-stage SMDC EC1169, with other prominent cleavable disulfide linkers, supported by available experimental data.
Introduction to Disulfide Linkers
Disulfide linkers are designed to exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside a cell (1-10 mM) than in the bloodstream (around 2 µM).[1] This differential allows for the disulfide bond to remain largely intact in circulation, preventing premature payload release and off-target toxicity, while being efficiently cleaved upon internalization into a target cell, liberating the active drug.[1][2]
This compound is the linker component of EC1169, a prostate-specific membrane antigen (PSMA)-targeted tubulysin conjugate that has shown promising anti-tumor activity in preclinical models and early-phase clinical trials for metastatic castration-resistant prostate cancer.[3][4] The success of EC1169 underscores the potential of its disulfide linker, this compound, to provide a favorable therapeutic window.
Quantitative Comparison of Disulfide Linker Performance
A key strategy to modulate the stability and cleavage kinetics of disulfide linkers is the introduction of steric hindrance, typically by adding methyl groups to the carbon atoms adjacent to the disulfide bond.[5] Increased steric hindrance generally leads to greater plasma stability but may also slow the rate of intracellular cleavage.[5][6] The optimal level of steric hindrance is a balance between these two opposing effects to maximize the therapeutic index.
While direct head-to-head quantitative data for this compound is not publicly available, we can infer its performance characteristics from the preclinical and clinical data of the EC1169 conjugate, which demonstrates a good safety profile and potent anti-tumor activity.[3][4] The table below summarizes quantitative data for a panel of disulfide linkers with varying steric hindrance, providing a framework for understanding the likely properties of this compound.
| Linker/Conjugate | Steric Hindrance (Methyl Groups) | In Vitro Stability (Reduction with DTT) | In Vivo Plasma Stability (Mice) | In Vivo Efficacy | Reference |
| huC242-SPP-DM1 | 0 | Less Stable | Lower | Moderate | [5] |
| huC242-SPDB-DM4 | 2 (on maytansinoid side) | Intermediate Stability | Higher | High | [5] |
| huC242-SS-DM4 | 4 (2 on each side) | Most Stable | Highest | Lower than SPDB-DM4 | [5] |
| This compound (in EC1169) | Not publicly disclosed | Inferred to be stable | Inferred to be high | High (based on preclinical and clinical data) | [3][4] |
Note: The performance of this compound is inferred from the reported potent in vivo efficacy and good tolerability of the EC1169 conjugate. Direct comparative quantitative data on the linker itself is not available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of disulfide linker performance.
Protocol 1: In Vitro Disulfide Bond Reduction Assay (DTT Assay)
This assay assesses the susceptibility of the disulfide linker to cleavage by a reducing agent.
Materials:
-
Antibody-drug conjugate (ADC) with a disulfide linker
-
Dithiothreitol (DTT) solution (e.g., 10 mM in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method to quantify released payload (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a solution of the ADC in PBS at a known concentration.
-
Add DTT solution to the ADC solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Immediately analyze the aliquots by a validated analytical method to quantify the concentration of the released payload.
-
Calculate the percentage of payload release at each time point to determine the cleavage kinetics.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix, simulating its behavior in the bloodstream.
Materials:
-
ADC with a disulfide linker
-
Plasma from a relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Method for quantifying intact ADC and/or released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Stop the reaction by freezing the samples at -80°C.
-
Analyze the samples to determine the concentration of intact ADC (e.g., by measuring the drug-to-antibody ratio (DAR) over time) or the concentration of released payload.
-
Plot the percentage of intact ADC or released payload over time to determine the plasma stability profile.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action and evaluation of disulfide-linked ADCs, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The selection of a cleavable disulfide linker is a critical decision in the design of targeted drug conjugates. While direct quantitative comparisons for this compound are not extensively available, the successful preclinical and clinical development of its corresponding conjugate, EC1169, strongly suggests that it possesses a well-balanced profile of plasma stability and efficient intracellular payload release. The principle of modulating linker stability through steric hindrance, as demonstrated by other disulfide linkers, provides a valuable framework for the rational design of next-generation ADCs and SMDCs. The detailed experimental protocols provided herein offer a guide for researchers to rigorously evaluate and compare the performance of novel disulfide linkers, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. debiopharm.com [debiopharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. urotoday.com [urotoday.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linker Technologies for Targeted Drug Delivery: Validation of EC1167 Hydrochloride's Disulfide Linker in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EC1167 hydrochloride linker, a critical component of the small molecule-drug conjugate (SMDC) EC1169, with alternative linker technologies. EC1169 is a promising therapeutic agent that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on prostate cancer cells and the neovasculature of many solid tumors. The efficacy and safety of such targeted therapies are critically dependent on the linker's ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the tumor microenvironment.
This document details the validation of the disulfide-based EC1167 linker and compares its performance characteristics with two widely used alternative linker strategies: the enzyme-cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Experimental data is presented to support the validation and comparison, providing a resource for the rational design of next-generation targeted therapeutics.
Mechanism of Action: EC1169 and its Disulfide Linker
EC1169 is an SMDC composed of a PSMA-targeting ligand, the EC1167 linker, and the potent cytotoxic agent tubulysin B hydrazide. The EC1167 linker incorporates a disulfide bond, designed to be cleaved in the reducing environment of the tumor microenvironment. Upon administration, EC1169 circulates systemically and binds to PSMA on target cells. Following internalization, the higher concentration of reducing agents, such as glutathione, within the tumor cell cleaves the disulfide bond of the EC1167 linker, releasing the tubulysin B payload and inducing cell death.
Figure 1. Mechanism of action of EC1169 with its disulfide linker.
Comparative Performance of Linker Technologies
The choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) or SMDC's therapeutic index. The ideal linker remains stable in circulation to prevent premature drug release and off-target toxicity, while ensuring efficient payload delivery at the tumor site. The following tables summarize the performance of the disulfide linker used in EC1169 against an enzyme-cleavable (Val-Cit) and a non-cleavable (SMCC) linker.
Table 1: In Vitro Linker Cleavage and Plasma Stability
| Linker Type | Cleavage Mechanism | In Vitro Cleavage Condition | Plasma Stability (Half-life) | Reference |
| Disulfide (EC1167) | Reduction of disulfide bond | High concentrations of Glutathione (GSH) | Stable in human plasma; specific half-life data for EC1169 is not publicly available. | [1] |
| Valine-Citrulline (Val-Cit) | Enzymatic cleavage by Cathepsin B | Recombinant human Cathepsin B | Stable in human plasma, but can be unstable in mouse plasma due to carboxylesterase activity (t½ ~2 days for Val-Cit-MMAE).[2] | [3] |
| SMCC (Non-cleavable) | Proteolytic degradation of the antibody | N/A (stable bond) | Generally high stability in plasma (e.g., t½ of ~10 days for some SMCC-linked ADCs).[4] | [4][5] |
Table 2: In Vivo Antitumor Efficacy
| Drug Conjugate (Linker Type) | Target | Tumor Model | Efficacy Outcome | Reference |
| EC1169 (Disulfide) | PSMA | LNCaP human prostate cancer xenografts (mice) | Complete remissions in 5 out of 7 mice. | [6][7] |
| PSMA-ADC (Val-Cit) | PSMA | Prostate cancer patient-derived xenografts (mice) | Dose-dependent tumor growth inhibition. | [8] |
| Trastuzumab-DM1 (SMCC) | HER2 | Breast cancer xenografts (mice) | Significant tumor growth inhibition. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of linker performance. Below are representative protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the drug-linker conjugate in plasma from different species.
Materials:
-
Test drug conjugate (e.g., EC1169)
-
Control plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Dilute the test conjugate to a final concentration of 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot.
-
Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Process the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and released payload.
-
Calculate the half-life of the conjugate in plasma.[9]
Figure 2. Workflow for in vitro plasma stability assay.
Protocol 2: Glutathione (GSH) Cleavage Assay for Disulfide Linkers
Objective: To determine the rate of payload release from a disulfide-linked conjugate in a reducing environment mimicking the intracellular space.
Materials:
-
Disulfide-linked conjugate (e.g., EC1169)
-
Glutathione (GSH) solution (e.g., 5 mM in PBS)
-
Control buffer (PBS without GSH)
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Incubate the conjugate at a known concentration in the GSH solution and the control buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots by HPLC or LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload against time to determine the cleavage rate.[]
Protocol 3: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of the drug conjugate in a relevant animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells expressing the target antigen (e.g., PSMA-positive LNCaP cells)
-
Test drug conjugate (e.g., EC1169)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test conjugate and vehicle control according to the desired dosing schedule (e.g., intravenously).
-
Measure tumor volumes and body weights regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) and assess overall survival.[7][8]
Figure 3. Workflow for in vivo antitumor efficacy study.
Conclusion
The validation of the this compound linker within the EC1169 conjugate demonstrates the effectiveness of a disulfide-based cleavage strategy for targeted payload delivery. This approach leverages the distinct reducing environment of tumor cells to achieve selective drug release. Preclinical studies have shown promising antitumor activity with EC1169 in prostate cancer models.[6][7]
Compared to alternative technologies, the disulfide linker offers a balance of stability and controlled release. While enzyme-cleavable linkers like Val-Cit provide a highly specific release mechanism within lysosomes, they can exhibit species-dependent plasma instability, complicating preclinical evaluation.[3] Non-cleavable linkers such as SMCC offer superior plasma stability but rely on the complete degradation of the targeting moiety for payload release, which can be a slower process.[4][5]
The selection of an appropriate linker technology is a multifactorial decision that depends on the specific target, payload, and desired therapeutic outcome. This guide provides a framework for the comparative evaluation of linker performance, underscoring the importance of robust experimental validation in the development of safe and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMCC - Creative Biolabs [creative-biolabs.com]
- 6. | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head In Vivo Comparison: The Cleavable Linker EC1167 Versus Non-Cleavable Linkers in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) at the forefront of innovation. A critical component in the design of these conjugates is the linker, which bridges the targeting moiety to the potent cytotoxic payload. The choice between a cleavable and a non-cleavable linker profoundly impacts the therapeutic index, influencing efficacy, safety, and pharmacokinetics. This guide provides an objective, data-driven comparison of the in vivo performance of conjugates utilizing the cleavable linker EC1167 versus those employing non-cleavable linkers.
EC1167 is a cleavable linker utilized in the small-molecule drug conjugate EC1169, which targets the prostate-specific membrane antigen (PSMA) and delivers the potent microtubule-inhibiting payload, tubulysin B hydrazide.[1][2][3] This guide will delve into the in vivo performance of EC1169 and compare the broader class of cleavable linkers, exemplified by EC1167's mechanism, against non-cleavable linkers, supported by experimental data from relevant preclinical studies.
Key Distinctions In Vivo: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linker (e.g., EC1167) | Non-Cleavable Linker |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., by cathepsins) or sensitivity to the tumor microenvironment (e.g., low pH, high glutathione).[4][5][6] | Proteolytic degradation of the antibody or targeting ligand within the lysosome.[4][5] |
| Released Payload | Typically the unmodified, potent parent drug. | The drug molecule with the linker and a residual amino acid attached. |
| "Bystander" Effect | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[7][8] | Low to negligible. The released payload is typically charged and less membrane-permeable.[7][8] |
| Plasma Stability | Generally lower, with a potential for premature payload release.[9] | Generally higher, leading to a more stable conjugate in circulation.[9] |
| Off-Target Toxicity | Potentially higher due to premature payload release and the bystander effect. | Potentially lower due to greater stability and a limited bystander effect. |
| Therapeutic Window | Potentially narrower due to off-target toxicities. | Potentially wider due to improved tolerability.[9] |
In Vivo Performance Data: A Comparative Analysis
Table 1: In Vivo Efficacy of PSMA-Targeted SMDCs with Cleavable vs. Non-Cleavable Linkers in a PC3-PIP Xenograft Model
| Conjugate | Linker Type | Payload | Dosing Regimen | Tumor Growth Inhibition | Median Survival (days) |
| SBPD-1 | Cleavable (Val-Cit) | MMAE | 1 mg/kg, twice weekly for 3 weeks | Significant tumor regression | > 60 |
| SBPD-2 | Non-Cleavable | MMAE | 1 mg/kg, twice weekly for 3 weeks | Minimal tumor growth delay | ~30 |
| Vehicle Control | N/A | N/A | N/A | Uninhibited tumor growth | ~25 |
This data is synthesized from a study by Schmitt et al. While not directly featuring EC1167, it provides a direct comparison of cleavable and non-cleavable linker performance in a relevant PSMA-targeted model.
In preclinical studies, EC1169 , which utilizes the cleavable EC1167 linker, has demonstrated potent anti-tumor activity. In nude mice bearing PSMA-positive LNCaP human xenografts, treatment with EC1169 led to complete remissions.[10] This high level of efficacy is attributed to the efficient release of the highly potent tubulysin payload within the tumor microenvironment.
Experimental Protocols
In Vivo Xenograft Efficacy Study (General Protocol)
A typical experimental workflow for evaluating the in vivo efficacy of ADCs or SMDCs in a xenograft model is as follows:
-
Cell Culture and Implantation: Human tumor cells (e.g., PSMA-positive LNCaP or PC3-PIP) are cultured in appropriate media. Once a sufficient number of cells are obtained, they are harvested and implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to different treatment groups (e.g., vehicle control, cleavable conjugate, non-cleavable conjugate).
-
Treatment Administration: The respective treatments are administered to the mice, typically via intravenous (IV) or intraperitoneal (IP) injection, following a specific dosing schedule (e.g., twice weekly for three weeks).
-
Monitoring and Data Collection: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²)/2. The health of the animals is also monitored for any signs of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size or when pre-defined endpoints are met. Key efficacy readouts include tumor growth inhibition, tumor regression, and overall survival.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the bystander effect.
Caption: Mechanism of action of a tubulysin-based conjugate like EC1169.
Caption: A typical experimental workflow for in vivo xenograft studies.
Caption: The bystander effect is a key differentiator between cleavable and non-cleavable linkers.
Conclusion
The choice between a cleavable linker like EC1167 and a non-cleavable linker is a critical decision in the development of targeted therapies. Cleavable linkers offer the potential for enhanced efficacy through mechanisms like the bystander effect, which can be particularly advantageous in treating heterogeneous tumors.[7][8] The potent anti-tumor activity observed with EC1169 in preclinical models underscores the potential of this approach.[10]
Conversely, non-cleavable linkers generally provide greater stability in circulation, which can lead to a wider therapeutic window and a more favorable safety profile.[9] The optimal linker strategy is context-dependent and requires careful consideration of the target antigen's expression profile, the tumor microenvironment, and the physicochemical properties of the payload. The experimental data presented in this guide highlights the distinct in vivo performance characteristics of cleavable and non-cleavable linkers, providing a foundation for informed decision-making in the design of next-generation ADCs and SMDCs.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer [mdpi.com]
- 7. biochempeg.com [biochempeg.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of EC1169 and Other PSMA-Targeted Therapies for Prostate Cancer
For Immediate Release
This guide provides a detailed comparison of the efficacy of EC1169, a novel small-molecule drug conjugate (SMDC), with other prominent Prostate-Specific Membrane Antigen (PSMA)-targeted therapies. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental and clinical data.
Introduction to PSMA-Targeted Therapies
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key therapeutic target in prostate cancer due to its high expression on the surface of prostate cancer cells, particularly in metastatic castration-resistant prostate cancer (mCRPC). This has led to the development of various targeted therapies, including small-molecule drug conjugates (SMDCs), antibody-drug conjugates (ADCs), radioligand therapies (RLTs), and T-cell engagers. This guide focuses on the comparative efficacy of these modalities, with a central focus on EC1169.
Mechanism of Action: EC1169
EC1169 is a PSMA-targeted SMDC that consists of a small molecule that binds to PSMA, linked to the potent cytotoxic agent tubulysin B hydrazide.[1] Upon binding to PSMA on cancer cells, EC1169 is internalized, and the cytotoxic payload is released, leading to microtubule disruption, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[1] Preclinical studies in PSMA-positive xenograft models have demonstrated significant anti-tumor activity, with complete remissions observed.[2]
Efficacy Comparison of PSMA-Targeted Therapies
The following table summarizes the available efficacy data for EC1169 and other selected PSMA-targeted therapies. It is important to note that this is not a head-to-head comparison, as the data are from different clinical trials with varying patient populations and study designs.
| Therapy | Drug Class | Trial Name (NCT ID) | Patient Population | Key Efficacy Endpoints |
| EC1169 | SMDC | Phase 1 (NCT02202447) | mCRPC, taxane-exposed | Objective Response Rate (ORR): One unconfirmed partial response (PR) in a patient with soft tissue disease. Disease Control Rate (DCR): Stable disease observed in some patients.[3] |
| Lutetium-177 vipivotide tetraxetan (Pluvicto®) | RLT | VISION (NCT03511664) | PSMA-positive mCRPC, previously treated with AR pathway inhibitor and taxane chemotherapy | Overall Survival (OS): Median OS of 15.3 months vs. 11.3 months for standard of care (SOC). Radiographic Progression-Free Survival (rPFS): Median rPFS of 8.7 months vs. 3.4 months for SOC. PSA Response Rate (≥50% decline): 46% for Pluvicto vs. 7% for SOC.[4][5] |
| ARX517 | ADC | APEX-01 (NCT04662580) | mCRPC, progressed on ≥2 prior therapies | PSA Response Rate (≥50% decline): Observed in patients in the 2.0 mg/kg dosing cohort. PSA Response Rate (≥90% decline): Observed in 2 of 3 patients in the 2.0 mg/kg cohort. Objective Response: One partial response observed.[6][7] |
| HPN424 | T-cell Engager | Phase 1/2a (NCT03577028) | mCRPC, heavily pretreated | PSA Response Rate (≥50% decline): Observed in some patients. Objective Response: One confirmed partial response. Note: Development discontinued due to modest activity and tolerability.[8][9] |
| AMG 160 (Acapatamab) | T-cell Engager | Phase 1 (NCT03792841) | mCRPC, refractory to novel hormonal therapy and taxanes | PSA Response Rate (≥50% decline): 34.3% in evaluable patients. Objective Response Rate (ORR): Three partial responses observed among 15 patients with measurable disease.[10][11] |
Experimental Protocols: A Closer Look
A clear understanding of the experimental design is crucial for interpreting the efficacy data. Below are summaries of the key clinical trial protocols.
EC1169 (NCT02202447)
-
Study Design: A Phase 1, open-label, dose-escalation and expansion study.[12]
-
Inclusion Criteria: Patients with mCRPC who had progressed on abiraterone and/or enzalutamide and had been previously treated with a taxane.[12][13]
-
Treatment Regimen: EC1169 administered as an intravenous (IV) bolus on days 1 and 8 of a 21-day cycle.[3]
-
Primary Objective: To determine the recommended Phase 2 dose (RP2D) and assess safety and tolerability.[12]
-
Secondary Objectives: To evaluate anti-tumor activity, including radiographic progression-free survival (rPFS).[12]
Lutetium-177 vipivotide tetraxetan (Pluvicto®) - VISION Trial (NCT03511664)
-
Study Design: An international, prospective, open-label, multicenter, randomized Phase 3 study.[14]
-
Inclusion Criteria: Patients with PSMA-positive mCRPC who had progressed after at least one androgen receptor (AR) pathway inhibitor and one or two taxane regimens.[4]
-
Treatment Regimen: Patients were randomized 2:1 to receive either ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (BSoC) or BSoC alone.[5]
-
Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS).[5]
ARX517 - APEX-01 Trial (NCT04662580)
-
Study Design: A Phase 1/2, first-in-human, open-label, dose-escalation and dose-expansion study.[15]
-
Inclusion Criteria: Patients with mCRPC whose tumors have progressed on at least two prior FDA-approved treatments.[15]
-
Treatment Regimen: ARX517 administered as an IV infusion once every 3 weeks.
-
Primary Objective: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]
-
Secondary Objectives: To assess preliminary anti-tumor activity, including PSA response and objective response.[7]
HPN424 (NCT03577028)
-
Study Design: A Phase 1/2a, open-label, multicenter, dose-escalation and dose-expansion study.[16]
-
Inclusion Criteria: Patients with advanced prostate cancer refractory to androgen therapy who have received more than two prior systemic therapies.[16][17]
-
Treatment Regimen: HPN424 administered as a weekly IV infusion.[17]
-
Primary Endpoints: Safety, tolerability, and determination of the MTD/RP2D.[17]
-
Secondary Objectives: Preliminary anti-tumor activity.[17]
AMG 160 (Acapatamab) (NCT03792841)
-
Study Design: A Phase 1, open-label, ascending, multiple-dose study.[10]
-
Inclusion Criteria: Men with mCRPC refractory to a novel hormonal therapy and who have failed 1-2 taxane regimens.[11]
-
Treatment Regimen: AMG 160 administered as a short IV infusion.[18]
-
Primary Objectives: To evaluate safety and tolerability and determine the MTD or RP2D.[10]
-
Secondary Objectives: To characterize pharmacokinetics and evaluate preliminary efficacy.[10]
Visualizing the Landscape of PSMA-Targeted Therapy
To further elucidate the concepts discussed, the following diagrams illustrate the PSMA signaling pathway, a typical experimental workflow for an early-phase clinical trial, and the logical framework for comparing these therapies.
References
- 1. Facebook [cancer.gov]
- 2. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
- 8. urologytimes.com [urologytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. adcreview.com [adcreview.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Results from a phase I study of AMG 160, a half-life extended (HLE), PSMA-targeted, bispecific T-cell engager (BiTE®) immune therapy for metastatic castration-resistant prostate cancer (mCRPC) - UROONCO [uroonco.uroweb.org]
A Comparative Analysis of Tubulysin Conjugates: The Impact of Linker Technology on Efficacy and Stability
For Researchers, Scientists, and Drug Development Professionals
The development of potent and stable antibody-drug conjugates (ADCs) is a cornerstone of modern targeted cancer therapy. Tubulysins, a class of highly potent microtubule-inhibiting agents, are promising payloads for ADCs due to their exceptional cytotoxicity, especially against multidrug-resistant (MDR) cancer cell lines.[1][2][3] However, the successful clinical translation of tubulysin-based ADCs is critically dependent on the linker technology, which connects the cytotoxic payload to the monoclonal antibody. The choice of linker profoundly influences the ADC's stability in circulation, its efficacy against tumor cells, and its overall therapeutic window.[1]
A significant challenge in the development of tubulysin ADCs is the hydrolytic instability of the acetate group at the C-11 position, which is crucial for the molecule's high cytotoxicity.[1][4] Loss of this acetate group leads to a dramatic decrease in potency.[1][4] Therefore, an effective linker strategy must not only ensure stability in the bloodstream but also facilitate the efficient release of the fully active payload within the target cancer cell.
This guide provides a comparative analysis of tubulysin conjugates with different linker technologies, focusing on cleavable versus non-cleavable linkers and the influence of the conjugation site. We will present supporting experimental data to highlight the performance of these different strategies and provide detailed methodologies for the key experiments involved in their evaluation.
Comparative Data on Linker Performance
The following tables summarize the in vitro and in vivo performance of tubulysin ADCs featuring different linker technologies and conjugation strategies.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a primary indicator of its potency. The half-maximal inhibitory concentration (IC50) is the concentration of the ADC required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher potency.
| ADC Configuration | Linker Type | Cell Line | IC50 (ng/mL) |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L540cy HL | 1.1 |
| αCD30-Glucuronide | Cleavable | L540cy HL | 1.2 |
| αCD30-Dipeptide (Val-Ala) | Cleavable | L428 MDR+ HL | 0.3 |
| αCD30-Glucuronide | Cleavable | L428 MDR+ HL | 0.3 |
Table 1: In Vitro Cytotoxicity of αCD30-Tubulysin Conjugates. Data from a study comparing a protease-cleavable dipeptide linker to a β-glucuronidase-cleavable glucuronide linker. Both linkers demonstrated potent, sub-nanomolar activity against CD30+ Hodgkin lymphoma (HL) cell lines, including a multidrug-resistant (MDR+) line.
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. These studies provide insights into the overall efficacy and tolerability of the conjugate.
| ADC Configuration | Dose (mg/kg) | Xenograft Model | Outcome |
| αCD30-Dipeptide (DAR 4) | 2 | L540cy | Tumor growth delay, 2/5 cures |
| αCD30-Glucuronide (DAR 4) | 0.6 | L540cy | 5/5 cures |
| αCD30-Dipeptide (DAR 2, site-specific) | 0.5 | L540cy | 1/6 cures |
| αCD30-Glucuronide (DAR 2, site-specific) | 0.75 | DELBVR ALCL (MDR+) | 6/6 cures |
| αCD30-Dipeptide (DAR 2, site-specific) | 1.5 | DELBVR ALCL (MDR+) | Slight tumor growth delay, no cures |
Table 2: In Vivo Efficacy of αCD30-Tubulysin Conjugates in Xenograft Models. This table highlights the superior in vivo performance of the glucuronide linker compared to the dipeptide linker.[4] The glucuronide-linked ADC achieved complete tumor regression at a significantly lower dose.[4] Furthermore, site-specific conjugation of the glucuronide-linked ADC demonstrated remarkable efficacy in a multidrug-resistant anaplastic large-cell lymphoma (ALCL) model.[4]
Stability: Preservation of the C11-Acetate Group
The stability of the C11-acetate group is critical for maintaining the high potency of tubulysin. The choice of linker and conjugation site can significantly impact this stability.
| ADC Configuration | Time in Circulation (days) | Intact Acetate (%) |
| Dipeptide Linker (DAR 4) | 10 | ~35 |
| Glucuronide Linker (DAR 4) | 10 | ~88 |
| Dipeptide Linker (DAR 2, site-specific) | 10 | ~87 |
| Glucuronide Linker (DAR 2, site-specific) | 10 | ~95 |
Table 3: In Vivo Stability of the C11-Acetate Group. This data demonstrates that the glucuronide linker provides significantly better protection against acetate hydrolysis compared to the dipeptide linker.[4] Site-specific conjugation further enhances the stability of both linker types.[4]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the signaling pathway of tubulysin-induced apoptosis and a general workflow for the development and evaluation of tubulysin-based ADCs.
Caption: Mechanism of action of a tubulysin-based ADC.
Caption: General workflow for ADC development and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of different ADC constructs. The following are methodologies for key experiments cited in the evaluation of tubulysin conjugates.
Protocol 1: Synthesis of a Tubulysin-Glucuronide Linker
This protocol outlines a representative synthesis of a tubulysin drug-linker with a β-glucuronidase-cleavable glucuronide linker.
Materials:
-
Tubulysin M with a protected C-terminus (e.g., allyl ester)
-
Protected glucuronic acid derivative with a self-immolative p-aminobenzyl alcohol (PABC) spacer and a maleimide group
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA, Palladium catalyst)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis of the Glucuronide-PABC-Maleimide Linker: The synthesis typically starts from a commercially available protected glucuronic acid. The PABC spacer is introduced, followed by the attachment of a maleimide moiety for antibody conjugation.
-
Coupling of Tubulysin M to the Linker: The protected tubulysin M is coupled to the glucuronide-PABC-maleimide linker using standard peptide coupling chemistry.
-
Deprotection: The protecting groups on the tubulysin and the linker are removed using appropriate deprotection reagents. For example, an allyl ester on the tubulysin can be removed using a palladium catalyst.
-
Purification: The final drug-linker construct is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Site-Specific Antibody-Drug Conjugation
This protocol describes the conjugation of a tubulysin-linker to an antibody via engineered cysteine residues.
Materials:
-
Engineered monoclonal antibody (e.g., with S239C mutation) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tubulysin-linker with a maleimide group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction: The engineered antibody is partially reduced by incubation with a molar excess of TCEP to expose the free thiol groups of the engineered cysteines.
-
Conjugation Reaction: The tubulysin-maleimide linker-payload is added to the reduced antibody solution and incubated to allow for the formation of a stable thioether bond.
-
Quenching: The reaction is quenched by adding an excess of a quenching reagent to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reactants using SEC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the in vitro potency of an ADC using a colorimetric assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Tubulysin ADC and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the tubulysin ADC and control antibody are prepared and added to the cells.
-
Incubation: The plates are incubated for a period of 72-120 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding the solubilization solution.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each ADC concentration, and the IC50 value is determined.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of the anti-tumor activity of a tubulysin ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Target-positive cancer cell line for tumor implantation
-
Tubulysin ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: The cancer cell line is implanted subcutaneously into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and the mice are then randomized into treatment and control groups.
-
ADC Administration: The tubulysin ADC is administered to the treatment group, while the control group receives the vehicle, typically via intravenous or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated, and the statistical significance of the treatment effect is determined.
Protocol 5: ADC Stability Assay (Acetate Hydrolysis)
This protocol describes a method to assess the stability of the C11-acetate group of the tubulysin payload in plasma.
Materials:
-
Tubulysin ADC
-
Plasma from a relevant species (e.g., mouse, human)
-
Immunoaffinity capture beads (e.g., Protein A)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Plasma Incubation: The ADC is incubated in plasma at 37°C for various time points.
-
Immunoaffinity Capture: The ADC is captured from the plasma using immunoaffinity beads.
-
Elution and Reduction: The captured ADC is eluted and then reduced to separate the light and heavy chains.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the intact (acetylated) and hydrolyzed (deacetylated) payload on the antibody chains.
-
Data Analysis: The percentage of intact acetate is calculated for each time point to determine the stability of the ADC in plasma.
Conclusion
The choice of linker technology is a critical determinant of the success of a tubulysin-based ADC. The experimental data presented here strongly suggests that a β-glucuronidase-cleavable glucuronide linker offers significant advantages over a conventional dipeptide linker for tubulysin conjugates. The glucuronide linker not only provides superior protection against the hydrolysis of the vital C11-acetate group, leading to enhanced in vivo stability, but also demonstrates superior efficacy in preclinical tumor models, particularly those with multidrug resistance.[4]
Furthermore, the implementation of site-specific conjugation technologies, such as the use of engineered cysteines, can further improve the homogeneity, stability, and pharmacokinetic properties of tubulysin ADCs.[4] The combination of a stable and efficiently cleaved linker with a homogeneous and well-defined ADC construct provides a powerful strategy for maximizing the therapeutic potential of tubulysin payloads in targeted cancer therapy. The detailed protocols provided in this guide offer a foundation for the rigorous and comparative evaluation of novel tubulysin conjugates, facilitating the development of the next generation of highly effective and well-tolerated ADCs.
References
Comparative Analysis of EC1167 Hydrochloride Conjugates: A Focus on Cross-Reactivity and Target Specificity
For Immediate Release
This guide provides a comprehensive comparison of EC1167 hydrochloride conjugates, specifically focusing on the performance of its elaborated form, EC1169, against other prostate-specific membrane antigen (PSMA)-targeting alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation.
EC1167 is a linker component of the small-molecule drug conjugate (SMDC) EC1169, which targets the prostate-specific membrane antigen (PSMA), a validated biomarker overexpressed on prostate cancer cells. EC1169 combines the PSMA-targeting ligand with the potent cytotoxic agent tubulysin B, designed for specific delivery to tumor cells.[1][2] This analysis delves into the cross-reactivity and binding affinity of EC1169 and compares it with other PSMA-targeted therapies, including other antibody-drug conjugates (ADCs) and radioligands.
Performance Comparison: Binding Affinity and Cross-Reactivity
The therapeutic efficacy and safety of targeted therapies like EC1169 are critically dependent on their high affinity for the intended target and minimal interaction with off-target molecules. The following tables summarize available quantitative data on the binding affinity and cross-reactivity of various PSMA-targeting agents.
Table 1: Binding Affinity of PSMA-Targeting Agents
| Compound | Target | Binding Affinity (Ki or KD) | Cell Line/Method |
| EC1169 | PSMA | High Affinity (Specific values not publicly available) | PSMA-positive cells |
| PSMA-617 | PSMA | 0.37 nM (Ki)[3] | LNCaP cells |
| PSMA | 0.06 nM (KD)[4] | Surface Plasmon Resonance | |
| ARX517 | Human PSMA | Comparable to parent antibody | Biolayer Interferometry |
| MEDI-3726 | PSMA | Data not specified | N/A |
| PSMA-11 | PSMA | 720-fold higher for GCPII vs GCPIII | Competitive Binding Assay[5] |
| CTT-54 | PSMA | 14 nM (IC50) | N/A[6] |
Table 2: In Vitro Cytotoxicity of PSMA-Targeting Conjugates
| Compound | Cell Line | Cytotoxicity (IC50) |
| EC1169 | PSMA-positive cells | Nanomolar range[7] |
| ARX517 | PSMA-expressing lines | Robust activity observed |
| MEDI-3726 | mCRPC cell lines | Not specified |
Understanding Off-Target Effects and Cross-Reactivity
A critical aspect of targeted therapies is their potential for off-target binding, which can lead to unwanted side effects. For PSMA-targeted agents, a known off-target interaction involves Glutamate Carboxypeptidase III (GCPIII), an isozyme of PSMA with high structural similarity.[9][10] This cross-reactivity is believed to be responsible for the uptake of some PSMA-targeted radioligands in healthy tissues like the salivary glands and kidneys, where GCPIII is expressed.[9][10]
While direct cross-reactivity studies for EC1169 with GCPIII are not publicly detailed, the potential for such interaction is an important consideration for all PSMA-targeted small molecules. It has been noted that the selectivity of some PSMA ligands for PSMA (also known as GCPII) over GCPIII can be substantial, with one ligand, PSMA-11, showing a 720-fold higher selectivity for GCPII.[5] This highlights the possibility of designing ligands with improved specificity to minimize off-target effects.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays designed to evaluate the performance of targeted therapies. Below are detailed protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
PSMA-expressing cells (e.g., LNCaP) or membrane preparations
-
Radiolabeled PSMA ligand (e.g., 125I-MIP-1095)
-
Test compounds (e.g., EC1169, alternatives)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the PSMA-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative cancer cell lines
-
Cell culture medium
-
96-well plates
-
Test compounds (e.g., EC1169 conjugates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Conclusion
EC1169, a small-molecule drug conjugate containing the EC1167 linker, demonstrates high-affinity and specific binding to PSMA-positive cancer cells, leading to potent in vitro cytotoxicity. While direct quantitative cross-reactivity data for EC1169 is limited in publicly available literature, the broader class of PSMA-targeted agents has shown a potential for off-target binding to GCPIII, highlighting the importance of continued research into developing next-generation conjugates with improved specificity. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of EC1169 and other novel PSMA-targeting therapies. Further studies are warranted to fully elucidate the cross-reactivity profile of EC1169 to provide a more comprehensive understanding of its therapeutic window.
References
- 1. Facebook [cancer.gov]
- 2. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PSMA-617 inhibits proliferation and potentiates the 177Lu-PSMA-617-induced death of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. GCP III is not the “off-target” for urea-based PSMA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. philogen.com [philogen.com]
Unveiling the Bystander Effect of EC1169's Tubulysin Payload: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule-drug conjugate (SMDC) EC1169, which utilizes the linker EC1167 hydrochloride, is a promising therapeutic targeting Prostate-Specific Membrane Antigen (PSMA) with its potent tubulysin B hydrazide (TubBH) payload. A critical aspect of the efficacy of such targeted therapies, particularly in the context of heterogeneous tumors, is the "bystander effect." This guide provides a comparative analysis of the anticipated bystander effect of the tubulysin payload released from EC1169, supported by the established principles of similar cytotoxic agents and detailed experimental protocols for its validation.
The Bystander Effect: A Key to Overcoming Tumor Heterogeneity
The bystander effect describes the ability of a cytotoxic agent, released from a targeted cancer cell, to diffuse and kill adjacent, non-targeted cancer cells. This phenomenon is crucial for effective cancer therapy as tumors are often a mosaic of cells with varying levels of target antigen expression. A potent bystander effect can eradicate antigen-negative tumor cells residing in the vicinity of antigen-positive cells, thus preventing tumor escape and recurrence.
The EC1169 conjugate is designed to exploit this mechanism. Upon binding to PSMA on prostate cancer cells, EC1169 is internalized, and the EC1167 linker facilitates the release of the tubulysin B hydrazide payload. The physicochemical properties of this released payload, such as its membrane permeability, are critical determinants of its ability to induce bystander killing.
Comparative Analysis of Payload-Induced Bystander Effect
While direct quantitative data from co-culture or mixed-tumor xenograft studies specifically for EC1169 is not extensively available in the public domain, the known characteristics of tubulysins and similar microtubule-inhibiting payloads from other antibody-drug conjugates (ADCs) provide a strong basis for comparison.
| Payload Class | Linker Type | Membrane Permeability of Payload | Bystander Effect Potential | Supporting Evidence |
| Tubulysins (e.g., TubBH from EC1169) | Cleavable (Disulfide-based) | High (predicted) | High | Tubulysin analogues, when conjugated via cleavable linkers, have demonstrated potent bystander activity in vitro and in vivo. Their high cytotoxicity and ability to diffuse across cell membranes are key contributors. |
| Auristatins (e.g., MMAE) | Cleavable (e.g., Valine-Citrulline) | High | High | MMAE is a well-characterized payload with a strong, demonstrated bystander effect, attributed to its good membrane permeability. |
| Maytansinoids (e.g., DM1) | Non-cleavable (in some ADCs) | Low (for charged metabolites) | Low to None | When released from non-cleavable linkers, the resulting charged metabolite of DM1 has poor membrane permeability, limiting its bystander effect. |
Table 1: Comparative Properties of Cytotoxic Payloads Influencing Bystander Effect.
Experimental Validation of the Bystander Effect
To rigorously validate the bystander effect of the EC1169-released payload, specific in vitro and in vivo assays are required. The following protocols outline the standard methodologies employed in the field.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells.
Experimental Protocol:
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: A PSMA-expressing prostate cancer cell line (e.g., LNCaP).
-
Antigen-Negative (Ag-) Cells: A PSMA-negative cancer cell line, engineered to express a fluorescent protein (e.g., GFP) for identification.
-
-
Co-culture Seeding:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monoculture controls for both cell lines.
-
-
Treatment:
-
Treat the co-cultures with serial dilutions of EC1169.
-
Include a non-targeting control conjugate.
-
-
Quantification:
-
After 72-96 hours, quantify the viability of the GFP-positive Ag- cells using flow cytometry or high-content imaging.
-
-
Data Analysis:
-
Determine the IC50 value for the killing of bystander cells and compare it to the IC50 in the monoculture control.
-
In Vivo Mixed-Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
Experimental Protocol:
-
Tumor Implantation:
-
Co-implant a mixture of PSMA-positive and PSMA-negative (e.g., luciferase-expressing) cancer cells in immunocompromised mice.
-
-
Treatment:
-
Once tumors are established, administer EC1169 intravenously at various doses.
-
Include a vehicle control group and a non-targeting control conjugate group.
-
-
Monitoring:
-
Monitor overall tumor volume using calipers.
-
Monitor the viability of the PSMA-negative cells by measuring bioluminescence.
-
-
Data Analysis:
-
Compare the tumor growth inhibition and the reduction in bioluminescence signal in the EC1169-treated group to the control groups.
-
Visualizing the Mechanism and Workflows
To further elucidate the processes involved in the bystander effect of EC1169, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of EC1169 and its payload's bystander effect.
Caption: Workflow for the in vitro co-culture bystander assay.
Caption: Workflow for the in vivo mixed-tumor xenograft model.
Conclusion
The tubulysin B hydrazide payload of EC1169, facilitated by the this compound linker, is poised to exhibit a significant bystander effect, a critical attribute for efficacy in heterogeneous tumors. While direct comparative data for EC1169 is emerging, the established potent anti-tumor activity of tubulysins and the validation of bystander effects in similar drug conjugates provide a strong rationale for its potential. The detailed experimental protocols provided herein offer a robust framework for the definitive validation and quantification of this crucial therapeutic mechanism for EC1169 and other next-generation targeted cancer therapies.
EC1167 Hydrochloride: A Preclinical Performance Benchmark in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of EC1167 hydrochloride's parent compound, EC1169, against current industry standards for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The data presented is based on publicly available preclinical and early clinical findings to offer an objective overview for research and development professionals.
Introduction to EC1169 and its Linker, this compound
This compound serves as the linker component for EC1169, a novel small-molecule drug conjugate (SMDC) designed to target Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a well-validated biomarker significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for precision therapy.[1]
EC1169 consists of three key components: a high-affinity PSMA-targeting ligand, the this compound-derived cleavable linker, and a potent cytotoxic payload, a tubulysin B derivative. The mechanism of action involves the binding of EC1169 to PSMA on cancer cells, followed by internalization. Once inside the cell, the linker is cleaved, releasing the tubulysin B payload. This potent microtubule inhibitor disrupts cell division, leading to G2/M phase arrest and subsequent apoptosis of the cancer cell.[1]
Benchmarking Against Industry Standards
The current therapeutic landscape for mCRPC includes several established agents with distinct mechanisms of action. For this comparative analysis, the following industry standards have been selected:
-
Docetaxel: A taxane-based chemotherapeutic that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a long-standing standard of care in mCRPC.
-
Abiraterone Acetate: An androgen biosynthesis inhibitor that blocks CYP17A1, an enzyme crucial for the production of androgens that fuel prostate cancer growth.[2][3]
-
Enzalutamide: A potent androgen receptor (AR) inhibitor that blocks multiple steps in the AR signaling pathway, preventing the growth and proliferation of prostate cancer cells.[4][5][6][7][8]
-
Lutetium-177 Vipivotide Tetraxetan (¹⁷⁷Lu-PSMA-617): A radioligand therapy that targets PSMA and delivers beta-particle radiation to cancer cells, causing DNA damage and cell death.[9][10][11][12][13][14]
Data Presentation: Preclinical Performance Comparison
The following tables summarize the available preclinical data for EC1169 and the selected industry standards. The data is primarily from studies involving the PSMA-positive LNCaP human prostate cancer cell line and corresponding xenograft models to ensure a relevant comparison.
Table 1: In Vitro Cytotoxicity in LNCaP Cells
| Compound | Target/Mechanism | IC₅₀ (nM) | Citation(s) |
| EC1169 | PSMA-targeted Tubulysin B | Data not publicly available | |
| Docetaxel | Microtubule Stabilization | ~1.13 - 3.72 | [15] |
| Enzalutamide | Androgen Receptor Inhibition | Data not publicly available |
Note: Specific IC₅₀ values for EC1169 and Enzalutamide in LNCaP cells were not available in the reviewed literature. EC1169 has been shown to inhibit the growth of PSMA-positive cells while having no activity against PSMA-negative cells.
Table 2: In Vivo Efficacy in LNCaP Xenograft Models
| Compound | Dosing & Schedule (Exemplary) | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| EC1169 | Not specified | Complete remissions in 5/7 mice; cures in 2/7 mice. Described as more effective and less toxic than docetaxel. | [13] |
| Docetaxel | 5 mg/kg, twice weekly, i.p. | ~35% TGI (in PC-3 xenografts, as a proxy) | [3] |
| Abiraterone Acetate | 100 mg/kg, twice daily, p.o. | Significantly reduced tumor volumes, but less effective than a more potent derivative (D4A). | [6][16] |
| Enzalutamide | 10 mg/kg, daily, p.o. | Significant tumor growth inhibition. | [4] |
| ¹⁷⁷Lu-PSMA-617 | 15-45 MBq, single dose | Significant, dose-dependent tumor growth suppression from day 11. | [17] |
Experimental Protocols
The data cited above is derived from standard preclinical experimental designs for evaluating anti-cancer agents. The methodologies typically involve:
In Vitro Cytotoxicity Assays
-
Cell Lines: PSMA-positive human prostate cancer cell lines (e.g., LNCaP) and PSMA-negative control lines are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., EC1169, docetaxel) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP levels, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves to determine the potency of the compound.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are used.
-
Tumor Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment and control groups. Drugs are administered according to a predefined schedule and route.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analyses are performed to determine the significance of the observed effects.
Mandatory Visualization
Signaling Pathway and Mechanism of Action of EC1169
Caption: Mechanism of action for the PSMA-targeted SMDC, EC1169.
Experimental Workflow for Preclinical Comparison
Caption: Workflow for preclinical benchmarking of EC1169 against industry standards.
References
- 1. Facebook [cancer.gov]
- 2. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. info.taconic.com [info.taconic.com]
- 9. Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. Lutetium (177Lu) Vipivotide Tetraxetan for Prostate Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of EC1167 Hydrochloride Synthesis and Conjugation for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and conjugation of EC1167 hydrochloride, a critical linker component in targeted drug delivery systems, with alternative methodologies. By presenting available experimental data and detailed protocols, this document aims to inform researchers on the reproducibility, efficiency, and potential challenges associated with different approaches to developing targeted therapeutics.
Introduction to EC1167 and Folate-Targeted Drug Conjugates
This compound is a linker component utilized in the construction of small molecule-drug conjugates (SMDCs), such as the prostate-specific membrane antigen (PSMA)-targeted agent EC1169.[1][2] These conjugates are designed to selectively deliver potent cytotoxic agents, like tubulysin B hydrazide, to cancer cells that overexpress specific receptors, thereby minimizing off-target toxicity.[1] The linker plays a pivotal role in the stability of the conjugate in circulation and the efficient release of the drug payload within the target cell. While specific public documentation on the exact structure and synthesis of this compound is limited, based on its application in enzyme-cleavable linkers, it is inferred to be a dipeptide-based structure.[1][3]
This guide will explore the probable synthesis of an EC1167-like dipeptide linker and its subsequent conjugation, comparing its reproducibility and performance with alternative linker technologies and conjugation strategies.
Synthesis and Conjugation of this compound: A Representative Protocol
Due to the proprietary nature of EC1167, a definitive synthesis protocol is not publicly available. However, based on its likely dipeptide nature, a standard and reproducible method for its synthesis is through Solid-Phase Peptide Synthesis (SPPS). The following represents a detailed, exemplary protocol for the synthesis of a dipeptide linker analogous to EC1167 and its subsequent conjugation.
Experimental Protocol: Synthesis of a Dipeptide Linker (EC1167 Analogue) via Fmoc-SPPS
This protocol outlines the manual synthesis of a dipeptide linker using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis.[4]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide linker (e.g., Val-Cit) is a common motif in cleavable linkers for ADCs.[5]
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF and DCM.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU and DIEA in DMF and coupled to the resin for 2 hours. The resin is washed with DMF and DCM.
-
Fmoc Deprotection: The Fmoc group is removed as described in step 2.
-
Second Amino Acid Coupling: The second Fmoc-protected amino acid is coupled as described in step 3.
-
Final Fmoc Deprotection: The Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.
-
Hydrochloride Salt Formation: The purified dipeptide is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.
Experimental Protocol: Conjugation of the Dipeptide Linker to a Drug Moiety
This protocol describes a typical amide bond formation to conjugate the dipeptide linker to a drug containing a suitable amine or carboxylic acid group.
Materials:
-
Dipeptide linker hydrochloride
-
Drug moiety with a free amine or carboxylic acid
-
HBTU
-
DIEA
-
DMF (anhydrous)
Procedure:
-
Activation of Carboxylic Acid: The component with the free carboxylic acid (either the linker or the drug) is dissolved in anhydrous DMF. HBTU and DIEA are added to activate the carboxylic acid.
-
Coupling Reaction: The component with the free amine is added to the activated mixture. The reaction is stirred under an inert atmosphere at room temperature until completion (monitored by LC-MS).
-
Purification: The final conjugate is purified by reverse-phase HPLC to remove unreacted starting materials and coupling reagents.
Data Presentation: Reproducibility and Performance
Quantitative data on the synthesis and conjugation of the specific this compound is not publicly available. However, the table below presents typical performance metrics for the well-established methods described above.
| Parameter | Synthesis of Dipeptide Linker (SPPS) | Amide Bond Conjugation |
| Typical Yield | 60-90% (sequence dependent) | 50-80% |
| Purity (after HPLC) | >95% | >95% |
| Reproducibility | High | High |
| Key Process Controls | Coupling efficiency, Fmoc deprotection | Anhydrous conditions, stoichiometry |
| Common Challenges | Incomplete coupling, side reactions | Side product formation, purification |
Comparison with Alternative Methods
The synthesis and conjugation strategy outlined for an EC1167-like linker can be compared with several alternative approaches that offer distinct advantages in terms of efficiency, selectivity, and reaction conditions.
Cleavable vs. Non-Cleavable Linkers
EC1167 is part of an enzyme-cleavable linker system, designed for intracellular drug release.[1] This is in contrast to non-cleavable linkers, which release the drug only after lysosomal degradation of the entire antibody-drug conjugate.
| Feature | Cleavable Linkers (e.g., Dipeptide) | Non-Cleavable Linkers (e.g., Thioether) |
| Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B)[5] | Proteolytic degradation of the antibody[6] |
| Payload Release Site | Primarily intracellular (lysosomes)[4] | Intracellular (lysosomes)[6] |
| Bystander Effect | Possible, as the released drug can diffuse to neighboring cells[5] | Limited, as the active drug is typically charged and less membrane-permeable[7] |
| Plasma Stability | Generally good, but can be susceptible to premature cleavage[8] | High, leading to a more stable conjugate in circulation[6] |
| Advantages | Potent bystander killing, effective in heterogeneous tumors[7] | Improved safety profile, lower off-target toxicity[8] |
| Disadvantages | Potential for off-target toxicity due to premature release[7] | May be less effective against antigen-negative cells within a tumor[8] |
Amide Bond Formation vs. Click Chemistry
The traditional method for conjugating linkers to drugs and targeting moieties is through amide bond formation. However, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful alternative.[9]
| Feature | Amide Bond Formation (e.g., HBTU/DIEA) | Click Chemistry (CuAAC) |
| Reaction Type | Condensation reaction | Cycloaddition reaction |
| Reaction Efficiency | Generally good, but can require excess reagents | Very high, often near-quantitative[9] |
| Reaction Conditions | Anhydrous conditions often required | Can be performed in aqueous buffers[10] |
| Selectivity | Can have side reactions with other functional groups | Highly selective and bioorthogonal[9] |
| Purification | Can be challenging due to byproducts and excess reagents | Often simpler due to cleaner reactions |
| Advantages | Well-established and robust chemistry | High efficiency, mild conditions, suitable for complex molecules[11] |
| Disadvantages | Potential for side reactions, harsher conditions | Requires introduction of azide and alkyne handles, potential copper toxicity (for CuAAC)[10] |
Mandatory Visualizations
Folate Receptor-Mediated Endocytosis Signaling Pathway
Caption: Folate receptor-mediated endocytosis and intracellular drug release pathway.
Experimental Workflow for Synthesis and Conjugation
Caption: General experimental workflow for dipeptide linker synthesis and conjugation.
Logical Relationship of Linker and Conjugation Choices
Caption: Logical relationships influencing the choice of linker and conjugation method.
Conclusion
The reproducibility of synthesizing and conjugating this compound, or analogous dipeptide linkers, is generally high due to the well-established nature of solid-phase peptide synthesis and standard coupling chemistries. These methods offer a reliable platform for the development of targeted drug conjugates. However, researchers and drug developers should consider the specific requirements of their therapeutic agent and target indication when selecting a linker and conjugation strategy.
Alternative approaches, such as the use of non-cleavable linkers, may offer a superior safety profile in certain contexts. Furthermore, modern conjugation techniques like click chemistry can provide significant advantages in terms of efficiency, selectivity, and milder reaction conditions, which are particularly beneficial when working with complex and sensitive drug molecules. The choice between these methodologies should be guided by a thorough evaluation of the desired pharmacological profile, the chemical nature of the conjugate components, and the intended scale of production.
References
- 1. patents.justia.com [patents.justia.com]
- 2. mdpi.com [mdpi.com]
- 3. US9636413B2 - Conjugates for treating diseases caused by PSMA expressing cells - Google Patents [patents.google.com]
- 4. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate | MDPI [mdpi.com]
- 7. Endocyte awarded patent for vitamin receptor binding drug delivery conjugates [purdue.edu]
- 8. US10077287B2 - Tubulysin analogs and methods of making and use - Google Patents [patents.google.com]
- 9. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of PSMA-Targeting EC1169 Conjugates: A Comparative Guide
Introduction to PSMA-Targeted Drug Conjugates
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1][2] Small-molecule drug conjugates (SMDCs) that target PSMA, such as EC1169, are designed to selectively deliver potent cytotoxic agents to these cancer cells while minimizing exposure to healthy tissues.[1][3] EC1169 is a conjugate composed of a PSMA-targeting ligand linked to the highly potent mitotic inhibitor, tubulysin B hydrazide (TubBH).[4] The specificity of this targeting is paramount for its therapeutic efficacy and safety. This guide provides a comparative analysis of EC1169's specificity, supported by experimental data and detailed protocols for validation.
Mechanism of Action of EC1169
EC1169 leverages the high specificity of its ligand to bind to PSMA on prostate cancer cells. Upon binding, the entire conjugate is internalized by the cell through endocytosis. Inside the cell, the linker connecting the targeting ligand to the tubulysin payload is cleaved, releasing the cytotoxic agent.[1][3] Tubulysin B then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[3]
Comparative Analysis of PSMA-Targeting Specificity
The specificity of a PSMA-targeting agent is typically evaluated by its binding affinity (Ki or IC50) and its differential activity in PSMA-positive (PSMA+) versus PSMA-negative (PSMA-) cells. A lower Ki or IC50 value indicates a higher binding affinity.
In Vitro Performance Comparison
EC1169 has demonstrated high affinity for PSMA and potent, specific antitumor activity. Studies show that EC1169 effectively inhibits the growth of PSMA-positive cells while having no activity against PSMA-negative cells, confirming its targeted specificity.[5] This is a critical validation step, as off-target toxicity is a major concern for highly potent payloads like tubulysin.
For comparison, PSMA-617 is another widely studied small molecule ligand used in theranostics, most notably as [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®).[6][7] Both EC1169's ligand and PSMA-617 are based on a glutamate-urea-lysine scaffold, which ensures high-affinity binding to the PSMA active site.
| Compound | Target | Cell Line (PSMA Status) | Binding Affinity (Ki or IC50) | Cytotoxicity / Uptake |
| EC1169 | PSMA | LNCaP (Positive) | High Affinity (Specific values proprietary) | High [5] |
| PSMA | KB (Negative) | No Affinity | No Activity [5] | |
| [¹⁷⁷Lu]Lu-PSMA-617 | PSMA | LNCaP (Positive) | Ki = 1.23 ± 0.08 nM[8] | High Uptake [9][10] |
| PSMA | PC-3 flu (Negative) | No Affinity | Negligible Uptake [9][11] | |
| [⁶⁸Ga]Ga-PSMA-11 | PSMA | LNCaP (Positive) | Ki = 3.13 ± 0.40 nM[8] | High Uptake [6][10] |
Table 1: In Vitro comparison of PSMA-targeting agents. Binding affinity and specificity are demonstrated through competitive binding assays and differential activity in PSMA-positive vs. PSMA-negative cell lines.
In Vivo Performance Comparison
In vivo studies using xenograft models are crucial for validating specificity. EC1169 has been shown to cause complete tumor remission in mice bearing PSMA-positive LNCaP tumors, with no significant toxicity or weight loss.[4][5] Conversely, it showed no antitumor activity against PSMA-negative tumors, reinforcing the in vitro findings of its high specificity.[5]
Radiolabeled agents like [¹⁷⁷Lu]Lu-PSMA-617 and [⁶⁸Ga]Ga-PSMA-11 also show high and specific accumulation in PSMA-positive tumors in preclinical models.[6][10][12] The biodistribution data below highlights the tumor-specific uptake and clearance through non-target organs.
| Radiopharmaceutical | Tumor Model (PSMA+) | Tumor Uptake (%ID/g at 1h) | Key Non-Target Organ (Kidney) Uptake (%ID/g at 1h) | Tumor-to-Kidney Ratio (at 1h) |
| [⁶⁸Ga]Ga-PSMA-11 | LNCaP Xenograft | 8.91 ± 0.86[8] | 204 ± 70.6[8] | 0.05 ± 0.02[8] |
| [⁶⁸Ga]Ga-PSMA-617 | LNCaP Xenograft | 16.7 ± 2.30[8] | 29.2 ± 5.14[8] | 0.63 ± 0.10[8] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | LNCaP Xenograft | 7.96 ± 1.76[10] | High (Specific value varies) | Lower than PSMA-617 |
Table 2: In Vivo biodistribution comparison of PSMA-targeting radiopharmaceuticals in LNCaP xenograft models. %ID/g = percentage of injected dose per gram of tissue. Data shows specific tumor accumulation.
Experimental Protocols for Specificity Validation
Detailed and rigorous experimental design is essential to validate the specificity of any targeted conjugate.
Protocol 1: In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50 or Ki) of a test compound (e.g., EC1169) by measuring its ability to compete with a known radiolabeled ligand for binding to the PSMA receptor.
Methodology:
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) in appropriate media and plate them in multi-well plates.[13][14]
-
Preparation of Ligands: Prepare serial dilutions of the unlabeled competitor compound (EC1169). A fixed, low concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-I&T) is used as the tracer.[13][14]
-
Incubation: Add the radiolabeled tracer and varying concentrations of the competitor to the cells. Include controls for total binding (tracer only) and non-specific binding (tracer + a large excess of an unlabeled ligand).[13]
-
Washing & Lysis: Incubate for 1-2 hours at 4°C or 37°C.[14] After incubation, wash the cells with a cold binding buffer to remove unbound ligands. Lyse the cells to release the bound radioactivity.[13]
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]
Protocol 2: In Vivo Biodistribution Study
This study evaluates the uptake, distribution, and clearance of the conjugate in a living organism, providing crucial information on tumor targeting and potential off-target accumulation.
Methodology:
-
Animal Model: Use immunodeficient mice bearing both PSMA-positive (e.g., LNCaP or PC3-PIP) and PSMA-negative (e.g., PC3-flu) tumor xenografts.[11] This allows for a direct internal control for specificity.
-
Administration: Administer a radiolabeled version of the EC1169 conjugate (or a comparable imaging analogue) intravenously via the tail vein.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 72 hours).[11][15]
-
Tissue Collection: Dissect tumors and key organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals the specificity of accumulation in the PSMA+ tumor compared to the PSMA- tumor and other tissues.[15] A blocking study, where a separate group is co-injected with an excess of a non-labeled PSMA inhibitor, can be performed to confirm that uptake is receptor-mediated.[11][15]
Conclusion
The validation of targeting specificity is a cornerstone of developing safe and effective small-molecule drug conjugates. For EC1169, both in vitro and in vivo data robustly demonstrate its high specificity for PSMA-expressing cells.[5] This is evidenced by its selective cytotoxicity towards PSMA-positive cancer cells and its targeted accumulation in PSMA-positive tumors in preclinical models.[4][5] When compared to other well-established PSMA-targeting agents like PSMA-617 and PSMA-11, the underlying targeting principle is similar and highly effective. The rigorous application of the experimental protocols outlined in this guide is essential for confirming these properties and advancing such promising targeted therapies toward clinical use.
References
- 1. Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. PSMA-Targeted Small Molecule-Drug Conjugates Based on a Postprolyl Peptidase-Cleavable Linker for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics | MDPI [mdpi.com]
- 12. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scirp.org [scirp.org]
- 15. mdpi.com [mdpi.com]
EC1167 Hydrochloride in PSMA-Targeted Cancer Therapy: A Comparative Analysis of EC1169
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EC1169, a small molecule drug conjugate (SMDC) utilizing EC1167 hydrochloride as a linker, against other therapeutic alternatives for prostate cancer. The following sections detail the experimental data, protocols, and mechanisms of action to support an objective evaluation of its performance.
Overview of this compound and EC1169
This compound is a critical component of the SMDC EC1169, where it functions as a stable, enzyme-cleavable linker.[1][2] EC1169 is designed to target the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. The conjugate consists of three key parts: a PSMA-targeting ligand, the EC1167 linker, and the potent cytotoxic agent, tubulysin B hydrazide.[1][2]
The therapeutic strategy of EC1169 involves targeted delivery of tubulysin B to PSMA-expressing cancer cells. Upon binding to PSMA, EC1169 is internalized by the cancer cell. Subsequently, the EC1167 linker is cleaved, releasing tubulysin B. The released tubulysin B then exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[2]
Preclinical Studies: In Vivo Efficacy and Comparison
Preclinical evaluation of EC1169 in mouse xenograft models of human prostate cancer has demonstrated significant anti-tumor activity.
Experimental Protocol: Xenograft Model Study
A typical preclinical xenograft study to evaluate the efficacy of EC1169 involves the following steps:
-
Cell Line Implantation: Human prostate cancer cells that express PSMA (e.g., LNCaP) are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. EC1169 is administered intravenously at specified doses and schedules. A comparator group, for instance, treated with a standard-of-care chemotherapy like docetaxel, is often included.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity. The primary endpoint is typically tumor growth inhibition.
Preclinical Efficacy Data
In a study involving nude mice bearing PSMA-positive LNCaP human xenografts, treatment with EC1169 resulted in complete remissions in 5 out of 7 mice and cures (tumor-free for over 90 days post-implantation) in 2 out of 7 mice. Notably, this anti-tumor activity was achieved without significant weight loss or major organ tissue degeneration. In contrast, the standard chemotherapeutic agent, docetaxel, produced only modest anti-tumor activity (2 out of 4 partial responses and 1 out of 4 cures) and was associated with severe weight loss of 18%.
| Treatment Group | N | Outcome | Toxicity |
| EC1169 | 7 | 5 Complete Remissions, 2 Cures | No significant weight loss or organ degeneration |
| Docetaxel | 4 | 2 Partial Responses, 1 Cure | 18% weight loss |
| Control | - | Progressive Tumor Growth | - |
Clinical Studies: Phase 1 Trial of EC1169 (NCT02202447)
EC1169 has been evaluated in a Phase 1 clinical trial in patients with metastatic castration-resistant prostate cancer (mCRPC). The study was designed to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of EC1169.
Experimental Protocol: Phase 1 Clinical Trial (NCT02202447)
The key aspects of the clinical trial protocol are summarized below:
-
Patient Population: Patients with mCRPC who had progressed on standard therapies.
-
Companion Diagnostic: Patients were screened for PSMA expression using the imaging agent 99mTc-EC0652.
-
Dosing and Administration: EC1169 was administered intravenously. The trial evaluated different dosing schedules, with the once-weekly for two weeks in a three-week cycle being a key regimen. Dose escalation was performed to determine the maximum tolerated dose.
-
Safety and Tolerability Assessment: Patients were monitored for adverse events.
-
Efficacy Assessment: Anti-tumor activity was evaluated through imaging and measurement of prostate-specific antigen (PSA) levels.
Clinical Trial Results
The Phase 1 trial established the recommended Phase 2 dose of EC1169 at 6.5 mg/m².[3] At this dose, EC1169 was generally well-tolerated.
Patient Demographics and Baseline Characteristics (at RP2D)
| Characteristic | Value |
| Number of Patients | 20 |
| Median Age (Range) | 69 (59-82) years |
| Prior Treatment | 7 taxane naïve, 13 taxane exposed |
Safety Profile: Treatment-Related Adverse Events (at RP2D)
Most treatment-related adverse events were Grade 1 or 2.
| Adverse Event | Grade 3 |
| Thrombocytopenia | 1 patient |
| Fatigue | 1 patient |
| Constipation | 1 patient |
No Grade 4 treatment-related adverse events were reported.[3]
Efficacy
Evidence of anti-tumor activity was observed in both taxane-naïve and taxane-exposed patients. Among four taxane-exposed patients with soft tissue disease who reached their first 9-week radiographic assessment, one patient (25%) achieved an unconfirmed partial response according to RECIST criteria.[3]
Mechanism of Action: Signaling Pathway
EC1169's mechanism of action is centered on the disruption of microtubule dynamics by its payload, tubulysin B. This leads to mitotic catastrophe and apoptosis.
Comparison with Other PSMA-Targeted Therapies
EC1169 represents a distinct approach within the landscape of PSMA-targeted therapies.
| Therapeutic Modality | Mechanism of Action | Examples | Key Characteristics |
| Small Molecule Drug Conjugate (SMDC) | Targeted delivery of a cytotoxic payload (e.g., tubulin inhibitor). | EC1169 | Systemic administration, potent cell-killing mechanism independent of radiation. |
| Radioligand Therapy (RLT) | Targeted delivery of a radionuclide to induce DNA damage through radiation. | ¹⁷⁷Lu-PSMA-617 | Requires specialized nuclear medicine facilities; efficacy dependent on radiation sensitivity. |
| Antibody-Drug Conjugate (ADC) | Targeted delivery of a cytotoxic payload using a monoclonal antibody. | PSMA ADC | Larger size may affect tumor penetration compared to SMDCs. |
| Immunotherapy (BiTEs, CAR-T) | Engages the patient's immune system to attack PSMA-expressing cancer cells. | PSMA-targeted Bi-specific T-cell Engagers | Relies on a functional immune system; potential for immune-related adverse events. |
Conclusion
EC1169, which incorporates this compound as a linker, has demonstrated promising preclinical efficacy and a manageable safety profile in early clinical trials for metastatic castration-resistant prostate cancer. Its mechanism of action, involving targeted delivery of a potent tubulin inhibitor, offers a distinct therapeutic strategy compared to other PSMA-targeted modalities such as radioligand therapy and immunotherapy. The preclinical data suggests a potential for superior efficacy and lower toxicity compared to standard chemotherapy like docetaxel. Further clinical development will be crucial to fully elucidate the therapeutic potential of EC1169 in the treatment of prostate cancer.
References
A Comparative Guide to Drug Conjugate Linkers: Positioning EC1167 Hydrochloride in the Landscape of Targeted Therapies
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapies such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). The linker dictates the stability, efficacy, and toxicity profile of the therapeutic agent. This guide provides an objective comparison of different linker technologies, with a focus on positioning EC1167 hydrochloride, a component of the SMDC EC1169, within this context.
Linker Technologies: A Comparative Overview
The success of a targeted drug conjugate hinges on the linker's ability to remain stable in systemic circulation and efficiently release the cytotoxic payload at the tumor site.[5] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and ideal applications.[6]
Cleavable Linkers
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[5] This targeted release is crucial for maximizing the therapeutic window.[5] There are three primary types of cleavable linkers:
-
Disulfide Linkers: These linkers, to which this compound belongs, are cleaved in the reducing environment of the cell.[7] The concentration of glutathione is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), facilitating the selective release of the payload upon internalization.[7] A key advantage of disulfide linkers is their potential to mediate a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[8]
-
Peptide Linkers: These linkers are cleaved by specific enzymes, such as cathepsins, which are highly active in the lysosomes of cancer cells.[9] The valine-citrulline (Val-Cit) dipeptide is a commonly used peptide linker that demonstrates high stability in plasma and efficient cleavage by cathepsin B.[9]
-
pH-Sensitive Linkers (Hydrazones): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[10]
Non-Cleavable Linkers
Non-cleavable linkers release the payload upon lysosomal degradation of the antibody or targeting ligand.[6] This results in the payload being released with an attached amino acid residue from the targeting moiety.[6] The primary advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[6] However, the charged nature of the released payload-amino acid complex often limits its membrane permeability, thereby abrogating the bystander effect.[6]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies comparing the performance of different linker types.
Table 1: In Vivo Efficacy of ADCs with Different Cleavable Linkers in Mouse Xenograft Models
| Linker Type | ADC | Xenograft Model | Key Finding |
| Peptide (Val-Cit) | Trastuzumab-MMAE | NCI-N87 | Demonstrated superior stability and efficacy compared to a benchmark ADC.[11] |
| Exo-linker (novel peptide) | Trastuzumab-Exatecan | NCI-N87 | Showed superior stability and maintained drug-to-antibody ratio with reduced aggregation compared to a clinically validated ADC.[12] |
| Disulfide | Anti-CD22-DM1 | BJAB.luc | Site-specific cysteine conjugation led to a stable conjugate in circulation with facile release upon internalization.[13] |
Table 2: Stability of Different Linker Types
| Linker Type | Conjugate | Stability Metric | Finding |
| Disulfide | PDC with disulfide linker | Drug release in presence of DTT (50 mM) | ~100% release in 48 hours.[14] |
| Thioether (Non-cleavable) | PDC with thioether linker | Drug release in presence of DTT (50 mM) | No significant change in drug release; more stable than the disulfide-linked PDC.[14] |
| Peptide (Val-Cit) | ADC | Plasma stability | Good stability in human plasma.[9] |
| Hydrazone | ADC | Plasma stability | Prone to premature payload release in circulation.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of studies evaluating linker performance.
In Vivo Efficacy Assessment in Xenograft Models
-
Cell Line and Animal Model: A suitable cancer cell line (e.g., NCI-N87, BJAB.luc) is implanted subcutaneously into immunocompromised mice (e.g., SCID mice).[11][13]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[13]
-
ADC Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The ADC is typically administered intravenously (i.v.) at a specified dose and schedule.[13]
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition. Other metrics include tumor regression, complete responses, and overall survival. Animal body weight is monitored as an indicator of toxicity.[5]
-
Data Analysis: Tumor volumes are plotted over time for each group, and statistical analyses are performed to compare the efficacy of different ADC constructs.[5]
In Vitro Linker Stability Assessment
-
Sample Incubation: The drug conjugate is incubated in plasma (human, mouse, or rat) or in a buffer containing a specific cleavage agent (e.g., DTT for disulfide linkers, cathepsin B for peptide linkers) at 37°C.[9][14]
-
Time-Point Sampling: Aliquots are taken at various time points.
-
Quantification of Intact Conjugate and Free Payload: The concentration of the intact conjugate and the released payload are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS).[5]
Visualizing Mechanisms and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. purepeg.com [purepeg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EC1167 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for EC1167 hydrochloride (CAS No. 1610414-00-0), a linker utilized in the synthesis of the prostate-specific membrane antigen (PSMA)-targeting tubulysin conjugate, EC1169.[1][2][3][4]
Given the nature of this compound as a bioactive molecule used in cancer research, adherence to strict disposal protocols is imperative to ensure personnel safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. An SDS can be requested from your chemical supplier, such as Amsbio.[1] This document contains detailed information regarding the compound's hazards, handling, and emergency procedures.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves carefully containing the spill, absorbing it with an inert material, and collecting it in a sealed container for disposal as hazardous waste.
II. Step-by-Step Disposal Protocol
The following protocol is a general guideline. The specific procedures outlined in the manufacturer's SDS for this compound supersede this information.
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealed, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal of Unused or Expired this compound:
-
For the pure compound, transfer it directly into the designated hazardous waste container.
-
Ensure the container is tightly sealed to prevent any leakage or release into the environment.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated.
-
Collect all contaminated solid waste in the designated hazardous waste container.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
The container must be compatible with the solvent used.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.
-
III. Quantitative Data Summary
For easy reference, the key chemical and physical properties of EC1167 are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1610414-00-0 | [3][4][5] |
| Molecular Formula | C₃₃H₄₅N₇O₁₇S | [3][4] |
| Molecular Weight | 843.81 g/mol | [3][4] |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical initial step of consulting the Safety Data Sheet.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet from the manufacturer and consult with your institution's Environmental Health and Safety department for local regulations and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
